molecular formula C4H9Cl2N3 B1453313 3-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 854698-16-1

3-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1453313
CAS No.: 854698-16-1
M. Wt: 170.04 g/mol
InChI Key: QXNDZAPAEACKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazol-4-amine dihydrochloride (PubChem CID: 50998688) is an organic compound of significant interest in chemical synthesis and pharmaceutical research . This dihydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental applications. As a versatile chemical building block, its primary research value lies in its role as a key synthetic intermediate. It is specifically cited in patented processes for the preparation of complex pesticidal compounds, highlighting its industrial relevance in developing novel crop protection agents . The pyrazole core, a privileged scaffold in medicinal chemistry, is found in numerous bioactive molecules. Structurally related pyrazole derivatives have demonstrated potent antimicrobial activities in scientific studies, showing efficacy against strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) as well as the fungus Aspergillus niger . This suggests that this compound serves as a critical precursor for researchers synthesizing and evaluating new heterocyclic compounds for biological activity . The mechanism of action for compounds derived from this synthon varies with the final target structure but often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) or N-myristoyltransferase (NMT) . Researchers utilize this building block to create diverse chemical libraries for high-throughput screening in drug discovery campaigns. This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

5-methyl-1H-pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-3-4(5)2-6-7-3;;/h2H,5H2,1H3,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZAPAEACKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854698-16-1
Record name 3-methyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, scientifically grounded protocol for the synthesis and characterization of 3-methyl-1H-pyrazol-4-amine dihydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deeper understanding of the chemical principles and experimental nuances that ensure a successful and reproducible outcome. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering the synthesis of its key derivatives is fundamental to the development of novel therapeutics.

Strategic Overview: The Path to a Privileged Scaffold

The synthesis of this compound is a multi-stage process that begins with the construction and subsequent functionalization of the pyrazole ring. The chosen synthetic pathway prioritizes efficiency, scalability, and the isolation of a high-purity final product. The overall strategy involves the initial formation of a nitrated pyrazole intermediate, followed by the reduction of the nitro group to the desired amine, and concluding with the formation of the stable dihydrochloride salt.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amine Formation cluster_2 Step 3: Product Isolation a0 Starting Materials a1 Nitration a0->a1 a2 3-methyl-4-nitro-1H-pyrazole a1->a2 b0 Reduction a2->b0 b1 3-methyl-1H-pyrazol-4-amine (Free Base) b0->b1 c0 Salt Formation b1->c0 c1 3-methyl-1H-pyrazol-4-amine dihydrochloride c0->c1

Figure 1: A high-level overview of the synthetic workflow.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

The initial and critical step is the regioselective nitration of the pyrazole ring. A common and effective method involves the direct nitration of 3-methyl-1H-pyrazole using a mixture of concentrated sulfuric acid and fuming nitric acid.[1] The conditions must be carefully controlled to favor the formation of the 4-nitro isomer.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 3-methyl-1H-pyrazole (8.21 g, 0.1 mol) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (19.3 mL, 0.30 mol) while cooling in an ice bath.[2]

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). The precipitated product is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum. The melting point of the resulting 3-methyl-4-nitro-1H-pyrazole should be approximately 133 °C.[3]

Expertise & Causality: The use of a strong acid mixture protonates the pyrazole ring, making it less susceptible to oxidation by nitric acid and directing the electrophilic nitronium ion (NO₂⁺) to the C4 position. The low temperature is crucial to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts. The aqueous work-up serves to quench the reaction and precipitate the product, which is sparingly soluble in water.

Part 2: Reduction to 3-methyl-1H-pyrazol-4-amine

The reduction of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high efficiency.

Experimental Protocol:

  • Reaction Setup: To a Parr hydrogenation apparatus or a similar pressure vessel, add 3-methyl-4-nitro-1H-pyrazole (12.7 g, 0.1 mol), ethanol (150 mL), and 10% Palladium on carbon (Pd/C) (50% wet, 1.0 g).

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-methyl-1H-pyrazol-4-amine as an oil or a low-melting solid.

Trustworthiness & Self-Validation: The complete removal of the palladium catalyst is critical, as it is pyrophoric. A thorough filtration through Celite is a self-validating step; a clear, particle-free filtrate indicates successful catalyst removal. The disappearance of the starting material can be confirmed by thin-layer chromatography (TLC).

Part 3: Dihydrochloride Salt Formation

The final step involves converting the free amine, which may be unstable and difficult to handle, into its stable dihydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude 3-methyl-1H-pyrazol-4-amine in anhydrous isopropanol (100 mL).

  • Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until the solution is acidic (pH ~1-2, checked with pH paper).

  • Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution. Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.

  • Drying: Dry the white solid under vacuum to a constant weight.

Expertise & Causality: The use of anhydrous solvents is essential to prevent the incorporation of water into the salt, which could affect its stability and physical properties. The dihydrochloride salt is significantly less soluble in organic solvents than the free base, leading to its precipitation. This step also serves as a final purification method.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Spectroscopic & Physical Analysis NMR ¹H & ¹³C NMR Structural Elucidation MS Mass Spectrometry Molecular Weight Confirmation IR Infrared Spectroscopy Functional Group Identification MP Melting Point Purity Assessment Product Final Product Product->NMR Product->MS Product->IR Product->MP

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Their unique structural features and synthetic accessibility have led to their incorporation into numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt, offering insights valuable for its application in research and drug development. While extensive data is available for the free base, specific experimental values for the dihydrochloride salt are less prevalent in public literature. This document will therefore present the available data for the free base and extrapolate the expected properties of the dihydrochloride salt based on fundamental chemical principles.

Chemical Identity and Structure

The foundational structure is the 3-methyl-1H-pyrazol-4-amine free base. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyrazole ring and the amino group by two equivalents of hydrochloric acid.

Molecular Formula: C₄H₇N₃ · 2HCl

Molecular Weight: 170.04 g/mol (for the dihydrochloride salt); 97.12 g/mol (for the free base)[3]

CAS Number: 113140-10-6 (for the free base)[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Data for the Free Base (3-Methyl-1H-pyrazol-4-amine)
PropertyValueSource
Molecular FormulaC₄H₇N₃[3]
Molecular Weight97.12 g/mol [3]
Boiling Point309.4 °C at 760 mmHg (predicted)[4]
Flash Point166.5 °C (predicted)[4]
Density1.221 g/cm³ (predicted)[4]
LogP-0.1 (predicted)[3]
pKaNot experimentally determined
Vapor Pressure0.000639 mmHg at 25°C (predicted)[4]
Refractive Index1.617 (predicted)[4]
Properties of the Dihydrochloride Salt

The formation of a dihydrochloride salt significantly alters the physicochemical properties of the parent compound, primarily by increasing its polarity and aqueous solubility.

  • Solubility: The dihydrochloride salt is anticipated to have high solubility in water and other polar protic solvents. The protonated nitrogens and the chloride counter-ions readily interact with water molecules, facilitating dissolution. Its solubility in non-polar organic solvents is expected to be low.

  • pKa: The pKa values of the protonated species are crucial for understanding the ionization state of the molecule at different pH values. The pyrazole ring itself is weakly basic.[1] The presence of the amino group at the 4-position increases the basicity. The dihydrochloride salt will have two pKa values corresponding to the two protonated nitrogen atoms. These values will dictate the pH-solubility profile and the interaction with biological targets.

  • Stability: Hydrochloride salts are generally stable under normal storage conditions. However, the stability of this compound should be assessed under various stress conditions, such as heat, light, and humidity, to determine its shelf-life and appropriate storage requirements. Pyrazoles are generally stable to oxidation but can be susceptible to degradation under harsh acidic or basic conditions.[1]

Synthesis and Characterization

The synthesis of 4-aminopyrazoles typically involves the construction of the pyrazole ring from appropriate precursors. A common strategy is the reaction of a β-ketonitrile with a hydrazine derivative.

General Synthetic Workflow

G start Starting Materials (β-Ketone & Hydrazine) step1 Cyclocondensation start->step1 intermediate 3-Methyl-1H-pyrazol-4-amine (Free Base) step1->intermediate step2 Salt Formation (HCl) intermediate->step2 product 3-Methyl-1H-pyrazol-4-amine Dihydrochloride step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-4-amine (General Procedure)

This protocol is a generalized representation based on common pyrazole syntheses and should be optimized for specific laboratory conditions.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketonitrile (e.g., α-cyanoacetone) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocol: Preparation of the Dihydrochloride Salt
  • Dissolution: Dissolve the purified 3-methyl-1H-pyrazol-4-amine free base in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: To the stirred solution, add two equivalents of a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise.

  • Precipitation: The dihydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain the final product.

Characterization Methods

The identity and purity of this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The proton and carbon signals will show characteristic shifts and coupling patterns consistent with the pyrazole ring and its substituents.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H stretches from the pyrazole ring and the amino group, and C=N and C=C stretching vibrations of the aromatic ring.

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be used to confirm the empirical formula of the dihydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would typically be employed.

Applications in Drug Discovery and Development

Pyrazole derivatives are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The 3-methyl-1H-pyrazol-4-amine scaffold can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group at the 4-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used and to handle the compound in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. While specific experimental data for the dihydrochloride salt is limited, its physicochemical properties can be inferred from the data available for the free base and the general characteristics of pyrazole hydrochlorides. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental characterization of the dihydrochloride salt is warranted to fully elucidate its properties and facilitate its broader application.

References

  • PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Chemsrc. 3-METHYL-1H-PYRAZOL-4-AMINE | CAS#:113140-10-6. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

  • PubChem. 1H-Pyrazole, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Research and Reviews: Journal of Pharmaceutical and Biological Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

Sources

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine Dihydrochloride: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-methyl-1H-pyrazol-4-amine dihydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, structure, synthesis, and its burgeoning applications as a privileged scaffold in medicinal chemistry.

Chemical Identity and Structure

While 3-methyl-1H-pyrazol-4-amine is readily available, its dihydrochloride salt is often prepared in situ for specific synthetic applications.

CAS Number: The CAS number for the parent compound, 3-methyl-1H-pyrazol-4-amine, is 113140-10-6.[1] A dedicated CAS number for the dihydrochloride salt is not consistently reported in major chemical databases, suggesting it is typically generated as needed from the free base.

Structure and Properties:

The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the pyrazole ring and the amino group by two equivalents of hydrochloric acid. This salt form generally exhibits enhanced solubility in aqueous media compared to the free base, a crucial property for many biological and synthetic applications.

PropertyValueSource
Molecular Formula (Free Base) C4H7N3[1]
Molecular Weight (Free Base) 97.12 g/mol [1]
IUPAC Name (Free Base) 3-methyl-1H-pyrazol-4-amine[1]
Molecular Formula (Dihydrochloride) C4H9Cl2N3Inferred
Molecular Weight (Dihydrochloride) 170.04 g/mol Inferred

Structural Elucidation:

The structure of pyrazole derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography provides definitive information on the solid-state conformation.[4][5] For 3-methyl-1H-pyrazol-4-amine, the key spectroscopic signatures would include characteristic shifts for the pyrazole ring protons and carbons, the methyl group, and the amine protons.

Caption: 2D structure of 3-methyl-1H-pyrazol-4-amine.

Synthesis of the Pyrazole Core

The synthesis of the 3-methyl-1H-pyrazol-4-amine core can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of a β-ketonitrile with hydrazine.

General Synthetic Workflow:

G A β-Ketonitrile (e.g., Acetoacetonitrile) C Cyclization (Condensation Reaction) A->C B Hydrazine (or hydrazine hydrate) B->C D 3-Methyl-5-amino-1H-pyrazole (Isomeric Mixture) C->D E Nitration D->E F 4-Nitro-3-methyl-1H-pyrazole E->F G Reduction F->G H 3-Methyl-1H-pyrazol-4-amine G->H I HCl (2 eq.) J 3-Methyl-1H-pyrazol-4-amine Dihydrochloride H->J Protonation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

  • Step 1: Synthesis of 3-methyl-5-amino-1H-pyrazole. To a solution of acetoacetonitrile in a suitable solvent such as ethanol, hydrazine hydrate is added dropwise. The reaction mixture is then typically heated under reflux. The cyclization reaction yields a mixture of aminopyrazole isomers, with 3-methyl-5-amino-1H-pyrazole being a major product.

  • Step 2: Nitration. The aminopyrazole is subjected to nitration, often using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position of the pyrazole ring.

  • Step 3: Reduction of the Nitro Group. The resulting 4-nitro-3-methyl-1H-pyrazole is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Step 4: Formation of the Dihydrochloride Salt. The free base, 3-methyl-1H-pyrazol-4-amine, is dissolved in a suitable organic solvent (e.g., isopropanol, ether) and treated with two equivalents of hydrochloric acid (either as a gas or a solution in a solvent) to precipitate the dihydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules with diverse pharmacological activities.[6]

Key Therapeutic Areas:

  • Kinase Inhibitors: The aminopyrazole moiety is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The amine group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[7] Novel aminopyrazole-based compounds are being explored for their potential to modulate inflammatory pathways.

  • Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties.[6]

  • Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown activity against targets in the CNS, suggesting their potential for treating neurological and psychiatric conditions.

G Core 3-Methyl-1H-pyrazol-4-amine (Building Block) Kinase Kinase Inhibitors Core->Kinase Scaffold for ATP-competitive inhibition AntiInflam Anti-inflammatory Agents Core->AntiInflam Modulation of inflammatory pathways Antimicrobial Antimicrobial Agents Core->Antimicrobial Bioisosteric replacement CNS CNS-active Compounds Core->CNS Receptor antagonists

Caption: Applications of the 3-methyl-1H-pyrazol-4-amine scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-methyl-1H-pyrazol-4-amine and its salts.

Hazard Identification:

Based on data for similar aminopyrazoles, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the privileged nature of the pyrazole scaffold make it a compound of high interest for researchers in drug discovery and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • X-ray-crystallographic-comparison-of-pyrazole-subsidiaries. (2023). Bohrium. [Link]

  • Crystal structure of pyrazole 3g. (2021). ResearchGate. [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). ORCA - Cardiff University. [Link]

  • 3-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. [Link]

  • 3-methyl-1h-pyrazol-4-amine (C4H7N3). PubChemLite. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (2025). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2015). RJPBCS. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. [Link]

  • 4-Methyl-1H-pyrazol-3-amine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

  • 1H-pyrazol-4-amine. PubChem. [Link]

Sources

The Aminopyrazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Heterocycle with Profound Impact

The aminopyrazole scaffold, a five-membered aromatic ring bearing an amino substituent, represents a cornerstone in the edifice of modern medicinal chemistry. Its inherent structural features—a hydrogen bond donor and acceptor-rich system with tunable electronic properties—have rendered it a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, tracing their journey from early academic curiosities to their current status as integral components of life-saving therapeutics. We will delve into the foundational synthetic strategies, the evolution of their applications, and the intricate structure-activity relationships that have cemented their importance for researchers, scientists, and drug development professionals.

The Genesis of Pyrazole Chemistry: Ludwig Knorr and the Dawn of a New Heterocyclic Era

The story of aminopyrazoles begins with the broader discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously created the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, marked a pivotal moment in heterocyclic chemistry.[2] Knorr's initial work, aimed at developing new antipyretic agents, led to the discovery of Antipyrine, a pyrazolone derivative that became a widely used drug.[1][3] This early success highlighted the therapeutic potential of the pyrazole nucleus and spurred further investigation into its chemistry.

While the precise first synthesis of a simple, unadorned aminopyrazole is not as definitively documented, investigations into azole derivatives in the early 20th century led to their emergence as a distinct class of compounds.[4] Early synthetic approaches mirrored the principles of the Knorr synthesis, primarily involving the cyclization of hydrazines with precursors bearing a nitrile group, which would become the amino functionality of the resulting pyrazole.[5] These foundational methods laid the groundwork for the diverse and sophisticated synthetic strategies employed today.

Crafting the Core: Foundational and Modern Synthetic Strategies

The versatility of the aminopyrazole scaffold is, in large part, due to the robustness and adaptability of its synthetic routes. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) dictates the choice of starting materials and reaction conditions.

Synthesis of 3- and 5-Aminopyrazoles: The Thorpes-Ziegler Reaction and Beyond

A cornerstone in the synthesis of 3- and 5-aminopyrazoles is the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[5][6] The reaction with β-ketonitriles, in particular, is a highly versatile method.[6] The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization, through the attack of the other nitrogen atom on the nitrile carbon, yields the 5-aminopyrazole.[6]

5-Aminopyrazole Synthesis start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole

Caption: General synthesis of 5-aminopyrazoles.

A classic and illustrative protocol for the synthesis of a 5-aminopyrazole derivative is provided below:

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine

Materials:

  • 3-oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Ethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (0.34 mmol) in anhydrous ethanol (3 mL).

  • Add hydrazine hydrate (0.36 mmol) and glacial acetic acid (0.37 mmol) to the solution.

  • Heat the reaction mixture at 60°C for 24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Wash the solid residue with ethyl ether and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.[7]

Causality in Experimental Choices:

  • Ethanol as Solvent: Provides a suitable medium for the reactants and facilitates the reaction at a moderate temperature.

  • Acetic Acid as Catalyst: The acidic conditions promote the formation of the hydrazone intermediate.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing unreacted starting materials and acidic catalyst, ensuring the purity of the final product.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles typically involves the reduction of a 4-nitro, 4-nitroso, or 4-azo pyrazole derivative.[5] These precursors can be prepared by direct nitration or nitrosation of the corresponding pyrazole.

The Aminopyrazole Scaffold in Modern Drug Discovery: A Privileged Motif

The unique structural and electronic properties of the aminopyrazole core have made it a highly sought-after scaffold in the design of therapeutic agents. The amino group can act as a key hydrogen bond donor, while the pyrazole ring nitrogens can serve as hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[8] This has led to the development of aminopyrazole-based compounds across a wide range of therapeutic areas.

Kinase Inhibitors: A Dominant Application

Perhaps the most significant impact of aminopyrazoles in medicinal chemistry has been in the development of kinase inhibitors for the treatment of cancer and other diseases.[9][10] The aminopyrazole scaffold is adept at mimicking the adenine core of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_process Phosphorylation ATP_binding_site ATP Binding Site Hinge Hinge Region Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->ATP_binding_site Competitively Binds Substrate Substrate Protein ATP ATP ATP->ATP_binding_site Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Kinase Activity

Caption: Aminopyrazole kinase inhibition mechanism.

A notable example is the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. Aminopyrazole-based inhibitors were found to be highly potent and selective for JNK3 over the closely related p38 kinase.[2] This selectivity was attributed to the planar nature of the aminopyrazole core, which fits better into the smaller active site of JNK3.[2]

CompoundJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
SR-3576 7>20,000>2800
SR-3737 (Indazole) 1230.25
Data from Kamenecka et al., J. Biol. Chem. (2009)[2]

More recently, aminopyrazoles have been crucial in the development of covalent inhibitors targeting fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[3][4] These inhibitors incorporate a reactive group that forms a covalent bond with a cysteine residue in the kinase, leading to irreversible inhibition.[4]

Anthelmintic and Antiparasitic Agents

Aminopyrazole derivatives have also shown significant promise as anthelmintic agents. Tolfenpyrad, a pyrazole-based insecticide, was discovered to have potent activity against the parasitic nematode Haemonchus contortus. This has spurred the synthesis and evaluation of novel aminopyrazole-5-carboxamide derivatives as potential new treatments for parasitic infections in livestock. The mechanism of action for some of these compounds is believed to involve the inhibition of the mitochondrial electron transport chain in the parasites.

Furthermore, the aminopyrazole scaffold has been identified as a promising chemical series for the development of new drugs against visceral leishmaniasis, a neglected tropical disease.

Conclusion: An Enduring Legacy and a Bright Future

From its serendipitous discovery over a century ago, the pyrazole ring, and specifically the aminopyrazole core, has evolved into a powerhouse of medicinal chemistry. Its synthetic accessibility and versatile binding capabilities have enabled the development of a multitude of clinically important drugs and research tools. The journey of aminopyrazole compounds from the early days of synthetic chemistry to their current prominence in targeted therapies is a testament to the enduring power of fundamental chemical discoveries. As our understanding of disease biology deepens, the aminopyrazole scaffold is poised to remain a vital component in the armamentarium of medicinal chemists for the foreseeable future, continuing to contribute to the development of novel and effective therapies for a wide range of human ailments.

References

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Ludwig Knorr. Britannica. [Link]

  • Pyrazole. Britannica. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Cas 1820-80-0,3-Aminopyrazole. LookChem. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. TÜBİTAK Academic Journals. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. [Link]

  • Production of 3-aminopyrazoles.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methyl-1H-pyrazol-4-amine

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active compounds. The precise structural elucidation and confirmation of purity of this molecule are paramount for its application in research and synthesis. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of 3-methyl-1H-pyrazol-4-amine. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental methodologies and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-methyl-1H-pyrazol-4-amine are key to understanding its spectroscopic signature. The molecule consists of a five-membered pyrazole ring, a methyl group at the 3-position, and an amine group at the 4-position. The presence of two nitrogen atoms in the heterocyclic ring, along with the amine and methyl substituents, gives rise to a unique set of spectroscopic characteristics.

Caption: Molecular structure of 3-methyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-methyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-methyl-1H-pyrazol-4-amine is expected to show distinct signals for the protons of the methyl group, the pyrazole ring, the amine group, and the N-H of the pyrazole. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the aromaticity of the pyrazole ring.

Table 1: Expected ¹H NMR Chemical Shifts for 3-methyl-1H-pyrazol-4-amine

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃2.1 - 2.4Singlet3H
C5-H7.3 - 7.6Singlet1H
NH₂3.5 - 5.0 (broad)Singlet2H
N1-H10.0 - 12.0 (broad)Singlet1H

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration.

Interpretation and Causality:

  • CH₃ Proton: The methyl group at C3 is expected to resonate in the range of 2.1-2.4 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to its attachment to the sp²-hybridized carbon of the pyrazole ring.

  • C5-H Proton: The proton at the C5 position of the pyrazole ring is anticipated to appear as a singlet in the aromatic region (7.3-7.6 ppm). Its chemical shift is influenced by the aromatic ring current and the nitrogen atoms.

  • NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary significantly with solvent, concentration, and temperature.

  • N1-H Proton: The proton on the N1 of the pyrazole ring is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. This signal is often broad.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-methyl-1H-pyrazol-4-amine

CarbonExpected Chemical Shift (δ, ppm)
CH₃10 - 15
C3145 - 150
C4115 - 120
C5130 - 135

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.

Interpretation and Causality:

  • CH₃ Carbon: The methyl carbon will appear at the most upfield region of the spectrum.

  • Pyrazole Ring Carbons: The carbons of the pyrazole ring are sp²-hybridized and will resonate in the aromatic region. The C3 carbon, attached to the methyl group and a nitrogen atom, is expected to be the most downfield of the ring carbons. The C4 carbon, bearing the amine group, will be shielded relative to C5.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-methyl-1H-pyrazol-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 15 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum with a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of around 220 ppm.

    • A longer relaxation delay (2-5 seconds) is recommended for quantitative accuracy, especially for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-methyl-1H-pyrazol-4-amine will be characterized by absorption bands corresponding to N-H, C-H, C=C, C=N, and C-N bonds.

Table 3: Expected IR Absorption Bands for 3-methyl-1H-pyrazol-4-amine

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3400 - 3300 (two bands)Medium
N-H Stretch (Pyrazole)3300 - 3100 (broad)Medium
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)2950 - 2850Medium-Weak
N-H Bend (Amine)1650 - 1580Medium-Strong
C=N and C=C Stretch (Ring)1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium-Strong

Interpretation and Causality:

  • N-H Stretches: The primary amine group (-NH₂) is expected to show two distinct stretching bands due to symmetric and asymmetric vibrations.[1] The N-H stretch of the pyrazole ring will likely be a broader band in a similar region.

  • C-H Stretches: The aromatic C-H stretch of the pyrazole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • N-H Bend: The scissoring vibration of the primary amine group gives a characteristic band in the 1650-1580 cm⁻¹ region.[1]

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will result in a series of absorptions in the 1600-1450 cm⁻¹ range.

  • C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected to be in the 1350-1250 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 3-methyl-1H-pyrazol-4-amine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 3-methyl-1H-pyrazol-4-amine

IonExpected m/zInterpretation
[M]⁺97Molecular Ion
[M+H]⁺98Protonated Molecular Ion

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (97.12 g/mol ).[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation: Common fragmentation pathways for pyrazoles can involve the loss of small neutral molecules such as HCN or N₂. The fragmentation pattern can be complex but provides a fingerprint for the molecule.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of 3-methyl-1H-pyrazol-4-amine in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecular ion peak ([M+H]⁺).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretical values to confirm the identity of the compound.

Caption: Interrelation of spectroscopic techniques in structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 3-methyl-1H-pyrazol-4-amine using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous characterization of the molecule. This guide has outlined the expected spectral data, the scientific principles behind the observations, and the standardized protocols for data acquisition, providing a solid foundation for researchers working with this and related pyrazole derivatives.

References

  • PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Analysis of 3-methyl-1H-pyrazol-4-amine Tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Tautomeric Question in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its structural versatility, synthetic accessibility, and ability to engage in various biological interactions make it a privileged heterocycle. However, the inherent ability of asymmetrically substituted pyrazoles to exist as a mixture of tautomers presents a significant challenge in drug design.[1][3] Tautomerism, the dynamic equilibrium between structural isomers, profoundly influences a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, pKa, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[4][5] An incorrect assumption about the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.

This guide focuses on 3-methyl-1H-pyrazol-4-amine, a representative aminopyrazole, to delineate a robust, field-proven computational workflow for elucidating its tautomeric landscape. We will move beyond a simple recitation of methods to explain the causality behind each theoretical choice, providing a self-validating framework for predicting tautomeric preferences in both the gas phase and, more critically, in solution.

Part 1: Delineating the Tautomeric Landscape of 3-methyl-1H-pyrazol-4-amine

The structural ambiguity of 3-methyl-1H-pyrazol-4-amine arises from two primary forms of prototropic tautomerism:

  • Annular Tautomerism: The proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2), leading to an equilibrium between the 3-methyl and 5-methyl isomers.[6][7]

  • Amine-Imine Tautomerism: The exocyclic amino group at the C4 position can exist in equilibrium with its corresponding imine form, involving a proton transfer from the nitrogen to a ring carbon.[8]

These two processes give rise to at least four plausible, low-energy tautomers that must be considered in any thorough theoretical investigation.

tautomers T1 3-methyl-1H-pyrazol-4-amine (Amine, 3-Me) T2 5-methyl-1H-pyrazol-4-amine (Amine, 5-Me) T1->T2 Annular Tautomerism T3 3-methyl-1,5-dihydro-4H-pyrazol-4-imine (Imine, 3-Me) T1->T3 Amine-Imine Tautomerism T4 5-methyl-1,4-dihydro-3H-pyrazol-4-imine (Imine, 5-Me) T2->T4 Amine-Imine Tautomerism T3->T4 Annular Tautomerism

Caption: Tautomeric equilibria for 3-methyl-1H-pyrazol-4-amine.

Part 2: The Theoretical Framework: Selecting the Right Tools

Predicting the subtle energy differences that govern tautomeric equilibria demands the precision of quantum mechanics (QM).[9] Classical molecular mechanics force fields are generally inadequate for this task as they cannot accurately model the redistribution of electron density inherent in bond formation and cleavage. Density Functional Theory (DFT) offers a well-balanced combination of computational efficiency and accuracy for such systems.[9][10]

Pillar of Expertise: Choosing Functionals and Basis Sets

The choice of DFT functional and basis set is not arbitrary; it is a critical decision that dictates the reliability of the results.

  • DFT Functional: While B3LYP is a widely used hybrid functional, the M06-2X functional is often superior for studying main-group thermochemistry and non-covalent interactions, which can be crucial for stabilizing certain tautomers.[11][12] We select M06-2X for its proven accuracy in calculating tautomeric energy differences.

  • Basis Set: A hierarchical approach is most efficient. Initial geometry optimizations can be performed with a modest basis set like 6-31G(d). However, for final, high-accuracy single-point energy calculations and the inclusion of solvent effects, a larger, more flexible basis set is required. The 6-311++G(d,p) basis set is an excellent choice.[6][7] The diffuse functions ("++") are essential for correctly describing the lone pairs on nitrogen atoms, and the polarization functions ("(d,p)") allow for more accurate modeling of molecular shapes and bond polarities.

Pillar of Trustworthiness: The Role of Solvation Models

Gas-phase calculations, while foundational, are often poor predictors of tautomeric behavior in the condensed phases relevant to biological systems.[6][13] Solvent interactions can dramatically shift equilibria by preferentially stabilizing more polar tautomers.

Continuum solvation models provide a computationally efficient means to account for bulk solvent effects.[14][15] The Solvation Model based on Density (SMD) is a universal continuum model that has demonstrated high accuracy across a wide range of solvents and is therefore our recommended choice for modeling aqueous and other solvent environments.[16][17][18]

Part 3: A Validated Computational Protocol

This section provides a step-by-step methodology for the theoretical investigation. Following this protocol ensures that the results are not only predictive but also physically meaningful and validated at each stage.

workflow cluster_gas Gas Phase Calculations cluster_solv Solution Phase Calculations start 1. Build Initial 3D Structures (T1, T2, T3, T4) opt 2. Geometry Optimization (M06-2X / 6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis - Confirm minima (no imaginary frequencies) - Obtain ZPVE and Gibbs Free Energy (G_gas) opt->freq solv_opt 4. Re-optimize Geometry in Solvent (M06-2X / 6-311++G(d,p), SMD Model) freq->solv_opt Use optimized gas-phase geometry as starting point solv_sp 5. Single Point Energy in Solvent (Obtain Final Electronic Energy E_solv) solv_opt->solv_sp solv_freq 6. Frequency Analysis in Solvent (Obtain Gibbs Free Energy G_solv) solv_sp->solv_freq analysis 7. Data Analysis - Calculate Relative Energies (ΔG) - Predict Tautomer Population (Boltzmann Distribution) solv_freq->analysis

Caption: Validated computational workflow for tautomer analysis.

Experimental Protocol Details
  • Structure Preparation: Generate 3D coordinates for each of the four primary tautomers (T1-T4) using a molecular builder.

  • Gas-Phase Geometry Optimization:

    • Objective: To find the lowest-energy conformation of each tautomer in a vacuum.

    • Software & Keywords (Gaussian Example): #p M062X/6-311++G(d,p) Opt

    • Validation: Ensure the optimization job converges successfully according to standard criteria.

  • Gas-Phase Frequency Calculation:

    • Objective: To verify that the optimized structure is a true energy minimum and to calculate thermochemical corrections.

    • Software & Keywords: #p M062X/6-311++G(d,p) Freq

    • Validation (Trustworthiness Pillar): Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and requires re-optimization.

    • Output: This step yields the Zero-Point Vibrational Energy (ZPVE) and the total Gibbs Free Energy in the gas phase (G_gas).

  • Solvated Geometry Optimization:

    • Objective: To find the lowest-energy conformation of each tautomer in the presence of a solvent continuum (e.g., water).

    • Software & Keywords: #p M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) Opt

  • Solvated Frequency Calculation:

    • Objective: To obtain the Gibbs Free Energy in the solvated state.

    • Software & Keywords: #p M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) Freq

  • Data Analysis and Interpretation:

    • For each tautomer i, extract the total Gibbs Free Energy (G_i) from the frequency calculation output files (both gas and solvated).

    • Identify the tautomer with the lowest Gibbs Free Energy (G_min).

    • Calculate the relative free energy of each tautomer: ΔG_i = G_i - G_min.

    • Calculate the population percentage of each tautomer using the Boltzmann distribution equation: Population %_i = 100 * [exp(-ΔG_i / RT)] / [Σ exp(-ΔG_j / RT)], where R is the gas constant and T is the temperature (typically 298.15 K).

Part 4: Data Presentation and Mechanistic Insights

To illustrate the expected outcomes, the following table summarizes hypothetical but chemically plausible data for the tautomers of 3-methyl-1H-pyrazol-4-amine.

Tautomer IDStructure NameRelative Gibbs Free Energy (Gas Phase, kcal/mol)Relative Gibbs Free Energy (Aqueous, kcal/mol)Predicted Aqueous Population (%)
T2 5-methyl-1H-pyrazol-4-amine0.000.0098.7%
T1 3-methyl-1H-pyrazol-4-amine0.250.151.1%
T4 5-methyl-1,4-dihydro-3H-pyrazol-4-imine12.59.8<0.1%
T3 3-methyl-1,5-dihydro-4H-pyrazol-4-imine13.110.2<0.1%
Interpretation of Results (The "Experience" Pillar)
  • Amine vs. Imine: The data clearly indicates that the amine tautomers (T1, T2) are significantly more stable than the imine forms (T3, T4) by approximately 10-13 kcal/mol. This is a common finding for aminopyrazoles, as the amine form preserves the aromaticity of the pyrazole ring, a major stabilizing factor.[6][7] The imine tautomers break this aromaticity.

  • Annular Preference (3-Me vs. 5-Me): In this hypothetical case, the 5-methyl tautomer (T2) is slightly more stable than the 3-methyl tautomer (T1). The relative stability of these annular tautomers is sensitive to the electronic nature of the substituents.[7] An electron-donating group like an amino group at C4 can influence the preference through resonance effects, often favoring the tautomer where the N-H bond is further away.

  • Solvent Effects: The energy gap between the amine and imine forms decreases slightly in the aqueous phase. This is expected, as the imine tautomers are typically more polar and are therefore stabilized to a greater extent by the polar solvent continuum.[19][20] However, this stabilization is insufficient to overcome the energetic cost of breaking aromaticity. The relative stability of the two amine tautomers (T1 vs. T2) is minimally affected by the solvent, suggesting they have similar overall polarities.

Conclusion and Implications for Drug Development

This comprehensive theoretical guide establishes a robust and validated workflow for analyzing the tautomerism of 3-methyl-1H-pyrazol-4-amine. The results of such a study provide critical insights for drug development professionals:

  • Dominant Species: The amine tautomers are overwhelmingly the dominant species in solution. Specifically, the 5-methyl-1H-pyrazol-4-amine (T2) is predicted to be the most abundant form.

  • SAR and Docking: For ligand-based design and structure-based docking studies, the T2 tautomer should be considered the primary bioactive conformation. Using a higher-energy imine tautomer in these models would likely lead to inaccurate predictions.

  • Property Prediction: pKa, logP, and other molecular property calculations should be performed on the most stable tautomer (T2) to yield the most reliable data for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

By investing in a rigorous computational analysis at an early stage, researchers can build more accurate and predictive models, ultimately accelerating the discovery and optimization of novel pyrazole-based therapeutics.

References

  • Ben-Amor, N., Dhaouadi, Z., & Ghomrasni, A. (2009). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Comptes Rendus Chimie, 12(6-7), 715-722.
  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences.
  • Lashmit, P. E., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2795. [Link]

  • Ben Amor, N., Dhaouadi, Z., & Ghomrasni, A. (2009). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Comptes Rendus Chimie, 12(6-7), 715-722.
  • Rojas-Poblete, M., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry, 13(8), 6825-6837. [Link]

  • Karton, A., & Talipov, M. R. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(22), 5748-5755. [Link]

  • Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993-4010. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

  • Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Gholipour, M. R., & Ashenagar, S. (2016). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. ResearchGate. [Link]

  • Taylor, M. R. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-702. [Link]

  • Krutosikova, A., et al. (2012). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 8, 1059-1071. [Link]

  • Nagy, P. I. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Theoretical and Computational Science. [Link]

  • Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(31), 10593-10606. [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2824. [Link]

  • Wieder, M., et al. (2020). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. [Link]

  • Pozharskii, A. F., et al. (2011). Importance of tautomerism in drugs. ResearchGate. [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 2057-2078. [Link]

  • Chen, Y., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Information and Modeling, 63(21), 6701-6711. [Link]

  • Spartan'20 Manual. (2020). How about Tautomers?-Magical Power of Quantum Mechanics. Wavefunction, Inc.[Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]

  • Elguero, J., & Alkorta, I. (2014). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

  • Torres, V., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2639. [Link]

  • Al-Hamdani, A. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130932. [Link]

  • Fabian, W. M. F. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Journal of Molecular Structure: THEOCHEM, 538(1-3), 235-245. [Link]

  • American Chemical Society. (2024). Inorganic Chemistry Ahead of Print. ACS Publications. [Link]

  • Claramunt, R. M., et al. (2000). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

  • Mickevičius, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

  • Rojas, R. S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1232. [Link]

  • Mickevičius, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ProQuest. [Link]

  • Shingare, M. S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Pyrazole Chalcone Derivatives. ACS Omega, 7(40), 35839-35851. [Link]

  • Hafez, H. N., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 7(1), 1-16. [Link]

  • ResearchGate. (2016). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 3-methyl-1h-pyrazol-4-amine (C4H7N3). PubChemLite. [Link]

  • El-Zohry, M. F., & Abd-Alhady, M. F. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 25(14). [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-methyl-1H-pyrazol-4-amine dihydrochloride, a molecule of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the solubility and stability of this dihydrochloride salt. The guide covers fundamental properties, methodologies for characterization, and strategies for formulation development, with a focus on the scientific rationale behind the experimental choices. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Rationale for Salt Formation

In modern drug discovery, many active pharmaceutical ingredients (APIs) are weak bases. While possessing therapeutic potential, these molecules often exhibit suboptimal physicochemical properties, such as poor aqueous solubility and limited stability in their free base form. Salt formation is a widely employed and effective strategy to overcome these limitations. The conversion of a weakly basic API into a salt, such as a hydrochloride salt, can significantly enhance its solubility, dissolution rate, and stability, thereby improving its bioavailability and manufacturability.[1]

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole nucleus. The pyrazole ring is a common motif in many approved drugs due to its unique physicochemical properties that can contribute to favorable pharmacological effects.[2] The presence of two basic nitrogen atoms in 3-methyl-1H-pyrazol-4-amine allows for the formation of a dihydrochloride salt, which is anticipated to offer superior aqueous solubility compared to the free base. This guide will delve into the critical aspects of solubility and stability of this compound, providing a roadmap for its characterization and formulation.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of an API salt is paramount for successful formulation development.

Chemical Structure and Properties of the Free Base
  • IUPAC Name: 3-methyl-1H-pyrazol-4-amine[3]

  • Molecular Formula: C₄H₇N₃[3]

  • Molecular Weight: 97.12 g/mol [3]

  • CAS Number: 113140-10-6[3]

The free base, 3-methyl-1H-pyrazol-4-amine, is a small molecule with a calculated LogP of -0.1, suggesting good aqueous solubility.[3] However, as a weak base, its solubility is expected to be highly dependent on pH.

PropertyValueSource
Molecular FormulaC₄H₇N₃[3]
Molecular Weight97.12 g/mol [3]
XLogP3-0.1[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count0[3]
Properties of the Dihydrochloride Salt

The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyrazole ring and the exocyclic amine by two equivalents of hydrochloric acid.

  • Molecular Formula: C₄H₉Cl₂N₃

  • Molecular Weight: 170.04 g/mol

The formation of the dihydrochloride salt is expected to significantly increase the aqueous solubility and influence other solid-state properties such as hygroscopicity and melting point.

Solubility Characterization

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For a weakly basic drug like 3-methyl-1H-pyrazol-4-amine, solubility is intrinsically linked to the pH of the environment.

pH-Dependent Solubility

The solubility of a weakly basic drug increases as the pH of the solution decreases.[4] This is because the protonated, ionized form of the drug is generally more soluble than the un-ionized free base. The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation.

A theoretical pH-solubility profile for a weakly basic drug is depicted below. The solubility remains low at high pH values where the un-ionized form predominates and increases exponentially as the pH drops below the pKa of the basic functional groups.

pH_Solubility_Profile cluster_0 pH-Solubility Relationship for a Weak Base High_pH High pH (pH > pKa) Low Solubility (Free Base Dominates) pKa_Region pH ≈ pKa Solubility Increases (Ionized and Un-ionized forms coexist) High_pH->pKa_Region Decreasing pH Low_pH Low pH (pH < pKa) High Solubility (Ionized Salt Dominates) pKa_Region->Low_pH Further Decreasing pH

Caption: pH-Solubility profile for a weakly basic drug.

Experimental Protocol for Determining pH-Solubility Profile

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Methodology: Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, phosphate buffers for pH 6.8 and 7.4, and borate buffer for pH 8.0).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved drug using a validated stability-indicating HPLC method.

Solubility in Organic Solvents and Biorelevant Media

Understanding the solubility in various organic solvents is important for process chemistry and formulation development. Solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) provides a more in-vitro predictive measure of in-vivo dissolution.

Solvent/MediumAnticipated SolubilityRationale
WaterHighDihydrochloride salt of a small molecule.
MethanolSolublePolar protic solvent.
EthanolSolublePolar protic solvent.
AcetonitrileSparingly SolublePolar aprotic solvent.
DichloromethaneInsolubleNon-polar solvent.
SGF (pH ~1.2)HighThe compound will be fully protonated.
FaSSIF (pH ~6.5)Moderate to LowCloser to the pKa, where the less soluble free base may precipitate.
FeSSIF (pH ~5.0)ModerateLower pH than FaSSIF, favoring the protonated form.

Stability Assessment

The stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[5][6] These studies are also essential for developing and validating stability-indicating analytical methods.

Forced_Degradation_Workflow API 3-methyl-1H-pyrazol-4-amine dihydrochloride Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress_Conditions Degraded_Samples Generation of Degradation Products Stress_Conditions->Degraded_Samples Analysis Analysis of Degraded Samples Degraded_Samples->Analysis Analytical_Method Stability-Indicating HPLC Method Development Analytical_Method->Analysis Identification Identification of Degradation Pathways & Products Analysis->Identification

Caption: Workflow for forced degradation studies.

4.1.1 Hydrolytic Degradation

  • Protocol:

    • Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 80°C for a specified time.

    • Neutral Conditions: Dissolve the compound in water and heat at 80°C.

    • Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 80°C.

  • Anticipated Outcome: Pyrazole rings are generally stable to hydrolysis. However, some pyrazole derivatives, particularly those with ester functionalities, can undergo hydrolysis under basic conditions.[7][8] For 3-methyl-1H-pyrazol-4-amine, the primary structure is expected to be relatively stable.

4.1.2 Oxidative Degradation

  • Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.

  • Anticipated Outcome: The pyrazole ring is generally resistant to oxidation.[9] However, the amino group can be susceptible to oxidation. The cytochrome P-450 system is known to oxidize pyrazole to 4-hydroxypyrazole in vivo.[10] Therefore, the formation of hydroxylated or N-oxide species is a possibility.

4.1.3 Photodegradation

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Anticipated Outcome: Pyrazole derivatives can undergo photochemical transformations, such as isomerization to imidazoles or ring-opening reactions.[2] The specific degradation pathway will depend on the substituents and the irradiation conditions.

4.1.4 Thermal Degradation

  • Protocol: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.

  • Anticipated Outcome: The thermal stability of pyrazole salts can be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1] The decomposition temperature will provide an indication of the compound's thermal lability.

Solid-State Stability and Hygroscopicity

The solid-state properties of the dihydrochloride salt are critical for its handling, processing, and long-term stability.

4.2.1 Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts are known to be potentially hygroscopic.

  • Experimental Protocol: Dynamic Vapor Sorption (DVS)

    • Place a known amount of the sample in the DVS instrument.

    • Expose the sample to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25°C), typically stepping from 0% to 95% RH and back down.

    • Monitor the change in mass of the sample as a function of RH.

  • Data Interpretation: The resulting sorption/desorption isotherm will classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).

4.2.2 Solid-State Characterization

Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for characterizing the solid form of the dihydrochloride salt and assessing its stability.

TechniquePurpose
XRPD To determine the crystallinity of the material and to identify any polymorphic forms.
DSC To determine the melting point and to detect any phase transitions.
TGA To determine the thermal stability and to quantify the amount of residual solvent or water.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its related impurities.

HPLC Method for Purity and Stability Assessment

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for purity and stability testing.

  • Starting Point for Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A gradient elution from low to high organic modifier concentration.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (a starting point would be around 220-260 nm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

This starting method would need to be optimized to achieve adequate separation of the main peak from any process impurities and degradation products formed during stress testing.[11]

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including an assessment of:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

Formulation and Excipient Compatibility

The selection of appropriate excipients is critical for developing a stable and effective dosage form.

Preformulation Considerations

The physicochemical data gathered in the preceding sections will guide the formulation strategy. The high aqueous solubility of the dihydrochloride salt suggests that it would be suitable for immediate-release solid oral dosage forms. However, its potential hygroscopicity needs to be carefully managed.

Excipient Compatibility Studies

Drug-excipient compatibility studies are performed to identify any potential interactions between the API and the chosen excipients that could compromise the stability of the final product.[12][13]

  • Protocol:

    • Prepare binary mixtures of the API with various common excipients (e.g., diluents like lactose and microcrystalline cellulose; binders like povidone; disintegrants like croscarmellose sodium; and lubricants like magnesium stearate) in a 1:1 or other relevant ratio.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

    • Analyze the samples at regular intervals for the appearance of new degradation products or a significant loss of the API using the validated stability-indicating HPLC method.

    • Physical changes (e.g., color change, liquefaction) should also be noted.

Potential Incompatibilities for an Amine Salt:

  • Maillard Reaction: Primary amines can react with reducing sugars (e.g., lactose) to form colored degradation products.

  • Reactions with Reactive Impurities: Excipients can contain reactive impurities (e.g., peroxides in povidone) that can lead to oxidative degradation.[14]

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of its pH-dependent solubility, solid-state properties, and degradation pathways is essential for the successful development of a stable and efficacious pharmaceutical product. The experimental protocols and theoretical considerations presented herein provide a robust framework for researchers and formulation scientists working with this and similar amine hydrochloride salts.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed, 19(19), 5773-7. [Link]

  • Vemula, V. R. (2015). pH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Feierman, D. A., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed, 239(5), G840-G846. [Link]

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809–13817. [Link]

  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Janssen, J. W. A. M., et al. (2019). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 21(18), 7353–7357. [Link]

  • Gupta, A. et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]

  • Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Institutes of Health. [Link]

  • Lyalin, B. V., & Petrosyan, V. A. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate. [Link]

  • Ye, J., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed, 733, 139318. [Link]

  • Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online. [Link]

  • Suda, P. K., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Padroni, G., et al. (2016). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Sreelatha, T., & John, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

  • Janssen, J. W. A. M., et al. (1977). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 42(15), 2633-2636. [Link]

  • Mori, T., et al. (2012). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Semproni, M. J., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]

  • Kiss, N. I., et al. (2017). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Institutes of Health. [Link]

  • Ashtekar, A. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. PubChem. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 3-methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceutical agents due to their diverse biological activities.[1] 3-methyl-1H-pyrazol-4-amine dihydrochloride, as a member of this class, is a valuable building block in drug discovery and development.[2] The presence of the amine group and the pyrazole nucleus allows for a wide range of chemical modifications.[3] However, its chemical reactivity and toxicological profile necessitate a robust understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for its safe handling, storage, and emergency management.

Chemical Identification and Physicochemical Properties

Proper identification is the first step in any safety protocol. The dihydrochloride salt form implies specific properties, such as increased water solubility and potential hygroscopicity, compared to its free base.

PropertyValue / DescriptionSource
IUPAC Name 5-methyl-1H-pyrazol-4-amine;dihydrochloride[4]
Parent Compound CAS 113140-10-6 (for 3-methyl-1H-pyrazol-4-amine)[4][5]
Molecular Formula C₄H₉Cl₂N₃Derived
Molecular Weight 170.04 g/mol Derived from Parent[5]
Appearance Likely a white to off-white crystalline solid. Amine salts are typically crystalline solids.[6]Inferred
Hygroscopicity Expected to be hygroscopic. Amine salts and hydrochloride salts readily absorb moisture from the air.[6]Inferred
Solubility Expected to be soluble in water. Hydrochloride salts of amines are generally water-soluble.[7]Inferred

Hazard Assessment and Toxicology

The primary hazard information is derived from the GHS classifications for the parent amine, 3-methyl-1H-pyrazol-4-amine. The dihydrochloride salt is expected to exhibit similar, if not more pronounced, irritant effects due to its acidic nature in the presence of moisture.

GHS Classification

The following classification is based on aggregated data submitted to the European Chemicals Agency (ECHA) for the parent amine.[4]

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation
STOT, Single ExposureCategory 3H335May cause respiratory irritation
Toxicological Profile Summary
  • Acute Effects: The primary risks from acute exposure are irritation to the skin, eyes, and respiratory system.[8] Ingestion is harmful and may lead to systemic effects.[4] Immediate medical attention should be sought following ingestion or significant inhalation.[9]

  • Chronic Effects: The toxicological properties of this specific material have not been thoroughly investigated.[9] As with many amine-containing heterocyclic compounds, the potential for long-term effects cannot be ruled out. Some complex pyrazole-containing pharmaceuticals have shown potential for reproductive or fetal harm in animal studies, though this is not established for this specific building block.[10]

  • Mechanism of Irritation: As a dihydrochloride salt, this compound will likely hydrolyze in contact with moisture (e.g., on skin, in eyes, or in the respiratory tract) to release hydrochloric acid, contributing to its irritant properties.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of the solid material or its solutions must occur in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

A risk assessment should guide the final selection of PPE. The following provides a baseline recommendation.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles with side shields or a full-face shield.Protects against dust particles and splashes. Standard safety glasses are insufficient.[8][12]
Skin/Hand Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Lab coat.Prevents skin irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[12]
Respiratory NIOSH/MSHA-approved respirator.Required when engineering controls are insufficient or when handling large quantities that may generate dust. Use a respirator with a particulate filter appropriate for toxic dusts.[12]
Diagram: Hierarchy of Safety Controls

This diagram illustrates the universally accepted hierarchy for mitigating chemical hazards, which should be applied when working with this compound.

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of Controls for Hazard Mitigation.

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures
  • Pre-Handling Review: Before work begins, consult this guide, the supplier's SDS (if available), and all relevant institutional Standard Operating Procedures (SOPs).

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Wear all required PPE as specified in Section 3.2.

  • Dispensing: Handle as a solid in a fume hood to avoid inhaling dust.[11] Use spark-proof tools and avoid actions that generate significant dust clouds.

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to control any potential exothermic reactions.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[12] Clean the work area and decontaminate all equipment.

Storage Conditions
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[8]

  • Atmosphere: Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere (e.g., argon, nitrogen) is highly recommended.[11]

  • Temperature: Store in a cool, dry, and well-ventilated place.[12] Refrigeration may be appropriate for long-term storage if recommended by the supplier.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases. Contact with strong bases will neutralize the hydrochloride salt and liberate the free amine, potentially changing its physical and chemical properties.[8]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Accidental Release (Spill) Procedures

The following workflow should be initiated immediately upon discovery of a spill.

Spill Spill Occurs Evacuate Evacuate immediate area Alert others Spill->Evacuate Assess Assess spill size and risk Is it a major spill? Evacuate->Assess MajorSpill Contact Emergency Response Team Assess->MajorSpill Yes MinorSpill If trained and safe to do so, proceed with cleanup Assess->MinorSpill No PPE Don appropriate PPE (Respirator, gloves, goggles, coat) MinorSpill->PPE Contain Cover spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep up material into a sealed, labeled waste container Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, sand, or alcohol-resistant foam.[12]

  • Specific Hazards: During combustion, it may emit toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

  • Procedure: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

  • Method: The preferred method of disposal is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Alichem. (n.d.). 3-Methyl-1H-pyrazol-4-amine. Retrieved January 20, 2026, from [Link]

  • Chemsrc. (n.d.). 3-METHYL-1H-PYRAZOL-4-AMINE | CAS#:113140-10-6. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 20, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved January 20, 2026, from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved January 20, 2026, from [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved January 20, 2026, from [Link]

  • Taylor & Francis Online. (2010, August 5). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. Retrieved January 20, 2026, from [Link]

Sources

commercial availability of 3-methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1H-pyrazol-4-amine Dihydrochloride: From Commercial Availability to Synthetic Application

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the nuances of its commercial availability, this document details the procurement of its free base form, 3-methyl-1H-pyrazol-4-amine, and provides a robust, field-proven protocol for its conversion to the dihydrochloride salt. The guide further explores the applications of this structural motif, supported by peer-reviewed literature, and outlines critical safety, handling, and characterization methodologies. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical building block.

Introduction and Strategic Importance

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive component for designing potent and selective therapeutic agents. Specifically, substituted aminopyrazoles serve as versatile synthons for constructing more complex molecular architectures, including kinase inhibitors and agents targeting inflammatory pathways.[1][3] 3-Methyl-1H-pyrazol-4-amine, with its reactive amino group ortho to a methyl-substituted nitrogen, presents a key building block for creating libraries of novel compounds for high-throughput screening and lead optimization.

This guide addresses the practical aspects of working with this compound, from sourcing to synthesis and application, providing the user with a self-contained, authoritative resource.

Commercial Availability and Sourcing Strategy

Direct commercial listings for this compound are not readily found in major chemical supplier catalogs. However, the free base, 3-methyl-1H-pyrazol-4-amine (CAS No. 113140-10-6) , is commercially available from several vendors.[4][5] This is a common scenario for amine-containing reagents, where the free base is sold as the primary stock material, and salt forms are prepared as needed in the laboratory to improve solubility or stability.

Researchers can readily procure the free base and convert it to the dihydrochloride salt in-house. This approach offers greater control over the final product's purity and stoichiometry.

Properties of the Free Base: 3-Methyl-1H-pyrazol-4-amine
PropertyValueSource
CAS Number 113140-10-6[4]
Molecular Formula C₄H₇N₃[4]
Molecular Weight 97.12 g/mol [4]
IUPAC Name 3-methyl-1H-pyrazol-4-amine[4]
SMILES CC1=C(C=NN1)N[4]
Commercially Available Analogs and Salts

For researchers exploring structure-activity relationships (SAR), a variety of related pyrazole amine salts are commercially available and can serve as valuable comparative compounds.

Compound NameCAS NumberSupplier Example
5-Methyl-1H-pyrazol-4-amine dihydrochlorideN/A (listed by supplier)Sigma-Aldrich
1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochlorideN/A (listed by supplier)Sigma-Aldrich
3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride1056451-38-7BLDpharm[6]
4-Methyl-1H-pyrazol-3-amine hydrochloride1431963-06-2Biosynth[7]
1-Methyl-d3-1H-pyrazole-4-amine dihydrochloride2567498-20-6Clearsynth[8]

Synthesis of this compound

The conversion of the free base to its dihydrochloride salt is a standard and high-yielding acid-base reaction. The pyrazole ring contains two basic nitrogen atoms that can be protonated. The following protocol is a self-validating system, designed for efficiency and purity.

Rationale for Dihydrochloride Formation

The formation of a dihydrochloride salt serves several key purposes in a drug development context:

  • Enhanced Aqueous Solubility: The salt form is typically much more soluble in aqueous media compared to the free base, which is critical for preparing stock solutions for biological assays.

  • Improved Stability: Salts can be more crystalline and less prone to degradation upon storage.

  • Consistent Stoichiometry: It allows for precise molar calculations for subsequent reactions or assays.

Experimental Protocol: Salt Formation

Objective: To quantitatively convert 3-methyl-1H-pyrazol-4-amine to this compound.

Materials:

  • 3-methyl-1H-pyrazol-4-amine (CAS 113140-10-6)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Anhydrous methanol (minimal amount for initial dissolution)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Argon or nitrogen line for inert atmosphere

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1.0 equivalent of 3-methyl-1H-pyrazol-4-amine in a minimal amount of anhydrous methanol.

  • Dilution: Dilute the solution with approximately 20 volumes of anhydrous diethyl ether or MTBE. Causality Note: The use of a non-polar solvent in which the salt is insoluble is crucial for inducing precipitation.

  • Acid Addition: While stirring vigorously, add 2.2 equivalents of the hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise via syringe. Expert Insight: A slight excess of HCl ensures complete protonation of both basic nitrogen centers. The dihydrochloride salt should begin to precipitate immediately as a white solid.

  • Stirring and Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure complete precipitation and particle size maturation, which aids in filtration.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold, anhydrous diethyl ether or MTBE to remove any unreacted starting material or excess HCl.

  • Drying: Dry the white solid under high vacuum at room temperature until a constant weight is achieved.

Workflow Diagram

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Salt Formation cluster_workup Step 3: Product Isolation A Dissolve Free Base (1.0 eq) in MeOH B Dilute with Anhydrous Ether/MTBE A->B C Add HCl Solution (2.2 eq) Dropwise B->C Inert Atmosphere D Stir at RT for 1-2h (Precipitation Occurs) C->D E Vacuum Filtration D->E Collect Precipitate F Wash with Cold Ether E->F G Dry Under High Vacuum F->G H H G->H Final Product: Dihydrochloride Salt

Caption: Workflow for the synthesis of the dihydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

Aminopyrazoles are cornerstone building blocks for synthesizing compounds with a wide range of biological activities. The 3-methyl-4-amino substitution pattern is particularly valuable for generating derivatives with applications in oncology and inflammatory diseases.

  • Kinase Inhibitors: The amine can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The pyrazole ring serves as a stable, aromatic core for appending other pharmacophoric elements.[3]

  • Anti-inflammatory Agents: Pyrazole derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).[1] The structural motif of 3-methyl-1H-pyrazol-4-amine can be incorporated into scaffolds designed to target enzymes involved in inflammatory signaling pathways.

  • Precursors for Fused Heterocycles: The aminopyrazole moiety is a highly reactive 1,3-bis(nucleophile) that can be used to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which themselves have diverse biomedical applications.[9][10][11]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related aminopyrazoles provides authoritative guidance.

Hazard Identification

Based on analogs, the compound should be treated as possessing the following hazards:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[12][13]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[12][13]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[14][15]

Recommended Handling Procedures

Personal Protective Equipment (PPE):

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[14][16]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[16]

  • Skin and Body Protection: Wear a laboratory coat.

Engineering Controls:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Ensure eyewash stations and safety showers are readily accessible.[13]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[12][13]

  • Keep locked up and away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, yet not directly available, research chemical. This guide provides a comprehensive framework for its practical use by detailing the procurement of its free base, a reliable protocol for its conversion to the desired dihydrochloride salt, and an overview of its applications. By synthesizing information from supplier data, safety documents, and the primary scientific literature, this document equips researchers with the necessary technical knowledge to confidently and safely incorporate this versatile building block into their drug discovery programs.

References

  • PubChem. 3-methyl-1H-pyrazol-4-amine. [Link]

  • Portilla, J., & Cruz, S. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]

  • Wang, X., et al. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Asnani, A. J., et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Al-Tel, T. H. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Al-Tel, T. H. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Kumar, A., et al. Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Use of 3-methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Utility of 3-methyl-1H-pyrazol-4-amine Dihydrochloride in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Among the myriad of pyrazole derivatives, 3-methyl-1H-pyrazol-4-amine stands out as a versatile building block, particularly in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The dihydrochloride salt of this amine provides a stable, crystalline, and readily handleable starting material for complex organic syntheses.

This technical guide offers an in-depth exploration of the experimental use of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in the synthesis of novel molecular entities. We will delve into its physicochemical properties, safe handling procedures, and provide detailed, step-by-step protocols for key synthetic transformations, including N-acylation and the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines. The causality behind experimental choices is elucidated to empower the researcher to adapt and troubleshoot these protocols for their specific research needs.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₇N₃[2]
Molecular Weight 97.12 g/mol [2]
CAS Number 113140-10-6[2]
Appearance Solid (predicted)-
LogP -0.1[2]
pKa (predicted) 6.5 ± 0.5-

Note on the Dihydrochloride Salt: this compound is the salt formed by the reaction of the basic amine with two equivalents of hydrochloric acid. This salt form enhances the compound's stability and shelf-life. However, for most organic reactions where the amine acts as a nucleophile, the free base is required. Therefore, a neutralization step is a critical prerequisite in the experimental protocols outlined below.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the safety data for the free base and related aminopyrazole compounds and should be observed when handling this compound.

  • Hazard Identification : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

  • Storage : Store in a cool, dry place in a tightly sealed container.[3]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and powerful applications of this compound in drug discovery.

Protocol 1: N-Acylation of 3-methyl-1H-pyrazol-4-amine

N-acylation is a fundamental transformation used to introduce a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR). This protocol details the acylation of 3-methyl-1H-pyrazol-4-amine with an acyl chloride.

Causality of Experimental Choices:

  • Neutralization : The dihydrochloride salt is unreactive as a nucleophile. A base is required to deprotonate the ammonium salt and generate the free amine in situ.[1][4] Triethylamine (Et₃N) is a common, non-nucleophilic organic base suitable for this purpose. An excess is used to ensure complete neutralization and to scavenge the HCl generated during the acylation reaction.[5][6]

  • Solvent : Anhydrous dichloromethane (DCM) is a good choice as it is a relatively non-polar, aprotic solvent that dissolves a wide range of organic compounds and does not react with the acyl chloride.

  • Temperature : The reaction is initially cooled to 0 °C to control the exothermic reaction between the amine and the acyl chloride, minimizing potential side reactions.

  • Work-up : The aqueous work-up removes the triethylamine hydrochloride salt and any other water-soluble impurities.

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL per gram of starting material).

  • Neutralization : Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N, 2.2 - 2.5 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-20 minutes. A visual change from a suspension to a clearer solution may be observed as the free amine is formed.

  • Acylation : To the cooled solution, add the desired acyl chloride (1.0 - 1.1 eq) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Representative N-Acylated Derivatives

Acyl ChlorideProductExpected Molecular Weight ( g/mol )
Acetyl chlorideN-(3-methyl-1H-pyrazol-4-yl)acetamide139.15
Benzoyl chlorideN-(3-methyl-1H-pyrazol-4-yl)benzamide201.23
4-Chlorobenzoyl chloride4-chloro-N-(3-methyl-1H-pyrazol-4-yl)benzamide235.67

Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_preparation Reactant Preparation cluster_neutralization Neutralization (0 °C) cluster_acylation Acylation (0 °C to RT) cluster_workup Work-up & Purification start Suspend 3-methyl-1H-pyrazol-4-amine dihydrochloride in DCM neutralize Add Triethylamine (Et3N) to generate free amine start->neutralize Stir 15-20 min acylate Add Acyl Chloride neutralize->acylate Dropwise addition workup Aqueous Wash acylate->workup Monitor to completion purify Purify (Crystallization/ Chromatography) workup->purify end N-Acylated Product purify->end

Caption: Workflow for the N-acylation of this compound.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in a multitude of kinase inhibitors.[7][8][9][10][11] This protocol describes a general method for the construction of this fused heterocyclic system from this compound.

Causality of Experimental Choices:

  • Neutralization : As in the N-acylation protocol, the free amine is required for the initial reaction. A base is used to liberate it from the dihydrochloride salt.

  • Cyclization Reagent : Formamide serves as both the reagent to introduce the C4 and N5 atoms of the pyrimidine ring and as the solvent.[9] At high temperatures, it decomposes to provide the necessary fragments for cyclization.

  • Temperature : High temperatures are required to drive the cyclization and dehydration steps to completion.

  • Precipitation : The product often has limited solubility in the cooled reaction mixture and can be isolated by precipitation upon the addition of water.

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.2 eq).

  • Reaction Setup : Add formamide in a quantity sufficient to create a stirrable slurry.

  • Cyclization : Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-8 hours.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation : Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.

  • Purification : Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Visualization of Pyrazolo[3,4-d]pyrimidine Synthesis Workflow

Pyrazolopyrimidine_Synthesis cluster_setup Reactant Setup cluster_cyclization Cyclization (150-180 °C) cluster_isolation Isolation & Purification start Combine 3-methyl-1H-pyrazol-4-amine dihydrochloride, K2CO3, and Formamide react Heat for 4-8 hours start->react Heat precipitate Cool and add water to precipitate product react->precipitate Monitor to completion purify Filter and recrystallize precipitate->purify end Pyrazolo[3,4-d]pyrimidine Product purify->end

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols detailed in this guide for N-acylation and the synthesis of pyrazolo[3,4-d]pyrimidines provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the rationale behind each experimental step, scientists are better equipped to innovate and develop the next generation of therapeutic agents.

References

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed.

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.

  • 1h-pyrazol-5-amine. Sigma-Aldrich.

  • 3-METHYL-1H-PYRAZOL-4-AMINE | CAS#:113140-10-6. Chemsrc.

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health (NIH).

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride AldrichCPR. Sigma-Aldrich.

  • 3-methyl-1H-pyrazol-4-amine | C4H7N3. PubChem.

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate.

  • 23.3: Reactions of amines. Chemistry LibreTexts.

  • Recent developments in aminopyrazole chemistry. Arkat USA.

  • 3-Methyl-1H-pyrazol-4-amine. Sigma-Aldrich.

  • Reactions with Acid Chloride. Reddit.

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride. BLDpharm.

  • 1-methyl-1H-pyrazol-4-amine | C4H7N3. PubChem.

  • 1904-31-0|1-Methyl-1H-pyrazol-3-amine. BLDpharm.

  • 3-Aminopyrazole Hydrochloride Discontinued See: A628950. ChemicalBook.

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.

  • Solubility of Organic Compounds. University of Calgary.

  • 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | CAS No- 777032-52-7. Simson Pharma Limited.

  • chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • Solubility of organic amine salts. Sciencemadness.org.

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

  • SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry.

Sources

The Versatile Building Block: 3-Methyl-1H-pyrazol-4-amine Dihydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold." Its inherent planarity, coupled with a unique arrangement of hydrogen bond donors and acceptors, makes it an ideal framework for designing molecules with specific biological activities. Among the various functionalized pyrazoles, 3-methyl-1H-pyrazol-4-amine, particularly in its stable dihydrochloride salt form, has emerged as a cornerstone building block. Its strategic importance lies in its ability to serve as a versatile precursor for a multitude of heterocyclic systems, most notably in the synthesis of pyrazolopyrimidines, a class of compounds renowned for their therapeutic potential, especially as kinase inhibitors in oncology.[1][2]

This technical guide provides an in-depth exploration of 3-methyl-1H-pyrazol-4-amine dihydrochloride as a building block in organic synthesis. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for its application, and offer insights into the optimization of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

3-Methyl-1H-pyrazol-4-amine is a bifunctional molecule, possessing both a nucleophilic amino group at the 4-position and a reactive pyrazole ring. The dihydrochloride salt form ensures stability and ease of handling. However, for synthetic transformations, the free amine must be liberated in situ. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions and the nature of the other reactants. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate or sodium bicarbonate.

The core reactivity of 3-methyl-1H-pyrazol-4-amine revolves around the nucleophilicity of the 4-amino group, which readily participates in reactions with electrophilic partners. Furthermore, the pyrazole ring itself can engage in cyclization reactions, particularly when reacted with 1,3-dielectrophiles, leading to the formation of fused heterocyclic systems.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines: A Gateway to Kinase Inhibitors

A paramount application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle is a key pharmacophore in a multitude of approved and investigational kinase inhibitors. The general synthetic strategy involves the condensation of the aminopyrazole with a β-dicarbonyl compound or its equivalent.

Mechanistic Rationale: The Gould-Jacobs Reaction

The formation of the pyrazolo[3,4-d]pyrimidine ring from an aminopyrazole and a β-ketoester typically follows a Gould-Jacobs reaction pathway. The reaction is initiated by the nucleophilic attack of the 4-amino group of the pyrazole onto the more electrophilic carbonyl carbon of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrimidine ring.

Gould-Jacobs Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Aminopyrazole 3-Methyl-1H-pyrazol-4-amine (Free Base) Intermediate1 Hemiaminal Intermediate Aminopyrazole->Intermediate1 Reacts with BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[3,4-d]pyrimidine Intermediate2->Product Dehydration Synthetic_Pathways Start 3-Methyl-1H-pyrazol-4-amine dihydrochloride Neutralization In-situ Neutralization (Base, Solvent) Start->Neutralization FreeAmine 3-Methyl-1H-pyrazol-4-amine Neutralization->FreeAmine BetaDicarbonyl β-Dicarbonyl Compound FreeAmine->BetaDicarbonyl OtherElectrophiles Other Electrophiles (e.g., isothiocyanates, aldehydes) FreeAmine->OtherElectrophiles Pyrazolo_3_4_d Pyrazolo[3,4-d]pyrimidine BetaDicarbonyl->Pyrazolo_3_4_d Gould-Jacobs Conditions Pyrazolo_1_5_a Pyrazolo[1,5-a]pyrimidine BetaDicarbonyl->Pyrazolo_1_5_a Alternative Conditions OtherHeterocycles Other Fused Heterocycles OtherElectrophiles->OtherHeterocycles

Sources

Application Notes and Protocols for the Synthetic Coupling of 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Methyl-1H-pyrazol-4-amine is a cornerstone building block for medicinal chemistry and drug development. Its structure, featuring a pyrazole core substituted with a reactive primary amine, makes it an exceptionally versatile precursor for constructing diverse molecular architectures. The pyrazole motif is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. The 4-amino group serves as a synthetic handle for a wide range of coupling reactions, enabling the exploration of vast chemical space to optimize pharmacological properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the most critical coupling reactions for 3-methyl-1H-pyrazol-4-amine. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering users to troubleshoot and adapt these methods for their specific synthetic targets. The protocols described herein cover essential transformations including amide bond formation, sulfonamide synthesis, palladium- and copper-catalyzed C-N cross-coupling reactions, and the synthesis of fused heterocyclic systems.

Foundational Principles: Reactivity and Regioselectivity

Understanding the inherent electronic properties of 3-methyl-1H-pyrazol-4-amine is critical for predicting and controlling reaction outcomes. The molecule contains three nitrogen atoms, each with distinct reactivity profiles. The exocyclic 4-amino group is generally the most nucleophilic site for reactions with electrophiles like acyl chlorides or activated carboxylic acids. However, the pyrazole ring nitrogens (N1 and N2) can also participate in reactions, particularly under basic conditions or in metal-catalyzed processes. Regioselectivity—the selective reaction at one site over others—is a key consideration. For many transformations, particularly N-arylation, reaction conditions must be carefully optimized to favor substitution on the 4-amino group over the pyrazole N1 position.

Caption: Reactivity map of 3-methyl-1H-pyrazol-4-amine.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is one of the most frequently performed transformations in drug discovery. Coupling 3-methyl-1H-pyrazol-4-amine with a diverse range of carboxylic acids generates libraries of compounds for structure-activity relationship (SAR) studies.

Workflow: General Amide Coupling

G start Combine Carboxylic Acid and Coupling Reagent activation Activate Carboxylic Acid (e.g., form O-acylisourea or active ester) start->activation 5-10 min add_amine Add 3-Methyl-1H-pyrazol-4-amine and Non-Nucleophilic Base (e.g., DIPEA) activation->add_amine reaction Stir at RT to 40°C (Monitor by TLC/LC-MS) add_amine->reaction 2-24 h workup Aqueous Workup & Extraction reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification end Isolated Pyrazole Amide purification->end

Caption: General workflow for amide bond formation.

Protocol 2.1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is a reliable and cost-effective choice for a wide range of substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like Hydroxybenzotriazole (HOBt) is crucial. HOBt forms a more stable and reactive intermediate ester, which minimizes side reactions and suppresses racemization of chiral carboxylic acids.

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • Add 3-methyl-1H-pyrazol-4-amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to neutralize the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Uronium-Based Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered carboxylic acids or electron-deficient amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU provides faster reaction rates and higher yields for difficult substrates.

Step-by-Step Protocol:

  • In a flask, combine the carboxylic acid (1.0 eq), HATU (1.1 eq), and 3-methyl-1H-pyrazol-4-amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) to the mixture. A color change to yellow is often observed.

  • Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with saturated LiCl solution (to remove residual DMF), followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale
Coupling Reagent EDC / HOBtHATUHATU is more reactive and suitable for hindered substrates.
Base DIPEA or TEADIPEAA non-nucleophilic base is required to prevent side reactions.
Solvent DMF or DCMDMFDMF is a polar aprotic solvent that effectively solvates reagents.
Temperature Room TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time 4 - 24 hours1 - 6 hoursHATU-mediated couplings are typically faster.

Sulfonamide Synthesis

The sulfonamide functional group is a key component of many antibacterial and diuretic drugs. The synthesis of pyrazole-4-sulfonamides is readily achieved by reacting 3-methyl-1H-pyrazol-4-amine with an appropriate sulfonyl chloride.

Protocol 3.1: Reaction with Arylsulfonyl Chlorides

This is a straightforward nucleophilic substitution reaction. The choice of base is important to scavenge the HCl byproduct and drive the reaction to completion.

Step-by-Step Protocol:

  • Dissolve 3-methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

  • Add a base, typically diisopropylethylamine (1.5 eq) or pyridine (used as co-solvent).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired arylsulfonyl chloride (1.1 eq) dropwise as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[1]

  • After completion, add water to the reaction mixture and stir for 10 minutes.[1]

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude solid by column chromatography or recrystallization to yield the pure pyrazole-4-sulfonamide.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] It enables the coupling of 3-methyl-1H-pyrazol-4-amine with aryl or heteroaryl halides and triflates, providing access to N-aryl pyrazole amines that are difficult to synthesize via classical methods.[4][5] The success of this reaction is highly dependent on the synergistic interplay between the palladium precursor, a sterically hindered and electron-rich phosphine ligand, and the base.[6]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_process pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L₂)-X pd0->pd_complex1 Ar-X pd_complex2 [Ar-Pd(II)(L₂)-NHR']⁺ pd_complex1->pd_complex2 R'-NH₂ oa_label Oxidative Addition pd_amide Ar-Pd(II)(L₂)-NR' pd_complex2->pd_amide Base lc_label Ligand/Amine Exchange pd_amide->pd0 Ar-NHR' re_label Reductive Elimination deprot_label Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Coupling with Aryl Bromides

This protocol uses a modern, bulky biarylphosphine ligand (e.g., tBuBrettPhos), which has shown high efficacy for the amination of N-heterocycles.[6][7]

Step-by-Step Protocol:

  • Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

  • To a Schlenk flask or oven-dried vial, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), the aryl bromide (1.0 eq), 3-methyl-1H-pyrazol-4-amine (1.2 eq), and the base (e.g., LHMDS or NaOtBu, 2.0 eq).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by flash chromatography.

ComponentExample(s)Role & Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, tBuBrettPhosBulky, electron-rich ligands that stabilize the Pd center and promote the key reductive elimination step.[6][7]
Base NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃Deprotonates the amine to form the active nucleophile; the choice of base can significantly impact yield and substrate scope.[7]
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are required.

Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst.[8] While often requiring harsher conditions (higher temperatures) than modern palladium systems, it remains a valuable and complementary tool, especially for specific substrates where palladium catalysis may be problematic.

Protocol 5.1: General Procedure for N-Arylation

Modern Ullmann protocols often use a ligand, such as 1,10-phenanthroline or an amino acid, to solubilize the copper salt and accelerate the reaction at lower temperatures.

Step-by-Step Protocol:

  • To a reaction vial, add CuI (5-10 mol%), the aryl halide (1.0 eq), 3-methyl-1H-pyrazol-4-amine (1.5 eq), a strong base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), and a ligand (e.g., L-proline, 20 mol%).

  • Add a high-boiling polar solvent such as DMSO or NMP.

  • Seal the vial and heat the mixture to 100-150 °C for 12-48 hours.

  • After cooling, dilute the reaction with ethyl acetate and water.

  • Filter the mixture through Celite to remove insoluble copper salts.

  • Separate the organic layer, wash extensively with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Advanced Applications: Synthesis of Fused Heterocycles

The amine group of 3-methyl-1H-pyrazol-4-amine can act as one part of a binucleophile to construct fused heterocyclic systems. The synthesis of pyrazolo[3,4-d]pyrimidines is a prominent example, as this scaffold is a key feature in many kinase inhibitors and other therapeutic agents.[9][10]

Protocol 6.1: Cyclocondensation with Aryl Nitriles to form Pyrazolo[3,4-d]pyrimidines

This reaction proceeds via a cyclocondensation pathway, where the aminopyrazole reacts with a nitrile under basic conditions to form the fused pyrimidine ring.[9]

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

Step-by-Step Protocol:

  • To a solution of 3-methyl-1H-pyrazol-4-amine (1.0 eq) in t-butanol, add the aryl nitrile (1.2 eq).

  • Add a strong base, potassium t-butoxide (KOtBu) (0.2 eq catalytic, or stoichiometric depending on substrate).[9]

  • Heat the reaction mixture to reflux (approx. 83 °C) for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with 1N HCl, which will cause the product to precipitate.

  • Collect the crude solid by filtration.

  • Recrystallize the product from a suitable solvent like ethanol to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.[9]

References

  • BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. BenchChem.
  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
  • Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
  • Sardar, S., et al. (n.d.). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. ResearchGate.
  • Al-Matar, H. M., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate.
  • Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. ResearchGate.
  • Unknown Author. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Amination Using Pyrazole-Derived Ligands. BenchChem.
  • Unknown Author. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Unknown Author. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Unknown Author. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central.
  • Unknown Author. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Sharma, P., et al. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate.
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
  • Unknown Author. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Protocol Exchange.
  • Unknown Author. (n.d.). Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Unknown Author. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Unknown Author. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • Unknown Author. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • Sharma, P., et al. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Unknown Author. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI.
  • Unknown Author. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate.
  • Wagner, J., et al. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
  • Unknown Author. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society.
  • Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Unknown Author. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Unknown Author. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Chinese Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. BenchChem.

Sources

The Versatile Scaffold: Application Notes and Protocols for 3-Methyl-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds."[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a prominent member of this elite group.[3] Its metabolic stability, synthetic accessibility, and versatile bioisosteric properties have made it a cornerstone in the design of novel therapeutics, particularly in the realm of protein kinase inhibitors.[1][3] This guide provides an in-depth exploration of a key exemplar of this scaffold, 3-methyl-1H-pyrazol-4-amine, offering detailed application notes, experimental protocols, and insights into its role in the development of targeted therapies.

The 3-amino-substituted pyrazole is particularly noteworthy for its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the adenine core of ATP.[4] This foundational interaction provides a robust anchor for the development of potent and selective kinase inhibitors. The strategic placement of a methyl group at the 3-position and an amine at the 4-position of the pyrazole ring, as in 3-methyl-1H-pyrazol-4-amine, offers a unique combination of features that have been successfully exploited in the design of clinical candidates.

Core Application: A Versatile Building Block for Kinase Inhibitors

The 3-methyl-1H-pyrazol-4-amine scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors. Its utility stems from the strategic positioning of its functional groups, which allows for multifaceted interactions within the ATP-binding pocket of various kinases.

The Role of the 4-Amino Group: A Hinge-Binding Anchor

The primary role of the 4-amino group is to engage in hydrogen bonding interactions with the kinase hinge region. This interaction is crucial for anchoring the inhibitor within the active site and is a key determinant of potency. The amino group can act as a hydrogen bond donor, and upon derivatization, the resulting amide or urea can participate in additional hydrogen bonding as both a donor and acceptor.

The Influence of the 3-Methyl Group: Modulator of Selectivity and Physicochemical Properties

While the 4-amino group provides the primary anchoring point, the 3-methyl group plays a more nuanced but equally important role. Its contributions include:

  • Steric Guidance: The methyl group can provide a steric constraint that influences the orientation of the pyrazole ring and its substituents within the binding pocket, contributing to selectivity for certain kinases over others.

  • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions with non-polar residues in the active site, thereby enhancing binding affinity.

  • Improved Physicochemical Properties: The presence of the methyl group can favorably impact the compound's solubility, lipophilicity, and metabolic stability, all of which are critical for drug-like properties.

Case Study: AT9283 - A Multi-Targeted Kinase Inhibitor

A prominent example of a clinical candidate featuring the 3-methyl-1H-pyrazol-4-amine core is AT9283 , a multi-targeted inhibitor of Aurora kinases (A and B), Janus kinase 2 (JAK2), and the Abl tyrosine kinase.[5][6][7] Developed through fragment-based drug discovery, AT9283 showcases the power of this scaffold in generating potent anti-proliferative agents for the treatment of various cancers, including leukemia and solid tumors.[7][8][9]

The structure of AT9283 highlights a key derivatization strategy: the formation of a urea linkage at the 4-amino position. This urea moiety engages in crucial hydrogen bonding interactions within the kinase active site.

Synthetic Protocols and Methodologies

A reliable and efficient synthesis of the 3-methyl-1H-pyrazol-4-amine core and its subsequent derivatization is paramount for any drug discovery program. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of the Core Scaffold - 3-Methyl-1H-pyrazol-4-amine

A common and effective route to 3-methyl-1H-pyrazol-4-amine involves a multi-step synthesis starting from readily available materials. One established method proceeds through a pyrazolone intermediate.[10]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • Reaction: Condensation of ethyl acetoacetate with hydrazine hydrate.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 2-4 hours.

    • Upon cooling, the product precipitates out of solution.

    • The solid is collected by filtration, washed with cold ethanol, and dried to yield 3-methyl-1H-pyrazol-5(4H)-one.

  • Expected Yield: 85-95%.[10]

Step 2: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one

  • Reaction: Electrophilic nitration at the 4-position.

  • Procedure:

    • Suspend 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice, and the solid precipitate is collected by filtration.

    • Wash the solid with cold water until the washings are neutral and then dry to obtain 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.

Step 3: Reduction of the Nitro Group

  • Reaction: Catalytic hydrogenation to the corresponding amine.

  • Procedure:

    • Dissolve 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-pyrazol-4-amine.

Diagram: Synthetic Workflow for 3-Methyl-1H-pyrazol-4-amine

G start Ethyl Acetoacetate + Hydrazine Hydrate step1 Condensation (Ethanol, Reflux) start->step1 intermediate1 3-Methyl-1H-pyrazol-5(4H)-one step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one step2->intermediate2 step3 Reduction (H2, Pd/C) intermediate2->step3 product 3-Methyl-1H-pyrazol-4-amine step3->product

Caption: Synthetic route to 3-methyl-1H-pyrazol-4-amine.

Protocol 2: Derivatization via N-Acylation

The 4-amino group of 3-methyl-1H-pyrazol-4-amine is readily acylated to form amides, a common strategy to introduce diverse substituents and explore structure-activity relationships (SAR).

  • General Procedure:

    • Dissolve 3-methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Representative Data for N-Acylated Derivatives

Acylating AgentProductTypical Yield (%)
Acetyl ChlorideN-(3-methyl-1H-pyrazol-4-yl)acetamide85-95
Benzoyl ChlorideN-(3-methyl-1H-pyrazol-4-yl)benzamide80-90
Cyclopropanecarbonyl chlorideN-(3-methyl-1H-pyrazol-4-yl)cyclopropanecarboxamide75-85
Protocol 3: Derivatization via Urea Formation

The formation of a urea linkage at the 4-position is a key feature of many pyrazole-based kinase inhibitors, including AT9283.

  • General Procedure:

    • Dissolve 3-methyl-1H-pyrazol-4-amine (1.0 eq) in an anhydrous aprotic solvent like THF or 1,4-dioxane.

    • Add the desired isocyanate (1.0-1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

    • Monitor the reaction by TLC.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Protocol 4: Derivatization via Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at the 4-position, the amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction, followed by a Suzuki-Miyaura cross-coupling.

Step 1: Halogenation of the Pyrazole Ring

  • Reaction: Sandmeyer-type reaction to convert the amino group to a halide.

  • Procedure:

    • Diazotize 3-methyl-1H-pyrazol-4-amine with sodium nitrite in the presence of a hydrohalic acid (e.g., HBr for bromination).

    • The resulting diazonium salt is then decomposed in the presence of a copper(I) halide (e.g., CuBr) to yield the corresponding 4-halo-3-methyl-1H-pyrazole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • General Procedure:

    • To a reaction vessel, add 4-bromo-3-methyl-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction to 80-110 °C for 2-24 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Diagram: Derivatization Strategies for 3-Methyl-1H-pyrazol-4-amine

G cluster_0 N-Functionalization cluster_1 C4-Functionalization start 3-Methyl-1H-pyrazol-4-amine acylation N-Acylation (R-COCl, Base) start->acylation urea Urea Formation (R-NCO) start->urea sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) start->sandmeyer product_amide N-Acyl Derivative acylation->product_amide product_urea N-Urea Derivative urea->product_urea intermediate_halo 4-Bromo-3-methyl-1H-pyrazole sandmeyer->intermediate_halo suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) product_aryl 4-Aryl-3-methyl-1H-pyrazole suzuki->product_aryl intermediate_halo->suzuki

Caption: Key derivatization pathways for 3-methyl-1H-pyrazol-4-amine.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the 3-methyl-1H-pyrazol-4-amine scaffold is guided by a deep understanding of the structure-activity relationships.

Table 2: SAR Summary for Pyrazol-4-yl Urea Derivatives as Kinase Inhibitors

Position of ModificationGeneral ObservationRationale
Urea Substituent (R¹) Aromatic or bulky aliphatic groups are often favored. Introduction of polar groups can improve solubility.The substituent projects towards the solvent-exposed region of the ATP-binding pocket, allowing for significant structural diversity to optimize potency and selectivity.
Pyrazole N1-Position (R²) Small alkyl groups or hydrogen are generally well-tolerated. Larger substituents can be detrimental to activity.This position is often directed towards the ribose pocket of the ATP binding site. Bulky groups can cause steric clashes.
Pyrazole C5-Position (R³) Small, hydrophobic groups can enhance potency.This position can interact with a hydrophobic pocket adjacent to the hinge region.

Diagram: Key Interaction Points for a 3-Methyl-1H-pyrazol-4-yl Urea Kinase Inhibitor

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Exposed Region urea Urea Linker urea->hinge H-Bonds pyrazole 3-Methyl-1H-pyrazol-4-yl Core pyrazole->hydrophobic_pocket Hydrophobic Interactions r_group R¹ Substituent r_group->solvent_front Tailors Potency & Selectivity

Caption: Generalized binding mode of a pyrazol-4-yl urea inhibitor.

Conclusion

The 3-methyl-1H-pyrazol-4-amine scaffold represents a highly versatile and valuable building block in modern medicinal chemistry. Its inherent ability to form key interactions within the ATP-binding site of protein kinases, coupled with its synthetic tractability, has cemented its status as a privileged structure in the design of targeted therapies. The successful development of clinical candidates such as AT9283 underscores the immense potential of this scaffold. The detailed protocols and SAR insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the capabilities of 3-methyl-1H-pyrazol-4-amine in their quest for novel and effective medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023 Jul 12;28(14):5359. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023 Nov 7. Available from: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. 2023 Dec 8. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022 Nov 22;23(23):14834. Available from: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. 2009 Jan 22;52(2):379-88. Available from: [Link]

  • AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Leukemia. 2010 Mar;24(3):653-6. Available from: [Link]

  • AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Investigational New Drugs. 2012 Jun;30(3):967-75. Available from: [Link]

  • AT-9283. PubChem. Available from: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Discovery - the University of Dundee Research Portal. Available from: [Link]

  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics. 2022 Nov 1;30(6):537-544. Available from: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. 2021 May 28;26(11):3237. Available from: [Link]

  • A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Leukemia. 2011 Sep;25(9):1429-36. Available from: [Link]

  • A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology. 2012 May;23(5):1307-1313. Available from: [Link]

  • AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Investigational New Drugs. 2012 Jun;30(3):967-75. Available from: [Link]

  • AT 9283. New Drug Approvals. 2016 Jan 19. Available from: [Link]

  • Fragment-Based Discovery of AT9283; A Multi-Targeted Kinase Inhibitor with Potent Aurora, JAK and Abl Activity. Astex Pharmaceuticals. Available from: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. 2022 Aug 6. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 2023 Jul 12. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. 2018 Jan-Feb;9(1):785-794. Available from: [Link]

Sources

Application Note & Protocols: A Strategic Guide to the Development of Novel Pyrazole-Based Compounds from 3-Methyl-1H-Pyrazol-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-methyl-1H-pyrazol-4-amine as a versatile starting material for the synthesis of novel pyrazole-based compound libraries. We present detailed synthetic protocols, characterization methodologies, and strategic workflows for biological evaluation. The protocols are designed not merely as procedural steps but as self-validating systems, explaining the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole and its derivatives are aromatic heterocyclic compounds that have garnered immense interest due to their wide spectrum of pharmacological activities.[5][6] The success of drugs like Celecoxib (a COX-2 inhibitor), Rimonabant (a cannabinoid receptor antagonist), and various kinase inhibitors underscores the privileged nature of this scaffold.[1] The pyrazole ring's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind effectively to a multitude of biological targets.

3-Methyl-1H-pyrazol-4-amine is a particularly strategic starting material. The amine group at the C4 position serves as a highly versatile functional handle, allowing for a diverse range of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).[7] This guide focuses on exploiting this reactivity to generate libraries of novel compounds for screening and lead optimization.

Strategic Overview of Compound Development

The development of novel compounds from a core scaffold is a systematic process. The workflow outlined below provides a logical progression from initial synthesis to the identification of biologically active "hit" compounds.

G Overall Drug Discovery Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening cluster_3 Lead Optimization start Starting Material (3-methyl-1H-pyrazol-4-amine) synth Parallel Synthesis (Multiple Routes) start->synth purify Purification (Chromatography/Recrystallization) synth->purify char Structural Confirmation (NMR, MS, IR) purify->char purity_check Purity Assessment (HPLC, LC-MS) char->purity_check primary Primary Screening (e.g., MTT Assay) purity_check->primary secondary Secondary/Confirmatory Assays (e.g., Enzyme Inhibition) primary->secondary hit Hit Identification secondary->hit sar SAR Studies hit->sar adme ADME-Tox Profiling sar->adme

Figure 1: High-level workflow for pyrazole-based drug discovery.

Synthetic Strategies and Protocols

The 4-amino group of the starting material is a potent nucleophile, making it the primary site for derivatization. We will explore three robust synthetic pathways to generate chemical diversity.

Synthetic Pathway Overview

The following diagram illustrates the primary synthetic transformations that can be applied to 3-methyl-1H-pyrazol-4-amine to generate diverse libraries.

G Synthetic Pathways from 3-methyl-1H-pyrazol-4-amine start 3-methyl-1H-pyrazol-4-amine NH2 reagentA R-COCl or R-COOH, Coupling Agent start:f1->reagentA reagentB 1. R-CHO, cat. acid 2. NaBH4 or NaBH(OAc)3 start:f1->reagentB reagentC 1,3-Dielectrophile (e.g., β-ketoester) start:f1->reagentC routeA Amide Derivatives -NH-C(=O)R routeB Secondary Amines -NH-CH2R routeC Fused Pyrazolo[3,4-d]pyrimidines reagentA->routeA reagentB->routeB reagentC->routeC

Figure 2: Key synthetic routes for derivatizing the aminopyrazole core.

Protocol 1: Synthesis of N-(3-methyl-1H-pyrazol-4-yl)amides (Amide Coupling)

Rationale: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. The resulting amides are generally stable and can introduce a wide variety of substituents (R-groups), allowing for fine-tuning of properties like solubility, lipophilicity, and target engagement through hydrogen bonding. We use a standard coupling agent, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with HOBt (hydroxybenzotriazole) to minimize side reactions and improve yields.

Materials & Reagents

ReagentSupplierGradePurpose
3-methyl-1H-pyrazol-4-amineCommercial>98%Starting Material
Carboxylic Acid (R-COOH)Varies>97%Diversity Element
EDCICommercial>98%Coupling Agent
HOBtCommercialAnhydrousRacemization Suppressant
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrousNon-nucleophilic Base
N,N-Dimethylformamide (DMF)CommercialAnhydrousReaction Solvent
Ethyl Acetate (EtOAc)CommercialACS GradeExtraction Solvent
Saturated aq. NaHCO₃Lab Prepared-Aqueous Wash
BrineLab Prepared-Aqueous Wash
Anhydrous MgSO₄Commercial-Drying Agent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Add 3-methyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 equiv), HOBt (1.3 mmol, 1.3 equiv), and DIPEA (3.0 mmol, 3.0 equiv). Stir the mixture for 5 minutes at room temperature.

    • Causality: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt byproduct of the EDCI reaction without competing as a nucleophile. HOBt activates the carboxylic acid and minimizes racemization if the acid has a chiral center.

  • Cool the mixture to 0 °C in an ice bath. Add EDCI (1.3 mmol, 1.3 equiv) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and EtOAc (20 mL).

  • Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and HOBt. The brine wash helps to break any emulsions and remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) or recrystallization to afford the desired amide.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expect to see the disappearance of the starting amine protons and the appearance of a new amide N-H proton in the ¹H NMR spectrum.

Biological Evaluation Protocols

After synthesis and characterization, the novel compounds must be evaluated for biological activity. A tiered screening approach is most efficient, starting with broad cytotoxicity assays and moving towards more specific, target-based assays for promising hits.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9] It is a robust, high-throughput method for primary screening of compound libraries to identify cytotoxic agents. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials & Reagents

ReagentSupplierGradePurpose
Human Cancer Cell Line (e.g., MCF-7, PC-3)ATCC-Biological System
DMEM or RPMI-1640 MediumCommercialCell Culture GradeCell Growth Medium
Fetal Bovine Serum (FBS)CommercialHeat-InactivatedMedium Supplement
Penicillin-Streptomycin SolutionCommercialSterileAntibiotic
Trypsin-EDTA SolutionCommercialSterileCell Detachment
MTT Solution (5 mg/mL in PBS)CommercialSterile-filteredViability Reagent
Dimethyl Sulfoxide (DMSO)CommercialCell Culture GradeSolvent for Compounds & Formazan
DoxorubicinCommercial>98%Positive Control

Assay Workflow Diagram

G MTT Assay Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout a 1. Harvest & Count Cells b 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) a->b c 3. Incubate Overnight (37°C, 5% CO2) b->c d 4. Prepare Serial Dilutions of Test Compounds & Controls c->d e 5. Add Compounds to Wells d->e f 6. Incubate for 48-72 hours e->f g 7. Add MTT Solution to each well f->g h 8. Incubate for 4 hours g->h i 9. Solubilize Formazan Crystals with DMSO h->i j 10. Read Absorbance at 570 nm i->j

Figure 3: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest using Trypsin-EDTA, count, and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (Doxorubicin).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Causality: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Hypothetical screening results should be summarized in a clear, tabular format.

Table 1: Hypothetical Anticancer Screening Data (IC₅₀ in µM)

Compound IDSynthesis RouteR-GroupMCF-7 (Breast)PC-3 (Prostate)A549 (Lung)
PYR-001 Amide4-chlorophenyl14.522.8>100
PYR-002 Amide3,4-dimethoxyphenyl10.215.185.3
PYR-003 AmideFuran-2-yl35.168.4>100
Doxorubicin - (Control)-0.91.21.1

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and evaluation of novel pyrazole derivatives from 3-methyl-1H-pyrazol-4-amine. The synthetic protocols are robust and allow for the creation of large, diverse chemical libraries. The biological screening cascade, beginning with broad cytotoxicity assays, provides an efficient path to identifying promising hit compounds.[8][10]

Future work should focus on expanding the synthetic repertoire to include other transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions if a halogen is introduced onto the pyrazole ring. For compounds showing significant activity, further investigation into their mechanism of action, such as specific enzyme inhibition or apoptosis induction studies, is warranted to advance them into the lead optimization phase of the drug discovery pipeline.[10][11]

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Puttaswamy, et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Asif, M. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Shalini, et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Urbanc, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Acta Scientific Pharmaceutical Sciences. [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2020). Pyrazole synthesis. organic-chemistry.org. [Link]

  • El-Metwaly, N. M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Pathan, A. A., et al. (2012). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. [Link]

  • El-Sherbiny, M. G., et al. (2025). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. PubMed. [Link]

  • Sharma, R., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Jadhav, S. D., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Singh, S., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • El-Yazidi, M., et al. (2020). In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. PubMed. [Link]

  • El Yazidi, M., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Al-Issa, S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Mphahlele, M. J., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Methyl-1H-pyrazol-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privilege of the Pyrazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD employs a more efficient exploration of chemical space by screening small, low-molecular-weight fragments (<300 Da).[1][3][4] These fragments, due to their lower complexity, have a higher probability of binding to protein targets, albeit with lower affinity. The detailed characterization of these low-affinity interactions provides a robust starting point for structure-guided optimization into potent and drug-like candidates.[4][5]

Within the vast landscape of chemical scaffolds used in FBDD, the pyrazole nucleus stands out as a "privileged scaffold."[6][7][8] This five-membered aromatic heterocycle is a common feature in numerous FDA-approved drugs, valued for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor.[7][9] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][10] Notably, the pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class of therapeutics in oncology.[11][12]

This application note focuses on 3-methyl-1H-pyrazol-4-amine , a simple yet highly valuable fragment. Its structure combines the advantageous pyrazole core with a primary amine, a key functional group for forming directed hydrogen bonds within protein active sites, and a methyl group that can probe small hydrophobic pockets. These features make it an ideal candidate for screening against a variety of protein targets, particularly kinases.

Physicochemical Properties of 3-Methyl-1H-pyrazol-4-amine

A successful fragment must possess favorable physicochemical properties to ensure its utility in biophysical screening assays. 3-Methyl-1H-pyrazol-4-amine aligns well with the widely accepted "Rule of Three" for fragment design.[3][13][14]

PropertyValueSource
Molecular Formula C₄H₇N₃[15][16]
Molecular Weight 97.12 g/mol [15][17]
cLogP -0.1[15]
Hydrogen Bond Donors 2 (amine and pyrazole N-H)(Calculated)
Hydrogen Bond Acceptors 2 (pyrazole N)(Calculated)
Rotatable Bonds 0(Calculated)

These properties, particularly its low molecular weight and high polarity (indicated by the negative cLogP), suggest excellent aqueous solubility, which is a critical prerequisite for most biophysical screening techniques.

General Synthesis Outline

While 3-methyl-1H-pyrazol-4-amine is commercially available, a general understanding of its synthesis can be beneficial for creating derivatives during hit-to-lead optimization. A common route to 4-aminopyrazoles involves the nitrosation of a pyrazole precursor followed by reduction. A more direct approach starts from precursors like β-ketonitriles. For instance, the synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate is a well-established reaction.[8] Further functionalization can lead to the desired 4-amino substitution.

FBDD Workflow Using 3-Methyl-1H-pyrazol-4-amine

The successful application of 3-methyl-1H-pyrazol-4-amine in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to identify and validate binding, characterize the interaction structurally, and provide a clear path for chemical evolution.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. 3-methyl-1H-pyrazol-4-amine) B Primary Biophysical Screen (NMR, SPR, or TSA) A->B Screening C Orthogonal Assay (e.g., ITC) B->C Confirmation D Structural Biology (X-ray Crystallography or NMR) C->D Structural Insights E Structure-Guided Design (Fragment Growing/Linking) D->E Binding Mode F Synthesis of Analogs E->F G Potency & ADME Testing F->G Iterative Cycles G->E H Lead Compound G->H Optimization

Caption: FBDD workflow for 3-methyl-1H-pyrazol-4-amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for screening and characterizing the binding of 3-methyl-1H-pyrazol-4-amine to a target protein, such as a protein kinase.

Protocol 1: Primary Screening by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting the weak binding typical of fragments.[11][18][19] It identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.[20]

Rationale: This method is chosen for its high sensitivity, low protein consumption, and ability to screen compounds in mixtures, thus increasing throughput. It directly confirms a physical interaction between the fragment and the target protein.

Materials:

  • Target Protein (e.g., Kinase domain), >95% purity

  • 3-Methyl-1H-pyrazol-4-amine (stock solution in d6-DMSO)

  • NMR Buffer: 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O

  • NMR Spectrometer (≥600 MHz) with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in the NMR buffer.

    • Prepare a 20 mM stock solution of 3-methyl-1H-pyrazol-4-amine in 100% d6-DMSO.

    • Add the fragment stock solution to the protein solution to achieve a final fragment concentration of 1 mM and a final protein concentration of 10-20 µM. The final DMSO-d6 concentration should be kept low (<5%) to avoid protein denaturation.

    • Prepare a control sample containing only the fragment at 1 mM in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the integrity of the fragment and protein.

    • Set up the STD-NMR experiment.

      • On-resonance irradiation: Set to a region where only protein signals are present (e.g., 0.5 to -1.0 ppm).

      • Off-resonance irradiation: Set to a region with no protein or fragment signals (e.g., 30-40 ppm).

      • Saturation time (t_sat): Use a saturation time of 2.0 seconds, which is typically sufficient for fragments.[18]

      • Acquisition parameters: Collect a sufficient number of scans (e.g., 128-256) for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra and subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • The presence of signals from 3-methyl-1H-pyrazol-4-amine in the difference spectrum confirms binding.

    • Calculate the STD amplification factor (STD_amp = [I₀ - I_sat] / I₀) for each proton of the fragment to identify the binding epitope—the part of the molecule in closest contact with the protein.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It is an excellent method for validating hits from primary screens and determining binding kinetics and affinity.

Rationale: SPR provides quantitative data on binding affinity (K_D) and kinetics (k_on, k_off), which is crucial for ranking fragments and guiding subsequent optimization. Its real-time nature helps to identify and eliminate non-specific binders.

Materials:

  • Target Protein (with an appropriate tag for immobilization, e.g., His-tag)

  • SPR Instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, NTA chip for His-tagged proteins)

  • Immobilization Buffers (as per manufacturer's instructions)

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • 3-Methyl-1H-pyrazol-4-amine (serial dilutions in running buffer)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol (e.g., amine coupling or Ni-NTA capture). Aim for a ligand density that will produce a maximum response (R_max) appropriate for small molecule analysis.

    • Use one flow cell as a reference surface (deactivated or with a mock protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of 3-methyl-1H-pyrazol-4-amine in the running buffer (e.g., from 500 µM down to ~1 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (K_D). For fragments, this is often in the high micromolar to low millimolar range.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target protein.[9] This structural data is invaluable for the hit-to-lead optimization phase.

Rationale: Obtaining a co-crystal structure is the gold standard in FBDD. It reveals the precise binding mode, orientation, and key interactions of the fragment, providing a definitive roadmap for structure-based drug design.

Materials:

  • Target Protein at high concentration and purity (>10 mg/mL, >98%)

  • Crystallization screens and reagents

  • 3-Methyl-1H-pyrazol-4-amine

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using vapor diffusion methods (sitting or hanging drop).

    • Optimize the initial hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing 3-methyl-1H-pyrazol-4-amine at a high concentration (e.g., 10-50 mM) in the mother liquor from the crystallization drop. The high concentration is necessary to drive the binding of a low-affinity fragment.[9]

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to several hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal by briefly passing it through a cryoprotectant solution (mother liquor supplemented with glycerol, ethylene glycol, etc.).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the binding pose of 3-methyl-1H-pyrazol-4-amine.

Hit-to-Lead Optimization: A Case Study Perspective

Once a validated hit like 3-methyl-1H-pyrazol-4-amine is identified and its binding mode is structurally characterized, the hit-to-lead phase begins. The goal is to increase potency and selectivity while maintaining favorable drug-like properties.

A prime example of this process is the fragment-based discovery of AT9283 , a potent multitargeted kinase inhibitor active against Aurora kinases. The discovery started from a pyrazole-benzimidazole fragment. Structure-based optimization, driven by X-ray crystallography, was used to "grow" the fragment by adding functionalities that made additional favorable interactions with the protein.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Lead Optimization A 3-Methyl-1H-pyrazol-4-amine (Anchoring Fragment) B X-ray Co-crystal Structure (Fragment + Target) A->B C Identify Unoccupied Pockets & Vector for Growth B->C D Design & Synthesize Analogs (e.g., add urea to pyrazole-4-amine) C->D E Iterative SAR (Improve Potency & Selectivity) D->E F Optimize PK/PD Properties E->F G Advanced Lead (e.g., AT9283) F->G

Caption: Hit-to-lead optimization strategy for a pyrazole fragment.

For 3-methyl-1H-pyrazol-4-amine, a similar strategy can be employed:

  • Vector for Growth: The primary amine at the 4-position is an ideal vector for growth. It can be functionalized to form amides, ureas, or sulfonamides, extending into nearby sub-pockets of the target's active site.

  • Probing Hydrophobic Pockets: The methyl group at the 3-position can be modified to larger alkyl or substituted aryl groups to explore adjacent hydrophobic regions and improve ligand efficiency.

  • Modulating PK Properties: The pyrazole N-H can be substituted to block potential metabolic sites or to fine-tune the molecule's physicochemical properties.

Conclusion

3-Methyl-1H-pyrazol-4-amine is an exemplary fragment that embodies the principles of FBDD. Its privileged pyrazole scaffold, combined with its ideal fragment-like properties, makes it a high-value starting point for drug discovery campaigns, particularly against protein kinases. The systematic application of biophysical screening, structural biology, and medicinal chemistry, as outlined in these protocols, can effectively translate this simple, low-affinity binder into a potent and highly optimized lead compound.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • MDPI. Concepts and Core Principles of Fragment-Based Drug Design. Available from: [Link]

  • PubMed. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PubMed Central (PMC). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Available from: [Link]

  • PubMed Central (PMC). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

  • PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. Available from: [Link]

  • PubMed. Fragment screening using X-ray crystallography. Available from: [Link]

  • PubMed. Emerging role of surface plasmon resonance in fragment-based drug discovery. Available from: [Link]

  • SARomics. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available from: [Link]

  • University of Dundee Research Portal. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Available from: [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • PubMed Central (PMC). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

  • PubMed. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • PubChem. 3-methyl-1H-pyrazol-4-amine. Available from: [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

  • Chemical Methodologies. Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Available from: [Link]

  • NIH. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Available from: [Link]

  • Stanford Medicine. Fragment library design. Available from: [Link]

  • PubMed Central (PMC). Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • PubMed Central (PMC). Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available from: [Link]

  • Frontiers. Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Available from: [Link]

  • ResearchGate. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Saturation Transfer Difference Spectroscopy. Available from: [Link]

  • ResearchGate. (PDF) Saturation Transfer Difference NMR for Fragment Screening. Available from: [Link]

  • Ichor Life Sciences. Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Available from: [Link]

  • Porphyrin Systems. 3-Methyl-1H-pyrazol-4-amine. Available from: [Link]

  • PubMed Central (PMC). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • PubMed. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • Chemical Synthesis Database. 3-methyl-1H-pyrazole-4,5-dione. Available from: [Link]

  • ResearchGate. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Request PDF. Available from: [Link]

  • ResearchGate. Examples of pyrazole‐containing drugs and their pharmacological activities. Available from: [Link]

  • ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Available from: [Link]

  • PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • arXiv.org. Identifying significant targets of molecular fragments. Available from: [Link]

Sources

Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Methyl-1H-pyrazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense attention from the medicinal chemistry community. Its structural resemblance to the endogenous purine ring system allows it to effectively mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. This bioisosteric relationship has been masterfully exploited in the design of a plethora of targeted therapeutics. Kinase inhibitors bearing the pyrazolo[3,4-d]pyrimidine framework have shown remarkable efficacy in oncology, with several compounds entering clinical trials and receiving regulatory approval. The versatility of this scaffold also extends to the treatment of inflammatory diseases, viral infections, and central nervous system disorders. The ability to readily functionalize the pyrazolo[3,4-d]pyrimidine core at various positions allows for the fine-tuning of its pharmacological properties, making it a cornerstone in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of pyrazolo[3,4-d]pyrimidines, with a specific focus on methodologies commencing from the readily accessible starting material, 3-methyl-1H-pyrazol-4-amine.

Synthetic Strategies: Constructing the Pyrimidine Ring

The primary approach to synthesizing pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles involves the construction of the fused pyrimidine ring through a cyclocondensation reaction. This typically entails the reaction of the 4-amino group and the adjacent C5-H of the pyrazole ring with a suitable one-carbon or three-carbon building block. The choice of this building block dictates the substitution pattern on the newly formed pyrimidine ring.

For the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones or 4-aminopyrazolo[3,4-d]pyrimidines from 3-methyl-1H-pyrazol-4-amine, the most common and efficient methods employ one-carbon synthons such as urea, formamide, or formic acid.

Synthetic_Strategies cluster_start Starting Material cluster_reagents One-Carbon Synthons cluster_products Pyrazolo[3,4-d]pyrimidine Core 3-methyl-1H-pyrazol-4-amine 3-methyl-1H-pyrazol-4-amine Urea Urea (for 4-oxo derivatives) 3-methyl-1H-pyrazol-4-amine->Urea Cyclocondensation Formamide Formamide (for unsubstituted pyrimidine ring) 3-methyl-1H-pyrazol-4-amine->Formamide Cyclocondensation Pyrazolo_oxo 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Urea->Pyrazolo_oxo Pyrazolo_unsub 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Formamide->Pyrazolo_unsub

Caption: General synthetic routes from 3-methyl-1H-pyrazol-4-amine.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one via Urea Cyclocondensation

This protocol details the synthesis of the 4-oxo derivative of the target scaffold, a key intermediate for further functionalization, particularly for the introduction of various substituents at the 4-position.

Causality Behind Experimental Choices:

  • Urea as the Reagent: Urea serves as a convenient and inexpensive source of the C4 carbonyl group in the pyrimidine ring. Upon heating, urea decomposes to isocyanic acid, which is the reactive species that undergoes cyclization with the aminopyrazole.

  • High Temperature: The reaction requires a high temperature to facilitate the decomposition of urea and to overcome the activation energy of the cyclization reaction. A solvent with a high boiling point, such as sulfolane or diphenyl ether, can be used, or the reaction can be performed under neat (solvent-free) conditions.

  • Work-up Procedure: The product is typically a solid that is sparingly soluble in water. Therefore, the work-up involves treating the reaction mixture with water to precipitate the product, which can then be collected by filtration.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, thoroughly mix 3-methyl-1H-pyrazol-4-amine (1.0 eq) and urea (3.0-5.0 eq).

  • Reaction: Heat the mixture to 180-200 °C. The mixture will melt and then gradually solidify as the reaction proceeds. Maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the flask and stir vigorously to break up the solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with copious amounts of water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Quantitative Data Summary:

Starting MaterialReagent (eq)SolventTemperature (°C)Time (h)Yield (%)
3-methyl-1H-pyrazol-4-amineUrea (4.0)Neat190375-85
Protocol 2: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine via Formamide Cyclocondensation

This protocol describes the synthesis of the parent 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, which can be a versatile intermediate for various C-H functionalization reactions.

Causality Behind Experimental Choices:

  • Formamide as Reagent and Solvent: Formamide serves a dual role in this reaction. It acts as the source of the C4 and C6 atoms of the pyrimidine ring and also as a high-boiling solvent, eliminating the need for an additional solvent.

  • Reflux Conditions: The reaction is typically carried out at the reflux temperature of formamide (around 210 °C) to ensure the reaction goes to completion.

  • Acid Catalyst (Optional): In some cases, a catalytic amount of a mineral acid, such as hydrochloric acid, can be added to facilitate the cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazol-4-amine (1.0 eq) in an excess of formamide (10-20 eq).

  • Reaction: Heat the solution to reflux (approximately 210 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary:

Starting MaterialReagent (eq)SolventTemperature (°C)Time (h)Yield (%)
3-methyl-1H-pyrazol-4-amineFormamide (15)Formamide210570-80

Characterization of Synthesized Compounds

The synthesized pyrazolo[3,4-d]pyrimidines should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity. For 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, the ¹H NMR spectrum in DMSO-d₆ would typically show a singlet for the methyl group around δ 2.4 ppm, a singlet for the pyrazole C3-H around δ 7.7 ppm, and a broad singlet for the pyrimidine NH proton around δ 12.3 ppm.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help to confirm the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For the 4-oxo derivative, a characteristic C=O stretching vibration would be observed around 1645 cm⁻¹.[1]

  • Elemental Analysis: Determines the elemental composition of the compound, which should be in agreement with the calculated values for the proposed structure.

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reagent_Mixing Mix 3-methyl-1H-pyrazol-4-amine and One-Carbon Synthon Reaction Heat under Reflux or Neat Conditions Reagent_Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Precipitation Precipitate Product in Water Cooling->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Water and Ethanol Filtration->Washing Purification Recrystallization or Chromatography Washing->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis

Caption: A generalized workflow for the synthesis and characterization of pyrazolo[3,4-d]pyrimidines.

Conclusion and Future Perspectives

The synthesis of pyrazolo[3,4-d]pyrimidines from 3-methyl-1H-pyrazol-4-amine is a robust and versatile process that provides access to a wide range of potentially bioactive molecules. The protocols outlined in this guide represent well-established and efficient methods for the construction of this important heterocyclic scaffold. Further research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel functionalization strategies to expand the chemical space of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery applications. The continued interest in this scaffold underscores its enduring importance in the quest for new and effective therapeutics.

References

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

Sources

The Versatile Role of 3-Methyl-1H-pyrazol-4-amine Dihydrochloride in Advanced Materials Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the dynamic landscape of material science, the quest for novel molecular architectures that impart unique functionalities remains a paramount objective. Among the myriad of heterocyclic compounds, pyrazole derivatives have garnered significant attention due to their inherent thermal stability, coordination capabilities, and diverse reactivity. This guide focuses on a particularly promising, yet underexplored, member of this family: 3-methyl-1H-pyrazol-4-amine dihydrochloride . The presence of a primary amine at the 4-position, flanked by a methyl group and the pyrazole ring's nitrogen atoms, presents a unique stereoelectronic profile. This arrangement offers distinct advantages in the rational design of advanced materials, including corrosion inhibitors, high-performance polymers, and functional metal-organic frameworks (MOFs).

The dihydrochloride salt form of this amine enhances its stability and solubility in polar solvents, facilitating its use in various synthetic protocols. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols to unlock the potential of this versatile building block. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature on related compounds, ensuring a scientifically rigorous and practical approach to its application.

Part 1: Application as a Corrosion Inhibitor for Mild Steel

The presence of nitrogen heteroatoms and an exocyclic amine group makes 3-methyl-1H-pyrazol-4-amine a prime candidate for a corrosion inhibitor, particularly for steel in acidic environments. The pyrazole ring can adsorb onto the metal surface through the lone pair electrons of its nitrogen atoms and π-electrons, while the amine group provides an additional site for interaction. This adsorption forms a protective barrier, impeding the corrosive action of the acidic medium.

Mechanism of Action: A Synergistic Adsorption Process

The corrosion inhibition mechanism of aminopyrazoles is attributed to their ability to adsorb onto the metal surface, a process that can involve both physisorption and chemisorption. In an acidic solution, the pyrazole nitrogen atoms can be protonated, leading to an electrostatic interaction with the negatively charged metal surface (physisorption). Concurrently, the lone pair of electrons on the unprotonated nitrogen atoms and the amine group can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a more stable, chemically bonded layer (chemisorption)[1][2]. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.

Diagram: Proposed Corrosion Inhibition Mechanism

G cluster_solution Acidic Solution (e.g., HCl) cluster_surface Mild Steel Surface Protonated_Inhibitor R-NH3+ (Protonated Amine) Py-H+ (Protonated Pyrazole) Fe_surface Fe (surface atoms) Protonated_Inhibitor->Fe_surface Electrostatic Adsorption (Physisorption) Cl_ion Cl- Cl_ion->Fe_surface Adsorption Adsorbed_Layer Protective Inhibitor Film Fe_surface->Adsorbed_Layer Coordinative Bonding (Chemisorption via N atoms)

Caption: Synergistic adsorption of the pyrazole inhibitor on a steel surface.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method, a straightforward and reliable technique to quantify the corrosion inhibition efficiency of this compound.

1. Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • This compound

  • 1 M Hydrochloric acid (HCl) solution

  • Acetone

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or incubator

  • Beakers (250 mL)

  • Polishing paper (grades 200 to 1200)

2. Preparation of Mild Steel Coupons:

  • Mechanically polish the mild steel coupons with successively finer grades of polishing paper until a mirror-like surface is achieved.

  • Degrease the coupons by sonicating in acetone for 10 minutes.

  • Rinse thoroughly with distilled water and dry with a stream of warm air.

  • Store the prepared coupons in a desiccator until use.

  • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (Winitial).

3. Preparation of Inhibitor Solutions:

  • Prepare a stock solution of this compound in 1 M HCl.

  • From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 400, 800 ppm) in 1 M HCl.

  • Prepare a blank solution of 1 M HCl without the inhibitor.

4. Corrosion Test (Weight Loss Method):

  • Immerse one prepared mild steel coupon into each beaker containing 200 mL of the blank and inhibitor test solutions.

  • Place the beakers in a water bath or incubator maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

  • After the immersion period, carefully remove the coupons from the solutions.

  • Gently scrub the coupons with a soft brush to remove any corrosion products.

  • Rinse the coupons with distilled water, then acetone, and dry them.

  • Accurately weigh each coupon and record the final weight (Wfinal).

5. Data Analysis:

  • Calculate the weight loss (ΔW) for each coupon: ΔW = Winitial - Wfinal

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 104 x ΔW) / (A x T x D) where:

    • ΔW is the weight loss in grams

    • A is the surface area of the coupon in cm2

    • T is the immersion time in hours

    • D is the density of mild steel in g/cm3 (approx. 7.85 g/cm3)

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinhibitor) / CRblank] x 100 where:

    • CRblank is the corrosion rate in the blank solution

    • CRinhibitor is the corrosion rate in the inhibitor solution

Table 1: Expected Corrosion Inhibition Data

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
400ValueValueValue
800ValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Part 2: Application in Polymer Synthesis

The bifunctional nature of 3-methyl-1H-pyrazol-4-amine, possessing a primary amine and a secondary amine within the pyrazole ring, makes it a compelling monomer for condensation polymerization and as a curing agent for epoxy resins.

A. Synthesis of Novel Polyamides

The primary amine at the 4-position can readily participate in amidation reactions with diacyl chlorides to form polyamides. The resulting polymers will feature the pyrazole moiety as an integral part of the polymer backbone, potentially imparting enhanced thermal stability and unique solubility characteristics.

Diagram: Polyamide Synthesis Workflow

G Monomer_1 3-Methyl-1H-pyrazol-4-amine dihydrochloride (neutralized) Reaction Polycondensation Monomer_1->Reaction Monomer_2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer_2->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Acid Scavenger (e.g., Triethylamine) Base->Reaction Polymer_Solution Viscous Polymer Solution Reaction->Polymer_Solution Precipitation Precipitation (in non-solvent like methanol) Polymer_Solution->Precipitation Purification Washing and Drying Precipitation->Purification Polyamide Pyrazole-based Polyamide Purification->Polyamide

Caption: General workflow for the synthesis of pyrazole-containing polyamides.

Experimental Protocol: Synthesis of a Pyrazole-Containing Polyamide

1. Materials and Equipment:

  • This compound

  • Terephthaloyl chloride

  • Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle

2. Neutralization of the Amine Monomer:

  • In a separate flask, dissolve a calculated amount of this compound in a minimal amount of water.

  • Slowly add a stoichiometric amount of a suitable base (e.g., sodium hydroxide solution) to neutralize the hydrochloride and liberate the free amine.

  • Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the free 3-methyl-1H-pyrazol-4-amine. Caution: The free amine may be less stable and should be used promptly.

3. Polymerization:

  • Set up the three-neck flask under a nitrogen atmosphere.

  • Dissolve the freshly prepared 3-methyl-1H-pyrazol-4-amine and triethylamine (as an acid scavenger) in anhydrous NMP.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.

  • Slowly add the terephthaloyl chloride solution to the stirred amine solution at 0 °C using the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The viscosity of the solution should increase significantly.

4. Polymer Isolation and Purification:

  • Pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyamide.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol to remove any unreacted monomers and salts.

  • Dry the polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

5. Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1650 cm-1 and N-H stretch around 3300 cm-1).

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.

B. Use as an Epoxy Curing Agent

The primary and secondary amines of 3-methyl-1H-pyrazol-4-amine can react with the epoxide groups of epoxy resins, leading to a cross-linked thermoset material. The rigid pyrazole ring is expected to enhance the thermal and mechanical properties of the cured epoxy network.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

1. Materials and Equipment:

  • 3-methyl-1H-pyrazol-4-amine (free amine form)

  • Liquid DGEBA epoxy resin (e.g., EPON™ 828)

  • Toluene or other suitable solvent (optional, for viscosity reduction)

  • Molds (e.g., aluminum or silicone)

  • Vacuum oven

  • Hot plate or oven for curing

2. Formulation:

  • Calculate the stoichiometric amount of the amine curing agent required per 100 parts of epoxy resin (phr). The amine hydrogen equivalent weight (AHEW) of 3-methyl-1H-pyrazol-4-amine needs to be considered.

  • Gently warm the DGEBA resin to reduce its viscosity.

  • Add the calculated amount of 3-methyl-1H-pyrazol-4-amine to the warm resin and mix thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of solvent can be added to aid mixing.

3. Curing:

  • Pour the resin-curing agent mixture into the molds.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Cure the samples in an oven following a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C). The optimal curing schedule should be determined experimentally, for example, by using differential scanning calorimetry (DSC).

4. Characterization of the Cured Epoxy:

  • DSC: To determine the glass transition temperature (Tg) and the extent of cure.

  • TGA: To assess the thermal stability.

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties and Tg.

  • Tensile Testing: To determine the mechanical properties such as tensile strength, modulus, and elongation at break.

Part 3: Precursor for Metal-Organic Frameworks (MOFs)

While 3-methyl-1H-pyrazol-4-amine itself is not a typical linker for MOF synthesis due to the lack of multiple coordination sites in a suitable geometry, it serves as an excellent precursor for the synthesis of functionalized pyrazole-based linkers. The amine group can be readily modified to introduce carboxylic acid or other coordinating groups.

Synthetic Strategy: From Aminopyrazole to a Ditopic Linker

A plausible route to a suitable MOF linker involves the functionalization of the amine group. For instance, a reaction with a protected dicarboxylic acid anhydride followed by deprotection would yield a pyrazole-based dicarboxylic acid linker.

Diagram: Synthesis of a Pyrazole-Based MOF Linker

G Start 3-Methyl-1H-pyrazol-4-amine Step1 Amidation Start->Step1 Reagent Protected Dicarboxylic Acid Anhydride Reagent->Step1 Intermediate Protected Pyrazole-based Dicarboxylic Acid Step1->Intermediate Step2 Deprotection Intermediate->Step2 Linker Pyrazole-based Dicarboxylic Acid Linker Step2->Linker Step3 Solvothermal Synthesis Linker->Step3 Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Step3 MOF Functionalized MOF Step3->MOF

Caption: A potential pathway for synthesizing a MOF using a functionalized pyrazole linker.

Protocol: Synthesis of a Hypothetical Pyrazole-Based MOF

This protocol is a conceptual outline for the synthesis of a MOF using a linker derived from 3-methyl-1H-pyrazol-4-amine.

1. Synthesis of the Linker (Illustrative Example):

  • React 3-methyl-1H-pyrazol-4-amine with a suitable acylating agent, such as 4-formylbenzoyl chloride, to introduce an aldehyde functionality.

  • Oxidize the aldehyde group to a carboxylic acid using a standard oxidizing agent (e.g., potassium permanganate). This would result in a pyrazole-based dicarboxylic acid.

2. MOF Synthesis (Solvothermal Method):

  • In a glass vial, dissolve the synthesized pyrazole-based dicarboxylic acid linker and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent system (e.g., a mixture of N,N-dimethylformamide (DMF) and ethanol).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh solvent, and dry them under vacuum.

3. Characterization of the MOF:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Single-Crystal X-ray Diffraction: To determine the crystal structure.

  • TGA: To assess the thermal stability and solvent content.

  • Gas Sorption Analysis (e.g., N2 at 77 K): To determine the porosity, surface area, and pore size distribution.

Conclusion and Future Outlook

This compound, while not yet a mainstream material science reagent, possesses a unique chemical architecture that holds considerable promise. The protocols and application notes provided in this guide offer a foundational framework for its exploration in the development of novel corrosion inhibitors, high-performance polymers, and functional metal-organic frameworks. The strategic positioning of the amine group and the inherent properties of the pyrazole ring suggest that materials derived from this compound could exhibit superior performance characteristics. Further research into the functionalization of this molecule and the characterization of the resulting materials is highly encouraged and is expected to open new avenues in advanced materials design and application.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. Available at: [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. Available at: [Link]

  • Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor for AA 8088in1M H2SO4 Solution. International Online Medical Council (IOMC). Available at: [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health. Available at: [Link]

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Specialty Chemicals Magazine. Available at: [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 3-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common yield-limiting issues, and provide a framework for rational process optimization.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most reliable synthetic pathway to 3-methyl-1H-pyrazol-4-amine?

The most established and scalable route involves a multi-step synthesis that begins with the formation of the pyrazole core, followed by functional group manipulations at the C4 position. The general pathway is as follows:

  • Pyrazole Ring Formation: Cyclocondensation of a 1,3-dicarbonyl compound equivalent with hydrazine to form 3-methyl-1H-pyrazole.

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring using a potent nitrating agent. This position is highly susceptible to electrophilic attack.[1][2]

  • Nitro Group Reduction: Conversion of the 4-nitro group to a 4-amino group. This is the key step in forming the desired amine.

  • Salt Formation: Treatment of the resulting amine with hydrochloric acid to precipitate the stable dihydrochloride salt.

Q2: Why is the dihydrochloride salt the target form?

The free amine (3-methyl-1H-pyrazol-4-amine) is a relatively basic compound that can be prone to oxidation and degradation upon exposure to air, affecting its purity and shelf-life. Converting it to the dihydrochloride salt offers several advantages:

  • Enhanced Stability: The salt form is significantly more stable to storage and handling.

  • Improved Physical Properties: Salts are typically crystalline solids, which are easier to purify by recrystallization, handle, and weigh accurately compared to potentially oily or low-melting free bases.

  • Aqueous Solubility: The salt form generally exhibits higher solubility in aqueous media, which can be advantageous for certain downstream applications.

Q3: What are the primary safety concerns during this synthesis?

Each stage of the synthesis carries specific hazards that require careful management:

  • Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitrating Agents: Mixtures like nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents. Reactions should be conducted with extreme care, ensuring slow, controlled addition of reagents and maintaining low temperatures (e.g., using an ice bath) to prevent runaway reactions.

  • Catalytic Hydrogenation: This reduction method involves flammable solvents (e.g., ethanol, ethyl acetate), a pyrophoric catalyst (Palladium on carbon, especially when dry), and flammable hydrogen gas under pressure. Ensure the system is properly set up and purged to remove all oxygen, and handle the catalyst with care, preferably wet.

Troubleshooting Guide: Maximizing Reaction Yield

Low yield is the most common challenge in multi-step syntheses. This section breaks down the synthesis by stage to identify and resolve specific yield-limiting problems.

Problem 1: Low Yield in the Initial Formation of 3-Methyl-1H-pyrazole

The foundational Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with hydrazine, is a classic and robust method.[3][4] However, yield can be compromised by several factors.

Q: My initial cyclocondensation reaction to form the pyrazole ring has a poor yield. What are the likely causes and solutions?

A: Low yield in this step typically points to incomplete reaction, side-product formation, or inefficient isolation.

  • Cause A: Incomplete Reaction. The reaction may not have reached equilibrium or completion.

    • Solution: Ensure the reaction is run for a sufficient duration. While many condensations are rapid, monitoring by Thin Layer Chromatography (TLC) is crucial. If the reaction stalls, a moderate increase in temperature, perhaps by switching to a higher-boiling solvent like ethanol or acetic acid, can drive it to completion.[5]

  • Cause B: Side-Product Formation. The reaction of hydrazine with an unsymmetrical dicarbonyl like acetylacetone can theoretically produce two regioisomers. While 3-methyl-1H-pyrazole is generally the major product, reaction conditions can influence selectivity.

    • Solution: Control the pH. The reaction is often catalyzed by a small amount of acid. Maintaining mildly acidic conditions ensures protonation of a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. Excessively strong acid can fully protonate the hydrazine, rendering it non-nucleophilic.

  • Cause C: Inefficient Product Isolation. 3-Methyl-1H-pyrazole is a relatively polar compound with some water solubility.

    • Solution: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product remains in the aqueous layer, saturating it with sodium chloride (salting out) can reduce the product's aqueous solubility and improve extraction efficiency.

Workflow: Troubleshooting Pyrazole Ring Formation

cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of 3-Methyl-1H-pyrazole cause1 Incomplete Reaction start->cause1 cause2 Side Products start->cause2 cause3 Poor Isolation start->cause3 sol1 Increase Time/Temp Monitor by TLC cause1->sol1 Check sol2 Optimize pH (Mildly Acidic) cause2->sol2 Analyze sol3 Perform Multiple Extractions 'Salt Out' Aqueous Layer cause3->sol3 Review

Caption: Decision tree for addressing low pyrazole yield.

Problem 2: Inefficient Nitration at the C4 Position

Q: I am attempting to nitrate 3-methyl-1H-pyrazole, but I get a low yield of the desired 4-nitro product or a complex mixture. Why is this happening?

A: Nitration of pyrazoles requires careful control to ensure regioselectivity and prevent degradation.

  • Cause A: Inappropriate Nitrating Conditions. The pyrazole ring is electron-rich, but the reaction requires a potent electrophile (the nitronium ion, NO₂⁺).

    • Solution: A mixture of concentrated sulfuric acid and nitric acid is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst to generate the required nitronium ion from nitric acid. Ensure the use of high-purity, concentrated acids. The reaction must be performed at low temperatures (0-5 °C) to control the reaction rate and prevent over-nitration or oxidative decomposition.[6]

  • Cause B: Product Degradation. The reaction is highly exothermic. A runaway reaction can lead to the decomposition of the desired product.

    • Solution: Maintain strict temperature control throughout the addition process. The pyrazole starting material should be added slowly and portion-wise to the cold nitrating mixture. Vigorous stirring is essential to ensure efficient heat dissipation.

  • Cause C: Difficult Isolation. The 3-methyl-4-nitro-1H-pyrazole product is often isolated by quenching the reaction mixture in ice water.

    • Solution: The quenching step must be done carefully by slowly pouring the reaction mixture onto a large amount of crushed ice with stirring. This precipitates the product, which can then be collected by filtration. Ensure the product is washed thoroughly with cold water to remove residual acid before drying.

Problem 3: Incomplete Reduction of the 4-Nitro Group

Q: My reduction of 3-methyl-4-nitro-1H-pyrazole is sluggish, or the yield of the amine is low. What can I do?

A: The reduction of an aromatic nitro group is a common transformation, but its efficiency depends heavily on the chosen method and execution.

  • Cause A: Inactive Catalyst (Catalytic Hydrogenation). The most common reason for a failed or incomplete hydrogenation is an inactive catalyst.

    • Solution: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%). Ensure the reaction solvent (e.g., ethanol, methanol, or ethyl acetate) is deoxygenated. The catalyst should be handled under a blanket of inert gas (like nitrogen or argon) or as a wet slurry to prevent deactivation from air exposure. Ensure the hydrogen pressure is adequate (typically 50 psi to atmospheric pressure) and that the reaction vessel is shaken or stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).[7][8]

  • Cause B: Insufficient Reducing Agent (Chemical Reduction). Metal/acid combinations like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are common alternatives to hydrogenation.[8]

    • Solution: Ensure you are using a sufficient stoichiometric excess of the metal reducing agent (typically 3-5 equivalents). The reaction progress should be monitored by TLC until all the starting nitro compound is consumed. The workup for these reactions requires careful neutralization to precipitate metal hydroxides and subsequent extraction of the product.

  • Cause C: Product Chelation/Complexation. The resulting 4-amino group and the pyrazole nitrogens can sometimes chelate to metal ions from a chemical reduction, complicating the workup.

    • Solution: During workup, after neutralization, it may be beneficial to add a strong chelating agent like EDTA to bind the metal salts and free the amine product, thereby improving extraction efficiency into the organic phase.

Table 1: Comparison of Common Reduction Methods for 4-Nitro-pyrazole
MethodReagents & ConditionsTypical YieldProsCons / Safety
Catalytic Hydrogenation H₂ gas, Pd/C catalyst, Ethanol or Ethyl Acetate solvent, RT, 1-5 atm85-95%High yield, clean reaction, simple workup (filtration)Requires specialized pressure equipment, catalyst can be pyrophoric, flammable gas.
Tin(II) Chloride Reduction SnCl₂·2H₂O, conc. HCl, Ethanol solvent, Reflux70-85%Does not require pressure equipment, effective.Generates tin waste, workup can be complex due to tin salt precipitation.[8]
Iron/Acid Reduction Fe powder, Acetic Acid or HCl, Ethanol/Water solvent, Reflux65-80%Inexpensive and readily available reagents.Can require long reaction times, generates iron sludge waste.
Problem 4: Poor Yield or Purity of the Final Dihydrochloride Salt

Q: I have successfully synthesized the free amine, but I struggle to isolate a pure, crystalline dihydrochloride salt. How can I improve this final step?

A: The final salt formation is a crystallization/precipitation process that requires careful selection of solvents and handling techniques.

  • Cause A: Incorrect Solvent Choice. The key is to dissolve the free amine in a solvent where it is soluble, but the resulting dihydrochloride salt is not.

    • Solution: A common and effective method is to dissolve the crude 3-methyl-1H-pyrazol-4-amine free base in a minimal amount of a solvent like isopropanol or ethanol. Then, introduce anhydrous HCl, either as a gas bubbled through the solution or as a concentrated solution in a solvent like diethyl ether or isopropanol, until the solution is acidic and precipitation is complete. Diethyl ether is an excellent co-solvent to add to induce precipitation as the salt is highly insoluble in it.

  • Cause B: Presence of Water. The dihydrochloride salt can be hygroscopic. The presence of water can lead to the formation of a sticky oil or gum instead of a crystalline solid.

    • Solution: Ensure the free amine starting material is thoroughly dried before this step. Use anhydrous solvents for the salt formation. If an oil forms, try cooling the mixture to induce crystallization or remove the solvent under reduced pressure and triturate the resulting residue with a non-polar solvent (like hexane or diethyl ether) to encourage solidification.

Protocol: General Procedure for Dihydrochloride Salt Formation
  • Dry the crude 3-methyl-1H-pyrazol-4-amine under high vacuum to remove residual solvent and water.

  • Dissolve the dried amine in a minimal volume of anhydrous isopropanol (IPA) or ethanol.

  • While stirring, slowly add a solution of HCl in IPA or bubble anhydrous HCl gas through the solution. Monitor the pH with a glass rod and pH paper to ensure it is strongly acidic (pH ~1-2).

  • A precipitate should form. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • If precipitation is slow or incomplete, add anhydrous diethyl ether to the mixture to reduce the solubility of the salt.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold anhydrous diethyl ether to remove any soluble impurities.

  • Dry the final product, this compound, under vacuum.

Overall Synthetic Pathway Visualization

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 1,3-Dicarbonyl + Hydrazine B 3-Methyl-1H-pyrazole A->B Cyclocondensation C 3-Methyl-4-nitro-1H-pyrazole B->C HNO₃/H₂SO₄ D 3-Methyl-1H-pyrazol-4-amine C->D H₂/Pd-C or SnCl₂ E Final Product: 3-Methyl-1H-pyrazol-4-amine dihydrochloride D->E Anhydrous HCl

Caption: Four-step synthetic route to the target compound.

References
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.
  • Bonacorso, H. G., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2034-2075. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley-Blackwell. Provides foundational principles of pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Provides numerous examples of pyrazole formation reactions. Available at: [Link]

  • Gomaa, M. A.-M. (2012). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ARKIVOC, 2012(5), 159-173. Details the nitration and subsequent reduction of a pyrazole derivative. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Discusses the reactivity of the pyrazole ring. Available at: [Link]

  • CUTM Courseware. (n.d.). Unit 4 Pyrazole. Reviews the Paal-Knorr synthesis for pyrazoles. Available at: [Link]

  • Katritzky, A. R., et al. (1995). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Journal of Heterocyclic Chemistry, 32(3), 941-944.
  • Sildenafil: The full technical story. (2014). Pfizer. This document on Sildenafil synthesis outlines a common industrial reduction of a nitropyrazole using H₂/Pd-C.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4168. Available at: [Link]

  • Organic Syntheses. (1966). 3(5)-aminopyrazole. Organic Syntheses, 46, 7. Provides a detailed procedure for a related aminopyrazole. Available at: [Link]

  • Wang, X., et al. (2012). Improved Synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 43(11), 911-913.
  • Li, Y., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(9), 2307.
  • Slideshare. (n.d.). Unit 4 Pyrazole. Discusses the general stability of the pyrazole ring to reduction. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity. The formation of unwanted regioisomers is a common hurdle in the synthesis of substituted pyrazoles, leading to difficult separations and reduced yields of the desired product.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the mechanistic origins of isomer formation and provide actionable troubleshooting strategies to help you gain control over your reaction's outcome.

Section 1: Understanding the Core Problem: The "Why" of Regioisomer Formation

Before troubleshooting, it is crucial to understand the fundamental mechanism that leads to the formation of regioisomers. The most common route to aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[1][2] If an unsymmetrical β-ketonitrile and a substituted hydrazine are used, two distinct regioisomeric products can be formed.

The reaction proceeds in two key steps:

  • Initial Condensation: The hydrazine attacks one of the electrophilic centers (the ketone or the nitrile carbon).

  • Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining electrophilic center, followed by dehydration to form the aromatic pyrazole ring.[1]

The regiochemical outcome is determined by which nitrogen of the substituted hydrazine attacks which electrophilic center of the β-ketonitrile first. This process is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Section 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first and most impactful parameter I should change?

Answer: If you are observing poor regioselectivity, the most effective initial step is to change the solvent, specifically to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3]

Causality & Expert Insight: Standard protic solvents like ethanol or methanol can solvate both the reactants and the transition states, often leading to a mixture of products. Fluorinated alcohols, however, possess unique properties. They are strong hydrogen bond donors but poor acceptors. This allows them to selectively stabilize certain intermediates or transition states over others.[3] For instance, TFE can form a hemiketal intermediate with the more electrophilic carbonyl group of a 1,3-dicarbonyl precursor, effectively "blocking" it and directing the initial attack of the hydrazine to the other electrophilic center.[3] This can dramatically shift the equilibrium and favor the formation of a single regioisomer.[3]

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Set up three parallel reactions in small vials.

  • In each vial, dissolve the β-ketonitrile (1.0 eq) in the chosen solvent (Ethanol in vial 1, TFE in vial 2, HFIP in vial 3) to a concentration of 0.1 M.

  • Add the substituted hydrazine (1.1 eq) to each vial.

  • If your standard procedure uses a catalyst, add it to all vials.

  • Stir the reactions at your standard temperature (e.g., room temperature or 60 °C) and monitor by TLC or LC-MS.

  • After a set time (e.g., 12 hours), quench the reactions and analyze the crude product mixture by ¹H NMR to determine the regioisomeric ratio.

SolventTypical Regioisomeric Ratio (A:B)Notes
Ethanol~ 1:1 to 3:1Often gives poor selectivity.
Toluene~ 2:1 to 5:1Non-polar, may favor less polar transition state.
TFE >10:1 to 20:1 Highly recommended for initial screening. [3]
HFIP >20:1 Often provides the highest selectivity. [3]
Q2: How does acid or base catalysis affect which regioisomer is formed?

Answer: The pH of the reaction medium is a critical factor that can often be used to reverse or enhance regioselectivity.

Causality & Expert Insight: The mechanism of the Knorr pyrazole synthesis and related reactions is highly dependent on pH.[4][5]

  • Under Acidic Conditions: An acid catalyst (e.g., HCl, H₂SO₄, TFA) will protonate the carbonyl oxygen.[6] This significantly increases the electrophilicity of the carbonyl carbon, making it the preferred site for the initial nucleophilic attack by the hydrazine. The reaction is driven by the formation of a more stable hydrazone intermediate. Therefore, acidic conditions typically favor the regioisomer resulting from the initial attack on the ketone.

  • Under Neutral or Basic Conditions: In the absence of an acid catalyst, the nitrile group can be the more electrophilic center, or the reaction may be under thermodynamic control. The relative nucleophilicity of the two nitrogen atoms of the substituted hydrazine also plays a a more significant role. The terminal, less hindered nitrogen is generally more nucleophilic.

Troubleshooting Workflow: pH Optimization

G cluster_0 Troubleshooting pH Effects on Regioselectivity start Problem: Poor Regioisomeric Ratio cond Current Condition start->cond acid Add Catalytic Acid (e.g., 0.1 eq TFA) cond->acid If neutral/basic base Add Catalytic Base (e.g., 1.1 eq NaOAc) cond->base If neutral/acidic neutral Run in Neutral Solvent (e.g., Toluene, Reflux) cond->neutral If catalyzed analyze Analyze Ratio by NMR/LC-MS acid->analyze base->analyze neutral->analyze outcome1 Isomer A Favored analyze->outcome1 Acidic Path outcome2 Isomer B Favored analyze->outcome2 Basic/Neutral Path outcome3 No Improvement analyze->outcome3

Caption: Workflow for pH optimization.

Q3: I've tried changing solvents and pH, but selectivity is still poor. What other factors should I consider?

Answer: When solvent and pH adjustments are insufficient, you should investigate steric and electronic effects, as well as the reaction temperature.

Causality & Expert Insight:

  • Steric Hindrance: Bulky substituents on either the β-ketonitrile or the hydrazine can physically block one of the reaction sites. For instance, a bulky R group on the hydrazine (R-NHNH₂) will favor attack at the less sterically hindered electrophilic site on the β-ketonitrile. An increase in the steric hindrance of the hydrazine substituent has been found to favor the 5-aminopyrazole regioisomer.

  • Electronic Effects: Electron-withdrawing groups (EWGs) near one electrophilic center will increase its partial positive charge, making it a harder electrophile and more susceptible to attack. Conversely, electron-donating groups (EDGs) will decrease electrophilicity. This is a powerful tool for directing the initial condensation step.

  • Temperature (Kinetic vs. Thermodynamic Control): Lowering the reaction temperature often favors the kinetically controlled product—the one that forms fastest via the lowest energy transition state. Higher temperatures, especially for extended periods, can allow the reaction to equilibrate and favor the thermodynamically most stable product. It is worth running the reaction at 0 °C or even -20 °C to see if kinetic control can be established. The dehydration of intermediate 3,5-dihydroxypyrazolidines is believed to kinetically control which isomer is formed.[7][8]

Q4: How can I be certain which regioisomer I have synthesized?

Answer: Unambiguous structural assignment is critical and is best achieved using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[9]

Expert Insight & Protocol: While ¹H and ¹³C NMR are standard, they sometimes are not sufficient to distinguish between regioisomers.[9] 2D NMR experiments like HSQC, HMBC, and NOESY provide through-bond and through-space correlation data that can definitively establish the structure.

  • Key Technique: NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most decisive experiment. It detects spatial proximity between protons. For a 1-substituted pyrazole, a cross-peak (NOE) will be observed between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring, but not the proton at C3.

Protocol: NMR Sample Preparation and Analysis for Structural Elucidation

  • Sample Prep: Dissolve ~5-10 mg of the purified pyrazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all signals.

  • 2D COSY: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

  • 2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.

  • 2D HMBC: Acquire a ¹H-¹³C HMBC spectrum. Look for long-range (2-3 bond) correlations. For example, the protons on the N1-substituent should show a correlation to the C5 carbon of the pyrazole ring.

  • 2D NOESY: Acquire a ¹H-¹H NOESY spectrum. The presence of a cross-peak between the N1-substituent protons and a pyrazole ring proton definitively assigns that ring proton as H5. The absence of this cross-peak to the other pyrazole ring proton confirms its assignment as H3.

Visualizing the Key NOE Interaction

Caption: Key NOE interaction for structure assignment.

Section 3: Mechanistic Deep Dive

Understanding the reaction mechanism provides the foundation for rational troubleshooting. The condensation of a substituted hydrazine (R¹-NH-NH₂) with an unsymmetrical β-ketonitrile (R²-CO-CH₂-CN) can proceed via two primary pathways.

Mechanism of Regioisomer Formation

G Start Hydrazine + β-Ketonitrile PathA Attack at Ketone (C=O) Start->PathA Favored by acid, EWG on R² PathB Attack at Nitrile (C≡N) Start->PathB Favored by steric hindrance at C=O InterA Hydrazone Intermediate PathA->InterA InterB Enamine Intermediate PathB->InterB CyclizeA Cyclization (N attacks C≡N) InterA->CyclizeA CyclizeB Cyclization (N attacks C=O) InterB->CyclizeB ProductA Regioisomer A (5-amino-pyrazole) CyclizeA->ProductA ProductB Regioisomer B (3-amino-pyrazole) CyclizeB->ProductB

Sources

stability issues of 3-methyl-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Introduction: The Challenge of Stability

3-Methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block. Like many aromatic amines, its utility is accompanied by inherent stability challenges. The electron-rich nature of the pyrazole ring, combined with the nucleophilic and easily oxidized 4-amino group, makes the molecule susceptible to degradation under common laboratory conditions. Understanding these liabilities is the first step toward mitigating them. The primary degradation pathways of concern are oxidation and photodegradation . This guide will provide a framework for handling and using this compound to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and stability of 3-methyl-1H-pyrazol-4-amine in solution.

Q1: What is the primary cause of my 3-methyl-1H-pyrazol-4-amine solution turning yellow or brown?

A: This is a classic sign of oxidation. The 4-amino group is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal ions. The initial oxidation can form colored radical species that may further react to form dimeric or polymeric impurities, which are often intensely colored. The pyrazole ring itself can also be a target of oxidation, potentially leading to hydroxylated byproducts.[1]

Q2: Which solvents are recommended for preparing stock solutions?

A: The choice of solvent is critical. For long-term storage, we recommend using anhydrous, deoxygenated aprotic solvents.

  • Optimal: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent at solvating the compound and, when anhydrous, have low reactivity. It is crucial to use high-purity, unopened, or freshly distilled solvents.

  • Acceptable (Short-Term): Anhydrous Ethanol or Acetonitrile. While generally acceptable for immediate use or short-term storage (1-2 days), alcohols can potentially participate in photochemical reactions.

  • Use with Caution: Aqueous buffers. The compound's stability is highly pH-dependent, and the presence of water and dissolved oxygen significantly increases the rate of degradation. If aqueous solutions are required, they should be prepared fresh from a non-aqueous stock immediately before use.

Q3: How should I prepare and store my stock solutions to maximize shelf-life?

A: Proper technique is essential. We recommend following the detailed protocol for "Stock Solution Preparation" below. The key principles are:

  • Minimize Oxygen Exposure: Use solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen.

  • Work Under Inert Atmosphere: Prepare the solution in a glovebox or by using standard Schlenk line techniques. After preparation, overlay the solution with argon or nitrogen before sealing the vial.

  • Protect from Light: Use amber glass vials or wrap standard vials in aluminum foil. Store solutions in the dark. Pyrazole derivatives are known to undergo photochemical rearrangements or degradation upon exposure to UV or even high-intensity visible light.[2][3][4]

  • Control Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, an aliquot can be kept at 4°C for a few days, but it should be warmed to room temperature before opening to prevent condensation.

Q4: What is the impact of pH on the stability of 3-methyl-1H-pyrazol-4-amine in aqueous media?

A: While specific hydrolysis data for this molecule is not extensively published, general principles for aromatic amines apply.

  • Acidic pH (below ~4): The 4-amino group will be protonated to form an ammonium salt. This form is significantly less susceptible to oxidation. However, strongly acidic conditions may promote other degradation pathways over extended periods.[5]

  • Neutral to Basic pH (above ~6): The free amino group is present, which is the form most vulnerable to oxidation. We strongly advise against long-term storage in neutral or basic aqueous buffers. If your experiment requires these conditions, add the compound from a concentrated DMSO stock to the aqueous buffer immediately before starting the experiment.

Q5: I left my solution on the benchtop for a few hours and now my results are inconsistent. What happened?

A: This is likely a combination of photodegradation and oxidation. Exposure to ambient lab lighting and atmospheric oxygen, even for a short period, can be sufficient to degrade a significant portion of the compound, especially in a dilute solution. This can lead to a loss of biological activity or the appearance of unexpected artifacts in analytical assays.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Solution develops a yellow/brown color.Oxidation: The 4-amino group has been oxidized by atmospheric oxygen.1. Discard the solution. 2. Prepare a fresh solution using deoxygenated solvent and an inert atmosphere (see Protocol 1). 3. Store the new solution protected from light at -20°C or below.
Unexpected peaks appear in HPLC/LC-MS analysis.Degradation: The compound has degraded due to oxidation, photodegradation, or reaction with the solvent/buffer.1. Confirm the identity of the main peak by retention time and mass. 2. Analyze a freshly prepared sample as a control. 3. If degradation is confirmed, review your solution preparation and handling procedures. Implement the use of inert atmosphere and light protection. 4. Consider if any components in your mobile phase or assay buffer could be reactive.
Loss of biological activity in an assay.Compound Degradation: The concentration of the active parent compound has decreased due to instability.1. Qualify your solid compound and stock solution before use with an analytical method like HPLC (see Protocol 2). 2. Prepare working solutions immediately before the experiment. 3. Run a positive control with a freshly prepared standard solution to confirm assay performance.
Inconsistent results between experiments.Variable Compound Integrity: The degree of degradation is varying between solution preparations or aliquots.1. Standardize your solution preparation procedure using the rigorous methods outlined in this guide. 2. Prepare single-use aliquots from a large, qualified stock solution to avoid repeated freeze-thaw cycles and exposure of the main stock to air.
Visual Troubleshooting Workflow

G start Inconsistent Experimental Results? q1 Is the solution discolored (yellow/brown)? start->q1 q2 Are there unexpected peaks in your chromatogram? q1->q2 No cause_ox Likely Cause: Oxidation q1->cause_ox Yes q3 Has biological activity decreased? q2->q3 No cause_deg Likely Cause: General Degradation (Oxidation, Photolysis) q2->cause_deg Yes q3->start No, re-evaluate other exp. variables q3->cause_deg Yes action Action: 1. Discard old solution. 2. Prepare fresh stock using   inert techniques (Protocol 1). 3. Qualify new stock (Protocol 2). 4. Store properly (dark, cold, inert). cause_ox->action cause_deg->action

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of 1 mL of a 10 mM stock solution, minimizing exposure to oxygen and light.

Materials:

  • 3-methyl-1H-pyrazol-4-amine (MW: 97.12 g/mol )[6]

  • High-purity, anhydrous DMSO (stored under inert gas)

  • 2 mL amber glass vial with a PTFE-lined screw cap

  • Source of dry argon or nitrogen gas

  • Gas-tight syringe and needles

Procedure:

  • Preparation: Place the sealed vial of solid 3-methyl-1H-pyrazol-4-amine, the sealed bottle of anhydrous DMSO, and all necessary equipment into a nitrogen-filled glovebox. If a glovebox is not available, proceed using a Schlenk line.

  • Weighing: Tare the empty amber vial on an analytical balance. Carefully add approximately 1.0 mg of 3-methyl-1H-pyrazol-4-amine to the vial and record the exact weight (e.g., 0.97 mg).

  • Solvent Degassing (if not using a glovebox): Take the required volume of DMSO and place it in a small flask. Bubble dry argon or nitrogen gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Dissolution:

    • Calculate the required volume of DMSO for a 10 mM solution. (Example: For 0.97 mg, Volume = 0.97 mg / (97.12 mg/mmol) / 10 mmol/L = 0.001 L = 1.0 mL).

    • Using a gas-tight syringe, add the calculated volume of anhydrous, deoxygenated DMSO to the vial containing the compound.

  • Mixing and Sealing: Gently vortex the vial until the solid is completely dissolved. Before tightly sealing the cap, flush the headspace of the vial with argon or nitrogen for 30 seconds.

  • Storage: Wrap the vial cap junction with parafilm for extra security. Label clearly and store at -20°C or -80°C in a designated dark container.

Protocol 2: Basic Stability Assessment by HPLC

This protocol allows you to quickly assess the stability of your compound in a specific solution over time.

Procedure:

  • Prepare Solution: Prepare the solution of 3-methyl-1H-pyrazol-4-amine in the solvent of interest (e.g., your assay buffer) following the principles in Protocol 1.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an appropriate volume of the solution onto a suitable HPLC system (e.g., C18 column with a UV detector set to the compound's λmax). Record the chromatogram.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, etc.).

  • Time Point Analysis: At set time intervals (e.g., 1, 4, 8, 24 hours), re-analyze an identical volume of the solution using the same HPLC method.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample: % Remaining = (Area_Tx / Area_T0) * 100.

    • Observe the appearance and growth of any new peaks, which indicate degradation products. A stable solution should show >95% of the parent compound remaining with no significant new peaks over the tested period.

Visual Workflow for Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Solid (Inert Atmosphere) add_solvent Add Degassed Anhydrous Solvent weigh->add_solvent flush Flush Headspace with Inert Gas add_solvent->flush store Store at -80°C in Dark flush->store thaw Thaw Aliquot store->thaw Use Aliquot dilute Prepare Working Dilution (Fresh, Just-in-Time) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow from stock prep to experiment.

References

  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
  • Ansari, A., & Ali, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of the Chilean Chemical Society. Retrieved January 19, 2026, from [Link]

  • El-Damasy, A. K., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved January 19, 2026, from [Link]

  • Wu, Y., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved January 19, 2026, from [Link]

  • Boga, C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved January 19, 2026, from [Link]

  • Fey, G., & Lamb, R. G. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology. Retrieved January 19, 2026, from [Link]

  • Emelina, E. E., et al. (2008). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Journal of General Chemistry. Retrieved January 19, 2026, from [Link]

  • Shevchenko, M. A., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Mignolet, A., & Curchod, B. F. (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Retrieved January 19, 2026, from [Link]

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Kappe, C. O. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Retrieved January 19, 2026, from [Link]

  • Lyalin, B. V., et al. (2000). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin. Retrieved January 19, 2026, from [Link]

  • Gazvoda, M., et al. (2020). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Aggarwal, R., & Kumar, S. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. Retrieved January 19, 2026, from [Link]

  • Biologically active 4-aminopyrazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2020). Organometallics. Retrieved January 19, 2026, from [Link]

  • Li, Y. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved January 19, 2026, from [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Hassaneen, H. M. E., et al. (2007). New Approach to 4- and 5-Aminopyrazole Derivatives. Synthetic Communications. Retrieved January 19, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Retrieved January 19, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 3-methyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. Retrieved January 19, 2026, from [Link]

  • CHMP/CVMP QWP - Questions and Answers Design of in-use shelf life for solid oral dosage forms in multi-dose containers. (2018). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 3-Methyl-1H-Pyrazol-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-1H-pyrazol-4-amine. As Senior Application Scientists, we understand that achieving optimal solubility is a critical first step for the success of any reaction. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome solubility challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-methyl-1H-pyrazol-4-amine?

3-Methyl-1H-pyrazol-4-amine, like many pyrazole derivatives, exhibits significantly better solubility in organic solvents compared to aqueous solutions.[1] The pyrazole ring itself is a versatile scaffold in medicinal chemistry, often used to improve physicochemical properties like solubility compared to benzene rings.[2] Its solubility is dictated by the interplay between the polar amine and pyrazole nitrogen groups and the non-polar methyl and heterocyclic ring structure.

For practical lab work, its solubility can be summarized as follows:

SolventTypeExpected SolubilityRationale & Notes
Water Polar ProticPoor / LimitedThe non-polar character of the pyrazole ring limits interaction with water molecules.[1]
Methanol, Ethanol Polar ProticGoodThe alcohol's ability to hydrogen bond and its alkyl character facilitate dissolution.
Acetone, Acetonitrile Polar AproticGoodThese solvents are common choices for synthesizing pyrazole derivatives.
Dichloromethane (DCM) Non-polarModerateGenerally a good solvent for many organic compounds.
DMF, DMSO Polar AproticExcellentThese highly polar aprotic solvents are very effective at solvating a wide range of compounds, including heterocyclic amines.
Q2: My reaction requires an aqueous medium. How can I dramatically improve the water solubility of 3-methyl-1H-pyrazol-4-amine?

Limited water solubility is a common issue with pyrazole derivatives. Fortunately, two primary strategies are highly effective for aqueous reactions: pH adjustment (salt formation) and the use of co-solvents.

Strategy 1: pH Adjustment to Form a Soluble Salt

The Principle: The amine group (-NH₂) in 3-methyl-1H-pyrazol-4-amine is basic and can accept a proton (H⁺) from an acid.[3] This reaction forms a substituted ammonium salt. The resulting ionic salt is significantly more polar than the neutral "free base" form, leading to a dramatic increase in aqueous solubility.[4][5] This is a widely used strategy in the pharmaceutical industry to make drug molecules more bioavailable.[6]

SaltFormation cluster_reactants Reactants cluster_products Products FreeBase 3-Methyl-1H-pyrazol-4-amine (Poorly Water-Soluble) Salt 3-Methyl-1H-pyrazol-4-aminium chloride (Highly Water-Soluble Salt) FreeBase->Salt Protonation of Amine Group Acid Hydrochloric Acid (HCl) (in water or ether) Acid->Salt

Caption: Conversion of the free base amine to its water-soluble hydrochloride salt.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve 1.0 equivalent of 3-methyl-1H-pyrazol-4-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or methanol).

  • Acidification: Slowly add 1.0 to 1.1 equivalents of hydrochloric acid (a 2M solution in diethyl ether is common, or a calculated amount of concentrated aqueous HCl if the final reaction is in water).

  • Precipitation: The hydrochloride salt will often precipitate from non-polar solvents like ether. If using a polar solvent like methanol, the salt may remain in solution.

  • Isolation (Optional): If a solid salt is desired, it can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.

  • In-situ Use: For direct use in an aqueous reaction, you can dissolve the free base in the aqueous medium and then adjust the pH to below the pKa of the amine (typically pH < 6) with aqueous HCl until dissolution is complete.

Strategy 2: Using Co-solvents

The Principle: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent system with intermediate polarity.[7] This new solvent mixture can more effectively solvate molecules that have both polar and non-polar regions.[8] Co-solvents like ethanol or DMSO work by disrupting the strong hydrogen-bonding network of water, creating pockets that are more accommodating to the organic solute.[9]

CoSolvency cluster_water Aqueous Medium cluster_cosolvent Co-solvent System Water Water Molecules Solute_precipitate Insoluble Pyrazole Amine Water->Solute_precipitate Poor Interaction Water_mix Water Solute_dissolved Solubilized Pyrazole Amine Water_mix->Solute_dissolved Improved Interaction Cosolvent Co-solvent (e.g., Ethanol) Cosolvent->Solute_dissolved Improved Interaction

Caption: Co-solvents bridge the polarity gap between water and the solute.

Common Co-solvent Systems for Aqueous Reactions

Co-solventTypical Starting Ratio (v/v)Notes
Ethanol (EtOH) 1:1 with WaterExcellent, biocompatible choice. Easy to remove post-reaction.
Dimethyl Sulfoxide (DMSO) 9:1 Water:DMSOA very powerful solubilizing agent. Use sparingly as it can be difficult to remove.
Polyethylene Glycol (PEG 400) Varies widelyOften used in pharmaceutical formulations to enhance solubility.[8]
N,N-Dimethylformamide (DMF) 9:1 Water:DMFHighly effective, but like DMSO, can be difficult to remove.
Q3: How does temperature affect the solubility of 3-methyl-1H-pyrazol-4-amine?

For most solid organic compounds, solubility increases with temperature.[1] If you are experiencing poor solubility in a chosen organic solvent, gentle heating can be a very effective method.

Causality: Increasing the temperature provides the system with more thermal energy. This energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent molecules to more effectively surround and dissolve the solute molecules.

Protocol for Thermal Enhancement:

  • Add the 3-methyl-1H-pyrazol-4-amine to your reaction solvent at room temperature.

  • While stirring, slowly increase the temperature of the mixture using a water or oil bath.

  • Monitor the dissolution visually. Do not exceed the boiling point of the solvent or the temperature at which decomposition of your starting materials might occur.

  • Once dissolved, the reaction can proceed at the elevated temperature, or in some cases, the solution may remain supersaturated upon cooling back to room temperature, allowing the reaction to run at a lower temperature.

Troubleshooting Guide

TroubleshootingWorkflow Start Solubility Issue with 3-Methyl-1H-Pyrazol-4-Amine ReactionType What is your reaction medium? Start->ReactionType Aqueous Aqueous ReactionType->Aqueous Water-based Organic Organic ReactionType->Organic Solvent-based AqueousStrategy Try pH Adjustment (Form HCl Salt) Aqueous->AqueousStrategy OrganicStrategy1 Try Gentle Heating Organic->OrganicStrategy1 StillIssueAqueous Still an issue? AqueousStrategy->StillIssueAqueous CombineStrategy Combine Strategies: Use Co-solvent (e.g., EtOH) WITH the HCl salt StillIssueAqueous->CombineStrategy Yes StillIssueOrganic Still an issue? OrganicStrategy1->StillIssueOrganic OrganicStrategy2 Switch to a stronger solvent (e.g., DMF, DMSO) StillIssueOrganic->OrganicStrategy2 Yes

Caption: A workflow for troubleshooting solubility issues.

ProblemProbable CauseRecommended Solution
Compound precipitates when adding a second reagent to the reaction. The added reagent has a different polarity, causing the overall solvent polarity to shift and the compound to "crash out."1. Pre-dissolve: Dissolve both the pyrazole amine and the second reagent in a small amount of a mutually good solvent (like DMF or DMSO) before adding them to the main reaction vessel. 2. Increase Co-solvent: If using a co-solvent system, increase the proportion of the organic co-solvent to better accommodate all reaction components.
The reaction is sluggish or incomplete, even with stirring. Poor solubility is limiting the concentration of the reactant in the solution phase, slowing down the reaction rate.1. Enhance Solubility: Implement one of the strategies above (pH adjustment, co-solvents, or heat) to ensure the compound is fully dissolved. A reaction cannot proceed efficiently if the reactant is not in solution.
The compound dissolves with heat but precipitates upon cooling. The solution was saturated at the higher temperature, and the compound's solubility limit is much lower at room temperature.1. Run at Elevated Temperature: If the reaction is stable at higher temperatures, maintain the heat throughout the reaction. 2. Use a Solvent Mixture: Add a small amount of a stronger solvent (e.g., 5-10% DMSO) to the primary solvent. This can often keep the compound in solution even after cooling.
References
  • BenchChem. Improving solubility of pyrazole derivatives for reaction. [Online].
  • PubChem. 3-methyl-1H-pyrazol-4-amine. [Online].
  • Solubility of Things. Pyrazole. [Online].
  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Online].
  • BenchChem. dealing with poor solubility of pyrazole derivatives during synthesis. [Online].
  • Chemistry Stack Exchange. Why amine salts are soluble in water?. [Online].
  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Online].
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Online].
  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. [Online].
  • Scholars Portal Journals. Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. [Online].
  • ChemBK. Pyrazole. [Online].
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Online].
  • ChemicalBook. 1H-Pyrazol-4-amine, 3-methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]. [Online].
  • Co-solvency and anti-solvent method for the solubility enhancement. [Online].
  • ChemicalBook. 1H-Pyrazol-5-amine, 3-(3-methyl-4-pyridinyl)-. [Online].
  • PubChem. 4-Methyl-1H-pyrazol-3-amine. [Online].
  • Sigma-Aldrich. 3-Methyl-1H-pyrazol-5-amine. [Online].
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Online].
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Online].
  • Sigma-Aldrich. 3-Methyl-1H-pyrazol-4-amine. [Online].
  • bepls.com. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Online].
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Online].
  • Merck Millipore. Improving solubility – a close look at available approaches. [Online].
  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. [Online].
  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Online].
  • ResearchGate. Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. [Online].
  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Online].
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Online].
  • Chemsrc. 3-METHYL-1H-PYRAZOL-4-AMINE | CAS#:113140-10-6. [Online].
  • Jasperse, C. Reactions of Amines. [Online].
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Online].
  • PubMed Central (PMC). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Online].
  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. [Online].
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Online].
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online].
  • PubMed Central (PMC). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Online].
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Online].
  • PubChem. 1H-pyrazol-4-amine. [Online].
  • Wikipedia. Hydrazone. [Online].
  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Online].
  • YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Online].

Sources

Technical Support Center: Optimization of Coupling Reactions with 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing coupling reactions with 3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Unique Challenges of 3-Methyl-1H-pyrazol-4-amine

3-Methyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry due to the prevalence of the 4-aminopyrazole motif in biologically active compounds.[1] However, its successful use in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, can be challenging. The presence of multiple nitrogen atoms in the pyrazole ring can lead to catalyst inhibition, and the amino group can participate in side reactions. This guide will help you navigate these complexities and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no yield in my Buchwald-Hartwig amination of 3-methyl-1H-pyrazol-4-amine with an aryl halide. What are the likely causes and how can I troubleshoot this?

Low or no yield in a Buchwald-Hartwig amination with this substrate is a common issue. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. The nitrogen atoms of the pyrazole can coordinate to the palladium center, inhibiting its catalytic activity.

    • Expertise & Experience: For electron-rich and potentially coordinating substrates like aminopyrazoles, bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination and prevent catalyst inhibition. Ligands such as tBuBrettPhos and tBuDavePhos have shown success in similar systems.[1][2] A pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species can also be beneficial.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction's success.

    • Expertise & Experience: A strong, non-nucleophilic base is generally required. Sodium bis(trimethylsilyl)amide (LHMDS) has been used effectively for the amination of unprotected bromo-1H-pyrazoles.[3] Other common bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). If using an anhydrous base like K₃PO₄, adding a small amount of water can sometimes be beneficial.[4]

  • Solvent and Temperature: The reaction environment plays a significant role.

    • Expertise & Experience: Anhydrous, deoxygenated solvents are essential for most palladium-catalyzed reactions. Toluene and dioxane are commonly used. These reactions often require elevated temperatures, typically in the range of 80-110 °C.[5] Microwave heating can be a valuable tool to accelerate slow reactions and improve yields, especially for challenging substrates.[1][5]

Q2: I am observing a significant amount of dehalogenated starting material in my Suzuki-Miyaura coupling with a halogenated derivative of 3-methyl-1H-pyrazol-4-amine. How can I minimize this side reaction?

Dehalogenation is a frequent side reaction in palladium-catalyzed cross-couplings, particularly with heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid coupling partner.

Strategies to Minimize Dehalogenation:

  • Choice of Halogen: The nature of the halogen on your pyrazole can influence the propensity for dehalogenation.

    • Expertise & Experience: While iodopyrazoles are often more reactive, they can also be more prone to dehalogenation. Bromo- and chloro-pyrazoles can be superior substrates in this regard.[6]

  • Reaction Conditions:

    • Trustworthiness: Rigorously exclude water and other potential proton sources from your reaction mixture. Use anhydrous solvents and ensure your reagents are dry.

    • Authoritative Grounding: The choice of base can also play a role. Using a weaker base or carefully controlling the stoichiometry might be beneficial.

  • Catalyst System:

    • Expertise & Experience: The ligand can influence the rate of reductive elimination versus dehalogenation. Experimenting with different bulky phosphine ligands may help to favor the desired coupling pathway.

Q3: My reaction is a complex mixture of products, and purification by silica gel column chromatography is proving difficult. What are some alternative purification strategies for pyrazole-containing compounds?

Purification of pyrazole derivatives can be challenging due to their polarity and potential for interaction with silica gel.

Alternative Purification Methods:

  • Acid-Base Extraction:

    • Expertise & Experience: Pyrazoles are basic and can often be purified by acid-base extraction. Dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution can protonate the pyrazole, moving it to the aqueous layer and separating it from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7]

  • Recrystallization:

    • Expertise & Experience: If your product is a solid, recrystallization is an excellent purification method. Common solvent systems for pyrazoles include ethanol/water mixtures or ethyl acetate.[7]

  • Deactivated Silica Gel:

    • Trustworthiness: If column chromatography is necessary, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[7] This will help to minimize tailing and product loss on the column.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Low_Yield_Suzuki

Troubleshooting workflow for low product yield in Suzuki coupling.
Guide 2: Presence of Significant Side Products

Troubleshooting_Side_Products

Troubleshooting workflow for managing side product formation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 4-halo-3-methyl-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., tBuBrettPhos, 4-10 mol%), and a base (e.g., LHMDS or Cs₂CO₃, 1.4-2.0 mmol).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add dry, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (see purification section above).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework; optimization is likely necessary.

  • Reaction Setup: In an oven-dried reaction vessel, combine the 4-halo-3-methyl-1H-pyrazole (1.0 mmol), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst, 1-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product as required.

Data Presentation

Table 1: Common Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield Range (%)Reference
Pd₂(dba)₃ (2-5)tBuBrettPhos (4-10)LHMDS (2.2)Toluene10060-95[3]
Pd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.5)Xylene160 (MW)70-90[1][5]
Pd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃ (1.4-2.0)Dioxane80-11050-85

Table 2: Common Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield Range (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O9075-95[8]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DMF8060-90[9]
XPhos Pd G2 (2)-K₃PO₄ (2.0)Toluene/H₂O10080-98

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle

The catalytic cycle of the Buchwald-Hartwig amination.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(19), 4583. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Process for the purification of pyrazoles.
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021). Organic Process Research & Development. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). The Journal of Organic Chemistry. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • Method for purifying pyrazoles.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]

  • Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). MDPI. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). PubMed. [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. NIH. [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • 3-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • 3-Methylpyrazole. PubChem. [Link]

  • Optimization of the three-component reaction of 3-methyl-1-phenyl-1H-pyrazole-5-ol, benzaldehyde, and malononitrile under various conditions. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ResearchGate. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. NIH. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

Sources

preventing degradation of 3-methyl-1H-pyrazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methyl-1H-pyrazol-4-amine (CAS 113140-10-6). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this reagent to prevent degradation and ensure experimental reproducibility. As a substituted aminopyrazole, this compound is a valuable building block, but its primary amine functionality makes it susceptible to specific degradation pathways if not handled with care.[1][2]

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): For quick answers to common storage and handling queries.

  • Troubleshooting & Protocols: For in-depth investigation and resolution of suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-methyl-1H-pyrazol-4-amine?

For maximum long-term stability, the compound, which is typically a solid, should be stored under an inert atmosphere (argon or nitrogen) at -20°C. The container must be tightly sealed to prevent exposure to both oxygen and moisture.[3][4] For routine short-term use, storage at 2-8°C under an inert atmosphere is acceptable.

The core principle is the exclusion of atmospheric components. The primary amine on the pyrazole ring is nucleophilic and susceptible to oxidation, which is the main degradation pathway. Moisture can also facilitate side reactions or act as a catalyst for oxidative processes.[3]

Q2: My bottle of 3-methyl-1H-pyrazol-4-amine has turned from off-white to tan/brown. What happened?

This color change is a classic indicator of oxidative degradation. Aromatic amines, including aminopyrazoles, are readily oxidized by atmospheric oxygen. This process often forms highly conjugated, colored polymeric impurities. While minor discoloration may not significantly impact every application, a noticeable change from its initial appearance (typically white to off-white) suggests that a significant portion of the sample may have degraded, compromising its purity and reactivity.

Q3: The material safety data sheet (MSDS) just says "store in a cool, dry, well-ventilated place." Is that sufficient?

While this is standard advice, it is the bare minimum for safety and does not guarantee the long-term purity required for sensitive synthetic applications.[5] Aminopyrazoles are more sensitive than simple hydrocarbons or salts.[1] For high-stakes experiments, such as library synthesis or GMP-regulated processes, adopting "best practice" handling for air-sensitive reagents is critical to avoid costly batch failures and ensure reproducibility.[6][7] This involves using techniques that go beyond the general advice on a standard MSDS.[8][9]

Q4: How should I dispense the powder from the bottle for my experiment?

Never open the bottle on the open lab bench for an extended period. The best practice is to handle the solid within an inert atmosphere glovebox.

If a glovebox is unavailable, you can minimize exposure by using a "quick weigh" method. Open the main container inside a fume hood, quickly remove the desired amount to a secondary tared vial, and immediately re-seal and purge the main container with inert gas before returning it to cold storage. This minimizes the exposure time of the bulk material to the atmosphere.

Troubleshooting Guide & In-Depth Protocols

This section provides a systematic approach to identifying and addressing degradation when you suspect a problem with your reagent.

Issue 1: Degradation Suspected Due to Discoloration or Inconsistent Experimental Results

You've observed that your solid 3-methyl-1H-pyrazol-4-amine has darkened, or your recent reactions are yielding unexpected byproducts or failing completely. This points to a potential purity issue with the starting material.

Causality: The primary amine group is an electron-donating group, which activates the pyrazole ring system. This makes the molecule susceptible to oxidation. The initial step is often the formation of radical species that can then couple and polymerize, leading to complex, colored mixtures. This degradation compromises the molar quantity of the active reagent and introduces impurities that can interfere with your reaction.

A 3-Methyl-1H-pyrazol-4-amine (Off-White Solid) C Oxidized Intermediates (e.g., Radical Cations) A->C Oxidation B Atmospheric Oxygen (O2) + Trace Moisture (H2O) B->C D Polymerization & Coupling Reactions C->D Propagation E Complex Mixture of Colored Impurities (Brown/Tan Solid) D->E Termination

Caption: Proposed oxidative degradation pathway.

Protocol 1: Rapid Purity Assessment

This protocol provides a self-validating system to confirm the integrity of your reagent. We will compare your "suspect" batch against a freshly acquired batch or a retained "gold standard" sample.

A. Visual and Solubility Check:

  • Place a few milligrams of the suspect sample and a control sample on separate white weighing papers.

  • Observe: Note any color difference. The suspect sample will likely be darker.

  • Test: Check for solubility in a common solvent (e.g., Methanol, DMSO). Degradation often produces insoluble polymeric material. Note if the suspect sample leaves behind insoluble particulates.

B. Analytical Purity Verification (HPLC-UV/MS):

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of both the suspect and control samples in HPLC-grade methanol or acetonitrile.

    • Dilute both stocks to a final concentration of 0.1 mg/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).

  • Data Analysis:

    • Compare the chromatograms. The control sample should show a single major peak at a specific retention time.

    • The suspect sample may show a significantly smaller main peak and the appearance of multiple new peaks, often eluting earlier (more polar) or later (less polar/polymeric) than the parent compound.

    • Integrate the peak areas to determine the purity percentage.

Table 1: Example Purity Analysis Data

Sample IDAppearanceMain Peak Area % (at 254 nm)Additional Impurity Peaks
Control Sample Off-white solid99.2%One minor peak at 0.5%
Suspect Sample Tan solid78.5%Multiple peaks >1%, totaling 21.5%
Issue 2: Preventing Future Degradation

To prevent the issues identified above, a robust storage and handling workflow must be implemented. This is especially critical when opening a new bottle of the reagent for the first time.

Causality: The majority of degradation occurs not during long-term unopened storage, but from repeated exposure to the atmosphere each time the bottle is opened. The key is to replace the atmospheric "headspace" in the container with a dry, inert gas.[10]

cluster_0 Initial Receipt & Preparation cluster_1 Storage & Use A Receive New Bottle B Transfer to Inert Atmosphere (Glovebox) A->B C Aliquot into Smaller, Pre-weighed Vials B->C D Backfill Vials and Parent Bottle with Argon/N2 C->D E Seal with Parafilm/Tape and Label Clearly D->E F Store Parent Bottle and Aliquots at -20°C E->F G For Experiment: Use One Aliquot Vial F->G H Avoid Opening Parent Bottle Repeatedly G->H

Caption: Recommended workflow for handling and storage.

Protocol 2: Best-Practice Aliquoting and Storage
  • Preparation: Move the sealed manufacturer's bottle, several smaller amber glass vials (sized for single-experiment use), and labeling materials into an inert atmosphere glovebox. Allow the bottle to warm to the glovebox's ambient temperature before opening to prevent moisture condensation.

  • Aliquoting: Inside the glovebox, open the main bottle. Carefully portion the powder into the smaller vials. This minimizes the risk of contaminating the entire batch if an issue occurs with one aliquot.

  • Sealing: Tightly cap each aliquot vial and the parent bottle.

  • Backfilling (if no glovebox): If a glovebox is not available, you can use a Schlenk line or a simple needle adapter system.[9] Puncture the septum of the container with two needles: one connected to a low-pressure inert gas source and one to act as an outlet. Flush the headspace for several minutes before removing the needles.

  • Final Storage: Wrap the caps of the parent bottle and all aliquots with Parafilm to provide an extra barrier against moisture and air ingress. Store all containers in a freezer at -20°C. When you need the reagent, you can remove a single, small aliquot, leaving the main stock untouched and protected.

By implementing these protocols, you can significantly extend the shelf-life of 3-methyl-1H-pyrazol-4-amine, ensuring the integrity of your starting materials and the validity of your experimental outcomes.

References

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • The Manipulation of Air-Sensitive Compounds. Inorganica. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Biologically active 4‐aminopyrazole derivatives. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Taylor & Francis. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • 3-methyl-1H-pyrazol-4-amine | C4H7N3. PubChem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic amine intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis process.

I. Introduction to the Synthesis and its Challenges

3-Methyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges during scale-up. These challenges primarily revolve around controlling the reaction's exothermicity, ensuring high regioselectivity, minimizing impurities, and efficiently isolating the final product as a stable dihydrochloride salt. This guide will address these critical aspects in a practical, question-and-answer format.

II. Troubleshooting Guide: From Lab Scale to Pilot Plant

This section addresses specific problems you may encounter during the scale-up synthesis of this compound.

Issue 1: Low Yield and Incomplete Conversion

Question: We are experiencing low yields and our reaction monitoring (e.g., HPLC, TLC) shows significant amounts of unreacted starting materials, even after extended reaction times. What are the likely causes and how can we improve the conversion rate?

Answer:

Low yields and incomplete conversion during the scale-up of pyrazole synthesis can often be traced back to several factors that are less pronounced at the lab scale. The most common synthesis route involves the condensation of a β-keto-nitrile or a related 1,3-dicarbonyl equivalent with hydrazine.[1]

Potential Causes and Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients. This prevents the reactants from interacting effectively.

    • Troubleshooting Steps:

      • Optimize Agitation: Increase the stirrer speed and ensure the impeller design is appropriate for the reactor geometry and reaction mass viscosity.

      • Baffling: If not already in place, the use of baffles in the reactor can significantly improve mixing by disrupting laminar flow.

  • Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature is not maintained within the optimal range, the reaction rate may decrease, or side reactions could be favored.

    • Troubleshooting Steps:

      • Controlled Reagent Addition: Add the hydrazine hydrate solution slowly and at a controlled rate to manage the exotherm.

      • Efficient Cooling: Ensure your reactor's cooling system is capable of handling the heat load. Monitor the internal temperature closely with a calibrated probe.

  • Starting Material Quality: The purity of your starting materials, such as the β-keto-nitrile and hydrazine, is critical. Impurities can interfere with the reaction.

    • Troubleshooting Steps:

      • Purity Analysis: Analyze the purity of your starting materials by NMR, GC, or HPLC before starting the reaction.

      • Hydrazine Quality: Use high-purity hydrazine hydrate and consider titrating it to determine its exact concentration.

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Recommended)
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller (e.g., pitched-blade turbine) and baffles
Temperature Control Oil bath/heating mantleJacketed reactor with controlled heating/cooling fluid circulation
Reagent Addition Manual addition via pipette/funnelControlled addition via a dosing pump
Issue 2: Formation of Regioisomeric Impurities

Question: Our analysis of the crude product shows the presence of a significant regioisomer. How can we improve the regioselectivity of the reaction to favor the desired 4-amino-3-methylpyrazole?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical starting materials. For the synthesis of 3-methyl-1H-pyrazol-4-amine, a common precursor is 2-cyano-3-oxobutanal or a synthetic equivalent. The reaction with hydrazine can potentially lead to the formation of the undesired 5-amino-3-methylpyrazole isomer.

Strategies to Enhance Regioselectivity:

  • Control of Reaction pH: The pH of the reaction medium can significantly influence the site of the initial nucleophilic attack by hydrazine.

    • Troubleshooting Steps:

      • Acidic Conditions: Running the reaction under mildly acidic conditions (e.g., using hydrazine sulfate or adding a catalytic amount of acetic acid) can favor the formation of the desired isomer by protonating the more reactive carbonyl group.

      • pH Screening: Perform small-scale experiments at different pH values to identify the optimal conditions for regioselectivity.

  • Choice of Hydrazine Salt: Using a hydrazine salt, such as hydrazine sulfate or hydrochloride, instead of hydrazine hydrate can improve regioselectivity.

  • Protecting Group Strategy: While more complex, a strategy involving a protecting group on one of the hydrazine nitrogens can direct the cyclization to the desired regioisomer. However, this adds extra steps to the synthesis.

Issue 3: Product Isolation and Dihydrochloride Salt Formation

Question: We are struggling with the isolation of the final product. The free amine is difficult to handle, and the formation of the dihydrochloride salt gives a sticky, impure solid. What is the best way to isolate and purify the dihydrochloride salt on a large scale?

Answer:

The isolation and purification of amine salts can be challenging, especially on a larger scale. The physical properties of the salt, such as crystallinity and hygroscopicity, are critical.

Best Practices for Dihydrochloride Salt Formation and Purification:

  • Solvent Selection for Salt Formation: The choice of solvent is crucial for obtaining a crystalline and easily filterable salt.

    • Recommended Solvents: Anhydrous solvents like isopropanol, ethanol, or ethyl acetate are commonly used. The use of aqueous HCl can lead to lower yields due to the solubility of the salt in water and may require subsequent drying steps to remove water.[2][3]

    • Procedure:

      • Dissolve the crude 3-methyl-1H-pyrazol-4-amine free base in a suitable anhydrous solvent (e.g., isopropanol).

      • Slowly add a solution of anhydrous HCl in the same solvent or bubble anhydrous HCl gas through the solution while maintaining a controlled temperature.

      • The dihydrochloride salt should precipitate out of the solution.

  • Controlling Crystallization:

    • Cooling Rate: A slow, controlled cooling rate will promote the formation of larger, purer crystals. Crash cooling often leads to the formation of fine, impure particles that are difficult to filter.

    • Seeding: If you have a small amount of pure product, seeding the solution can help induce crystallization and improve the crystal form.

  • Purification by Recrystallization: If the initial salt is impure, recrystallization is the preferred method for purification on a large scale.

    • Solvent System: A solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for amine hydrochlorides include ethanol/ether, isopropanol/heptane, or methanol/ethyl acetate.[4]

  • Handling Hygroscopic Salts: Amine hydrochlorides can be hygroscopic.

    • Mitigation: Dry the final product under vacuum at a slightly elevated temperature. Store the product in a tightly sealed container with a desiccant. In some cases, introducing a specific solvent into the crystal lattice can reduce hygroscopicity.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-methyl-1H-pyrazol-4-amine that is suitable for scale-up?

A common and scalable route starts from commercially available 4-nitropyrazole. This involves the alkylation of the pyrazole nitrogen followed by the reduction of the nitro group to an amine.[6] An alternative, classical approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.

Q2: What are the primary safety concerns when working with hydrazine on a large scale?

Hydrazine is a toxic and potentially explosive compound. Key safety precautions include:

  • Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.

  • Temperature Control: Hydrazine reactions can be highly exothermic. Strict temperature control is essential to prevent thermal runaway.

  • Quenching: Have a plan for quenching the reaction safely in case of an emergency.

Q3: How can we monitor the progress of the reaction effectively during scale-up?

On a larger scale, taking representative samples for analysis is key. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. In-line monitoring techniques, such as FT-IR spectroscopy, can also be implemented for real-time reaction tracking in a manufacturing setting.[7]

Q4: Why is the dihydrochloride salt preferred over the free amine?

The dihydrochloride salt of 3-methyl-1H-pyrazol-4-amine is generally preferred for several reasons:

  • Stability: Amine salts are typically more stable and less prone to air oxidation than the corresponding free amines.

  • Handling: They are often crystalline solids with higher melting points, making them easier to handle, weigh, and store.

  • Solubility: The salt form often has improved solubility in aqueous media, which can be advantageous for downstream applications.[8]

IV. Visualized Workflows

Synthetic Workflow for this compound

G cluster_0 Synthesis of 3-Methyl-1H-pyrazol-4-amine cluster_1 Dihydrochloride Salt Formation and Purification A Starting Materials (e.g., 1,3-Dicarbonyl Precursor + Hydrazine) B Reaction: Pyrazole Ring Formation - Controlled Temperature - Optimized pH A->B Condensation C Work-up - Quenching - Extraction B->C D Crude 3-Methyl-1H-pyrazol-4-amine (Free Base) C->D E Dissolution in Anhydrous Solvent (e.g., Isopropanol) D->E Purification Step F Addition of Anhydrous HCl E->F G Crystallization - Controlled Cooling - Seeding (optional) F->G H Filtration and Washing G->H I Drying under Vacuum H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Check Work-up and Isolation Procedure Q1->A1_Yes Yes A1_No Investigate Reaction Parameters Q1->A1_No No Q2 Is mixing adequate? A1_No->Q2 A2_Yes Check Temperature Control Q2->A2_Yes Yes A2_No Optimize Agitation/Baffling Q2->A2_No No Q3 Is temperature within optimal range? A2_Yes->Q3 A3_Yes Check Starting Material Quality Q3->A3_Yes Yes A3_No Improve Heating/Cooling Control Q3->A3_No No

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-methyl-1H-pyrazol-4-amine: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

3-methyl-1H-pyrazol-4-amine is a foundational heterocyclic building block in modern medicinal chemistry. Its rigid scaffold, featuring strategically positioned hydrogen bond donors and acceptors, makes it a privileged core for designing potent and selective kinase inhibitors, among other therapeutic agents. The pyrazole motif is present in numerous FDA-approved drugs, and the 4-amino substitution provides a crucial vector for chemical elaboration and interaction with biological targets. Consequently, the development of robust, safe, and scalable synthetic routes to this key intermediate is of paramount importance to drug development professionals.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 3-methyl-1H-pyrazol-4-amine. We move beyond simple protocol listings to dissect the underlying chemical principles, practical considerations, and strategic trade-offs of each route. The analysis is grounded in field-proven insights to empower researchers in selecting the optimal methodology for their specific research and development context, from small-scale library synthesis to large-scale manufacturing.

Core Synthetic Strategies: An Overview

The synthesis of 4-aminopyrazoles generally follows two divergent logics:

  • Ring Formation via Cyclocondensation: This classical approach constructs the pyrazole ring from acyclic precursors. It typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic synthon that already contains the necessary carbon backbone and functional group precursors.

  • Post-Functionalization of a Pre-formed Pyrazole Ring: This strategy begins with a readily available pyrazole core, which is then functionalized at the C4-position. This modern approach leverages powerful cross-coupling and functional group interconversion reactions, often providing milder conditions and broader substrate scope.

We will explore three distinct routes that exemplify these core strategies: a classical nitration-reduction sequence, a versatile cyclocondensation pathway, and a modern palladium-catalyzed amination.

Route 1: The Classical Nitration-Reduction Pathway

This is a long-established, two-step method that functionalizes the C4-position of 3-methyl-1H-pyrazole. It relies on electrophilic aromatic substitution (nitration) followed by reduction of the resulting nitro group.

Causality and Mechanistic Insights

The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic substitution. Nitration typically occurs at the C4 position due to its higher electron density compared to C5, especially when the N1 position is protonated under the acidic reaction conditions. The subsequent reduction of the nitro group to a primary amine is a standard transformation, most commonly achieved via catalytic hydrogenation.

Nitration_Reduction_Pathway Start 3-Methyl-1H-pyrazole Intermediate 3-Methyl-4-nitro-1H-pyrazole Start->Intermediate HNO₃ / H₂SO₄ Product 3-Methyl-1H-pyrazol-4-amine Intermediate->Product H₂, Pd/C or SnCl₂ Cyclocondensation_Pathway cluster_0 Starting Materials SM1 Hydrazine Hydrate Intermediate Cyclization Intermediate SM1->Intermediate Condensation SM2 2-cyano-3-oxobutyraldehyde (or equivalent) SM2->Intermediate Condensation Product 3-Methyl-1H-pyrazol-4-amine Intermediate->Product Dehydration & Tautomerization Buchwald_Hartwig_Pathway Start 4-Bromo-3-methyl-1H-pyrazole Intermediate N-(3-methyl-1H-pyrazol-4-yl) (diphenyl)methanimine Start->Intermediate Pd Catalyst, Ligand, Base, Benzophenone Imine Product 3-Methyl-1H-pyrazol-4-amine Intermediate->Product Acidic Hydrolysis

A Comparative Guide to the Biological Activity of 3-methyl-1H-pyrazol-4-amine and Other Aminopyrazoles for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous clinically significant drugs.[1][2] Among these, aminopyrazoles are a particularly noteworthy class due to their versatile pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth, objective comparison of the biological activity of 3-methyl-1H-pyrazol-4-amine against other aminopyrazole analogs, supported by experimental data and methodological insights to inform rational drug design.

Introduction to the Aminopyrazole Scaffold

The aminopyrazole core is a privileged structure in drug discovery, offering multiple points for functionalization that allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The position of the amino group on the pyrazole ring—at the C3, C4, or C5 position—significantly influences the compound's biological activity and its potential therapeutic applications.[1] This guide will focus primarily on 4-aminopyrazoles, with 3-methyl-1H-pyrazol-4-amine as our central point of comparison, and explore how structural modifications impact their efficacy as kinase inhibitors and anticancer agents.

Comparative Biological Activity: A Focus on Kinase Inhibition and Anticancer Effects

While specific biological activity data for the unsubstituted 3-methyl-1H-pyrazol-4-amine is limited in publicly available literature, extensive research on its derivatives, particularly as kinase inhibitors, provides a strong basis for understanding its potential. The structure-activity relationship (SAR) studies of various 4-aminopyrazole derivatives reveal key insights into the role of substitutions on the pyrazole and the appended moieties.

Anticancer Activity of 4-Aminopyrazole Derivatives

The 4-aminopyrazole scaffold is a key component of numerous potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. A notable target for this class of compounds is the Janus kinase (JAK) family, which plays a critical role in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[3]

Below is a comparative summary of the in vitro anticancer activity of various 4-aminopyrazole derivatives against different cancer cell lines.

Compound IDStructureTarget Cell Line(s)IC50 (µM)Key Structural Insights & SARReference
3f 4-amino-(1H)-pyrazole derivativePC-3, HEL, K562, MCF-7, MOLT4Low micromolarPotent JAK1/2/3 inhibitor. The specific substitutions on the pyrimidine ring are crucial for its high potency.[3]
11b 7H-Pyrrolo[2,3-d]pyrimidine-based 4-amino-(1H)-pyrazole derivativeHEL, K5620.35 (HEL), 0.37 (K562)Selective and potent cytotoxicity against specific leukemia cell lines. The pyrrolopyrimidine core enhances selectivity.[3]
17m 4-aminopyrazole derivativeHeLa-Potent inhibitor of JAK1, JAK2, and JAK3 with IC50 values of 0.67 µM, 0.098 µM, and 0.039 µM, respectively.[4]
7a Pyrazole-indole hybridHepG26.1 ± 1.9The indole moiety contributes significantly to the potent anticancer activity against liver cancer cells.[5]
7b Pyrazole-indole hybridHepG27.9 ± 1.9Similar to 7a, demonstrating the importance of the indole scaffold in this series.[5]

Analysis of Structure-Activity Relationships (SAR):

From the data, several key SAR insights can be drawn for 4-aminopyrazole derivatives:

  • The N1-substituent on the pyrazole ring: While extensive modifications have been explored, some studies suggest that for certain targets like JAKs, modifications at this position do not significantly impact inhibitory activity.[3]

  • The C3-substituent: The presence of a small alkyl group, such as the methyl group in 3-methyl-1H-pyrazol-4-amine, can influence the compound's electronic and steric properties. Studies on 3-substituted pyrazoles indicate that electron-donating groups at the C3 position can affect the basicity and tautomeric equilibrium of the pyrazole ring, which in turn can impact biological activity.[6]

  • The 4-amino group: This group is a critical pharmacophore, often involved in key hydrogen bonding interactions within the ATP-binding pocket of kinases. Modifications to this group or its appended moieties are a primary strategy for modulating potency and selectivity.

  • Fused Ring Systems: Incorporating the 4-aminopyrazole into fused heterocyclic systems, such as pyrazolopyrimidines, has been a successful strategy in designing potent and selective kinase inhibitors.[7]

Kinase Inhibition Profile of 4-Aminopyrazole Derivatives

The primary mechanism through which many 4-aminopyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases. The JAK/STAT pathway is a well-established target.

Compound IDTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
3f JAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)Pyrimidine-based 4-amino-(1H)-pyrazole[3]
17m JAK1, JAK2, JAK3670 (JAK1), 98 (JAK2), 39 (JAK3)4-aminopyrazole derivative[4]
TAS-120 FGFRIrreversible inhibitor1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold[7]
Compound 32 BTK, EGFR0.17 (BTK), 0.21 (EGFR)Deformed 4-aminopyrazolopyrimidine scaffold[7]

The JAK/STAT Signaling Pathway:

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. The inhibition of JAKs by 4-aminopyrazole derivatives blocks this pathway, leading to reduced cancer cell proliferation and survival.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT_Dimer->Gene_Expression Nuclear Translocation & DNA Binding Aminopyrazole_Inhibitor 4-Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole derivatives.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to evaluate the biological activity of aminopyrazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Add Aminopyrazole Compounds Cell_Seeding->Compound_Treatment Incubation_48h 3. Incubate (48-72h) Compound_Treatment->Incubation_48h MTT_Addition 4. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 5. Incubate (4h) MTT_Addition->Incubation_4h Formazan_Solubilization 6. Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of aminopyrazole compounds.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the potency and selectivity of aminopyrazole derivatives against specific kinase targets.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Prepare serial dilutions of the aminopyrazole compounds.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the compound, and the substrate in the assay buffer. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The 4-aminopyrazole scaffold, including the fundamental structure of 3-methyl-1H-pyrazol-4-amine, represents a highly valuable pharmacophore in the development of targeted therapies, particularly in oncology. The extensive research into its derivatives has demonstrated that strategic modifications to the pyrazole core and its substituents can yield potent and selective inhibitors of key signaling pathways, such as the JAK/STAT cascade.

While direct experimental data on 3-methyl-1H-pyrazol-4-amine remains somewhat elusive in the broader literature, the wealth of information on its analogs provides a strong foundation for its potential as a building block for more complex and potent therapeutic agents. Future research should focus on the synthesis and detailed biological evaluation of this specific compound to fully elucidate its activity profile and to provide a more direct comparison with its more decorated counterparts. The continued exploration of the structure-activity relationships of aminopyrazoles will undoubtedly lead to the discovery of novel and more effective treatments for a range of human diseases.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289. PubChem. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Scientific Reports. [Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Journal of Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. ResearchGate. [Link]

Sources

The 3-Methyl-1H-Pyrazol-4-Amine Scaffold: A Comparative Guide to its Validation as a Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of privileged scaffolds is a cornerstone of modern medicinal chemistry. These molecular frameworks serve as robust starting points for developing potent and selective inhibitors against critical disease targets. Among these, the 3-methyl-1H-pyrazol-4-amine core has emerged as a particularly fruitful scaffold for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This guide provides an in-depth validation of the 3-methyl-1H-pyrazol-4-amine scaffold. We will dissect its structural advantages, explore its mechanism of action, compare its performance against alternative scaffolds, and provide detailed experimental protocols for its validation. Our approach is grounded in established scientific principles and supported by experimental data to offer a comprehensive resource for your drug discovery programs.

The Pyrazole Moiety: A Privileged Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation events that drive oncogenic signaling. The effectiveness of a kinase inhibitor is largely dictated by its core scaffold, which must effectively mimic the adenine region of ATP to bind with high affinity to the kinase's hinge region.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved anticancer kinase inhibitors like Crizotinib, Erdafitinib, and Encorafenib.[1] Its utility stems from its unique electronic and structural properties, which allow it to serve as a versatile building block in drug design.[1][2] The 3-aminopyrazole variant, in particular, is a well-established adenine-mimetic pharmacophore, capable of forming crucial hydrogen bonds with the kinase hinge region.[3] This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further optimization of potency and selectivity.

Mechanism of Action: Hinge Binding and Structural Rationale

The primary mechanism by which the 3-methyl-1H-pyrazol-4-amine scaffold inhibits kinase activity is through competitive binding at the ATP pocket. The scaffold's design is elegantly suited for this role. The pyrazole ring's nitrogen atoms and the exocyclic amine group act as hydrogen bond donors and acceptors, effectively mimicking the hydrogen bonding pattern of the adenine base of ATP.

This interaction typically involves forming two or three hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the kinase hinge region, such as glutamate and alanine.[3] The methyl group at the 3-position can provide additional van der Waals interactions and influence the vectoral projection of substituents into other pockets of the ATP-binding site.

cluster_0 3-Methyl-1H-Pyrazol-4-Amine Scaffold cluster_1 Kinase Hinge Region Scaffold Scaffold Hinge Backbone NH Backbone C=O Scaffold:NH->Hinge:f1 H-Bond (Acceptor) Scaffold:Pyrazole Ring->Hinge:f0 H-Bond (Donor)

General binding mode of the pyrazole scaffold.

Structure-Activity Relationship (SAR): Tuning Potency and Selectivity

The true power of the 3-methyl-1H-pyrazol-4-amine scaffold lies in its amenability to chemical modification. The core structure presents multiple points for substitution, allowing medicinal chemists to fine-tune the inhibitor's properties. Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications impact target engagement and selectivity.[4]

Varying the substituents at different positions on the pyrazole and pyrimidine rings can significantly influence both potency and selectivity.[4] For instance, the introduction of different alkyl groups, esters, or amides can explore different pockets within the ATP-binding site, leading to enhanced affinity for the target kinase while minimizing off-target effects.[4]

Table 1: Representative SAR Insights for Pyrazole-Based Kinase Inhibitors

Modification PositionSubstituent TypeGeneral Effect on ActivityRationale
Pyrazole N1-position Small alkyl groups (e.g., methyl)Often enhances potencyFills a small hydrophobic pocket and can improve cell permeability.[5]
Bulky or polar groupsMay decrease potencyCan cause steric clashes or unfavorable interactions with the solvent-exposed region.[5]
Scaffold Core Fused rings (e.g., pyrazolo[3,4-d]pyrimidine)Can significantly increase potency and selectivityThe fused ring system can form additional interactions and provide a more rigid conformation, which can be entropically favorable for binding.[6][7][8]
Amine Linker Aromatic rings (e.g., phenylsulfonamide)Potent, but may have off-target effectsCan be bioisosterically replaced with other groups (like pyrazole) to improve selectivity.[1]
Constrained linkers (e.g., macrocycles)Can improve selectivity and potencyReduces conformational flexibility, leading to a more favorable binding entropy.[9]

Comparative Analysis: How Does the Pyrazole Scaffold Stack Up?

While the 3-methyl-1H-pyrazol-4-amine scaffold is highly effective, it is essential to understand its performance in the context of other well-established kinase inhibitor scaffolds.

Table 2: Comparison of Common Kinase Inhibitor Scaffolds

ScaffoldKey AdvantagesPotential LimitationsRepresentative Approved Drugs
3-Aminopyrazole - Strong hinge-binding interactions- High synthetic tractability- Proven track record in approved drugs- Can sometimes lead to promiscuous inhibitors if not carefully optimizedCrizotinib, Erdafitinib, Tozasertib[1][3][4]
Quinazoline - Excellent potency- Well-understood SAR- Can have issues with off-target effects, particularly against EGFRGefitinib, Erlotinib
Indole/Indazole - Versatile for targeting different kinase conformations- Can form unique interactions- Synthesis can be more complex- Potential for metabolic liabilitiesSunitinib, Axitinib
Pyrimidine - Good balance of potency and drug-like properties- Often used in combination with other scaffolds- Can be a crowded intellectual property spaceImatinib, Nilotinib

The 3-aminopyrazole scaffold holds its own against these alternatives, offering a compelling balance of potent activity, synthetic accessibility, and a proven clinical track record. Its versatility allows for the development of both highly potent and exquisitely selective inhibitors.

Experimental Validation: A Step-by-Step Guide

Validating a novel compound based on the 3-methyl-1H-pyrazol-4-amine scaffold requires a systematic and rigorous experimental workflow. The goal is to move from initial biochemical potency to cellular efficacy and selectivity profiling.

cluster_workflow Kinase Inhibitor Validation Workflow A Compound Synthesis (Pyrazole Scaffold) B Biochemical Assay (e.g., ADP-Glo) Determine IC50 A->B C Selectivity Profiling (Kinase Panel) Assess Off-Target Effects B->C D Cellular Assays (e.g., MTT, Western Blot) Confirm On-Target Effect B->D E Lead Optimization C->E D->E

A typical workflow for validating a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay like ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction; a decrease in ADP corresponds to kinase inhibition.[10]

Causality: The choice of a luminescence-based assay provides high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and accurate IC50 determination. The use of EDTA in the stop solution is critical as it chelates Mg2+, an essential cofactor for kinase activity, thus instantly halting the enzymatic reaction.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (containing MgCl2)

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 5 µL of each dilution to the wells of a 384-well plate.[11] Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.[11]

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.[11] Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop Reaction: Add 10 µL of the ADP-Glo™ Reagent. This will stop the kinase reaction and deplete any remaining ATP.[10] Incubate for 40 minutes at room temperature.

  • Develop Signal: Add 20 µL of the Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.[10] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines that are dependent on the target kinase.

Causality: This step is crucial to confirm that the biochemical potency translates into a biological effect in a cellular context. The choice of cell line is critical; ideally, one would use a cell line where the target kinase is a known driver of proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Kinase Selectivity Profiling

To ensure the inhibitor is not acting as a promiscuous agent, its selectivity must be assessed against a panel of other kinases.

Causality: High selectivity is a hallmark of a good drug candidate, as it minimizes the potential for off-target toxicity. Differential Scanning Fluorimetry (DSF) is a rapid and sensitive method for this purpose. It measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, where a larger ΔTm indicates stronger binding.[4]

Procedure:

  • A panel of purified kinases is assembled.

  • The test compound is incubated with each kinase in the presence of a fluorescent dye that binds to hydrophobic regions of unfolded proteins.[4]

  • The temperature is gradually increased, and the fluorescence is monitored.

  • The melting temperature (Tm) is the point at which 50% of the protein is unfolded.

  • The ΔTm (Tm with compound - Tm without compound) is calculated for each kinase. A significant ΔTm for the target kinase and minimal ΔTm for other kinases indicates high selectivity.[4]

Conclusion and Future Outlook

The 3-methyl-1H-pyrazol-4-amine scaffold has been unequivocally validated as a privileged and highly versatile core for the design of potent and selective kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with its synthetic tractability, makes it an exceptional starting point for drug discovery campaigns.

The continued exploration of this scaffold is likely to yield next-generation inhibitors that can overcome clinical challenges such as acquired resistance. By leveraging the SAR knowledge and applying the rigorous validation workflows outlined in this guide, researchers can effectively harness the power of the 3-methyl-1H-pyrazol-4-amine scaffold to develop novel therapeutics for a range of diseases.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. [Link]

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Center for Biotechnology Information. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. ACS Publications. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

Sources

A Comparative Guide to 3-Methyl-1H-pyrazol-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Among the diverse family of pyrazoles, 3-methyl-1H-pyrazol-4-amine serves as a particularly valuable starting point for the synthesis of targeted therapies, especially in oncology and inflammatory diseases.

This guide provides a comparative analysis of derivatives originating from the 3-methyl-1H-pyrazol-4-amine core. We will delve into the synthetic rationale, explore the structure-activity relationships (SAR) that govern their biological effects, and present comparative data on their performance as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Importance of the 3-Methyl-1H-pyrazol-4-amine Scaffold

The 3-methyl-1H-pyrazol-4-amine structure offers several key advantages for medicinal chemistry:

  • Versatile Synthetic Handle: The 4-amino group provides a nucleophilic center that is readily functionalized, allowing for the introduction of a wide array of substituents to probe the chemical space around the pyrazole core.

  • Hydrogen Bonding Capabilities: The pyrazole ring nitrogens and the 4-amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Structural Rigidity: The aromatic pyrazole ring provides a rigid anchor, which can help to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

The primary synthetic challenge lies in the selective functionalization of the 4-amino position and the potential for reactions at the pyrazole nitrogens. The choice of protective group strategy and reaction conditions is therefore critical for achieving the desired derivatives.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 3-methyl-1H-pyrazol-4-amine core, while not extensively detailed in readily available literature for this specific isomer, can be inferred from established methods for related aminopyrazoles. A common and efficient route to aminopyrazoles involves the cyclocondensation of a hydrazine with a suitable three-carbon electrophile. For instance, the synthesis of 3-amino-4-cyanopyrazole is achieved by reacting hydrazine hydrate with ethoxymethylene malononitrile.[3]

A plausible synthetic pathway for 3-methyl-1H-pyrazol-4-amine and its subsequent derivatization is outlined below.

General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization A Acetonitrile & α-Ketoester C Cyclocondensation A->C B Hydrazine Hydrate B->C D 3-Methyl-1H-pyrazol-4-amine Core C->D E Amide Coupling (R-COCl) D->E F Sulfonamide Formation (R-SO2Cl) D->F G Reductive Amination (R-CHO, NaBH(OAc)3) D->G H N-Aryl Amide Derivatives E->H I N-Aryl Sulfonamide Derivatives F->I J N-Alkyl/Aryl Derivatives G->J

Caption: General workflow for the synthesis and derivatization of 3-methyl-1H-pyrazol-4-amine.

Experimental Protocol: Synthesis of N-(3-methyl-1H-pyrazol-4-yl)benzamide (A Representative Amide Derivative)
  • Dissolution: Dissolve 3-methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(3-methyl-1H-pyrazol-4-yl)benzamide.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the acylation without competing with the amino group of the pyrazole. Cooling the reaction initially helps to control the exothermic nature of the acylation reaction.

Comparative Study: 3-Methyl-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 4-aminopyrazole scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.[4][5][6] By modifying the substituents on the 4-amino group, it is possible to tune the potency and selectivity of these compounds against different kinases.

The following comparative data is synthesized from studies on structurally related 4-aminopyrazole derivatives and provides a predictive framework for the performance of 3-methyl-1H-pyrazol-4-amine derivatives.

Structure-Activity Relationship (SAR) Insights

The general structure for our comparative analysis is N-substituted 3-methyl-1H-pyrazol-4-amine. The key interactions of this scaffold with the kinase hinge region are depicted below.

Kinase Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold hinge_residue Backbone NH pyrazole Pyrazole Core hinge_residue->pyrazole H-Bond Donor amino 4-Amino Group pyrazole->amino amino->hinge_residue H-Bond Acceptor substituent R-Group amino->substituent kinase_pocket Hydrophobic Pocket substituent->kinase_pocket Van der Waals Interactions

Caption: Key interactions of the 4-aminopyrazole scaffold with the kinase hinge region.

The pyrazole ring typically forms one or two hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The substituent at the 4-amino position projects into the ATP binding pocket, and its nature significantly influences both potency and selectivity.

Comparative Performance Data of Analogous 4-Aminopyrazole Derivatives

The following table summarizes the inhibitory activity (IC50) of a series of analogous 4-aminopyrazole derivatives against two representative kinases, a hypothetical Kinase A (representing a target for anti-inflammatory therapy) and Kinase B (a cancer-related kinase). This data is illustrative and based on trends observed in the literature for similar scaffolds.[4][5][7]

Derivative IDR-Group (Substituent on 4-amino)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Kinase A/B)
1a Phenyl505000.1
1b 4-Fluorophenyl304500.07
1c 2,6-Dichlorophenyl150256.0
2a Benzyl1008000.125
2b (4-Hydroxyphenyl)methyl8012000.067
3a Phenylsulfonyl2001501.33
3b 4-Methylphenylsulfonyl1501201.25

Analysis of Comparative Data:

  • Effect of Aromatic Substitution: Simple aromatic substituents like phenyl (1a) show moderate potency. The addition of a fluorine atom (1b) can improve potency, likely through favorable electronic interactions.

  • Steric Hindrance and Selectivity: The introduction of bulky substituents at the ortho positions of the phenyl ring, such as in the 2,6-dichlorophenyl derivative (1c), can dramatically shift selectivity. In this case, it leads to a preference for Kinase B, possibly by sterically clashing with residues in the active site of Kinase A.[6]

  • Alkyl vs. Aryl Linkers: A benzyl group (2a) generally results in lower potency compared to a directly attached phenyl ring, suggesting that the rigidity of the aryl-amino linkage is important for optimal binding.

  • Role of Sulfonamides: Sulfonamide derivatives (3a, 3b) exhibit a different inhibitory profile, with a tendency for more balanced activity against both kinases in this hypothetical example.

Conclusion

3-Methyl-1H-pyrazol-4-amine is a highly promising scaffold for the development of targeted therapeutics. Its derivatives, particularly N-aryl amides and sulfonamides, have demonstrated significant potential as kinase inhibitors. The comparative analysis of structurally related compounds reveals that subtle modifications to the substituent at the 4-amino position can lead to substantial changes in potency and selectivity. Future work in this area should focus on exploring a wider range of substituents and utilizing structure-based drug design to optimize the interactions with specific kinase targets. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drugs.

References

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Protein Science. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Rasayan Journal of Chemistry. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Iranian Chemical Society. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Request PDF. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Molbank. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]

  • (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. Request PDF. [Link]

  • 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS)AndAnd(-20°C). Sdfine. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, technically-grounded framework for assessing the purity of 3-methyl-1H-pyrazol-4-amine dihydrochloride, a crucial building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the rationale behind the analytical choices, ensuring a self-validating system for robust purity determination.

The Synthetic Landscape and Potential Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic route is the cornerstone of effective purity analysis. A common and efficient pathway to 3-methyl-1H-pyrazol-4-amine involves the nitration of 3-methylpyrazole followed by the reduction of the resulting 3-methyl-4-nitropyrazole. The final step is the formation of the dihydrochloride salt.

3-Methylpyrazole 3-Methylpyrazole 3-Methyl-4-nitropyrazole 3-Methyl-4-nitropyrazole 3-Methylpyrazole->3-Methyl-4-nitropyrazole Nitration (e.g., HNO3/H2SO4) 3-Methyl-1H-pyrazol-4-amine 3-Methyl-1H-pyrazol-4-amine 3-Methyl-4-nitropyrazole->3-Methyl-1H-pyrazol-4-amine Reduction (e.g., Pd/C, H2 or SnCl2, HCl) This compound This compound 3-Methyl-1H-pyrazol-4-amine->this compound Salt Formation (HCl)

Caption: Synthetic pathway for this compound.

This synthetic route, while effective, can introduce several potential impurities that must be diligently monitored. Understanding these potential side-products is critical for developing specific and sensitive analytical methods.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 3-methyl-4-nitropyrazole is a primary concern.

  • Intermediates from Incomplete Reduction: The reduction of the nitro group can sometimes be incomplete, leading to the formation of nitroso or hydroxylamine intermediates.[1]

  • Isomeric Impurities: During the initial nitration of 3-methylpyrazole, small amounts of 3-methyl-5-nitropyrazole could be formed, which would subsequently be reduced to the corresponding 3-methyl-1H-pyrazol-5-amine.

  • By-products from Side Reactions: Over-reduction or side reactions during catalytic hydrogenation can lead to de-amination or other degradation products. The use of tin(II) chloride for reduction can sometimes lead to the formation of chlorinated by-products under certain conditions.[2]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as any residual catalysts or reagents, must be quantified.

cluster_synthesis Synthesis of 3-methyl-1H-pyrazol-4-amine cluster_impurities Potential Impurities Start 3-Methyl-4-nitropyrazole Reduction Reduction Step Start->Reduction I3 Isomeric Amines (e.g., 3-methyl-1H-pyrazol-5-amine) Start->I3 From Isomeric Nitro Precursor Product 3-Methyl-1H-pyrazol-4-amine Reduction->Product I1 Unreacted 3-methyl-4-nitropyrazole Reduction->I1 Incomplete Reaction I2 Nitroso/Hydroxylamine Intermediates Reduction->I2 Partial Reduction I4 Degradation Products Product->I4 Side Reactions

Caption: Potential impurities in the synthesis of 3-methyl-1H-pyrazol-4-amine.

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. The choice of methods should be guided by the physicochemical properties of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of the API and detecting non-volatile organic impurities. A well-developed and validated method is crucial for accurate and reproducible results.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol provides a starting point for method development, which should be optimized and validated according to ICH guidelines.[3][4]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds.

  • Mobile Phase: A gradient elution is often necessary to separate the polar amine product from less polar impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic modifier improves peak shape for the amine.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where the analyte and key impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 220-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation:

The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks. It is crucial to validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Impurity Identification

NMR spectroscopy provides invaluable information about the chemical structure of the synthesized compound and can be used to identify and quantify impurities.

¹H NMR Spectroscopy:

The proton NMR spectrum will confirm the presence of the methyl group, the pyrazole ring protons, and the amine protons. The integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

Expected ¹H NMR Signals (in D₂O):

  • A singlet for the methyl group (CH₃) protons.

  • A singlet for the C5-H proton of the pyrazole ring.

  • The amine (NH₂) and pyrazole N-H protons will likely exchange with D₂O and may not be observed or will appear as a broad signal.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.

Characterization of the Dihydrochloride Salt:

The presence of two hydrochloride moieties can be inferred from the chemical shifts of the protons adjacent to the nitrogen atoms, which will be deshielded due to protonation.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive ion mode is suitable for the amine-containing compound.

  • Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₄H₇N₃), with an expected m/z of approximately 98.07.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information, which is particularly useful for identifying impurities. The fragmentation pattern of pyrazoles often involves cleavage of the ring.

Elemental Analysis: Confirmation of Elemental Composition and Salt Stoichiometry

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample.

Rationale:

This technique is crucial for confirming the empirical formula of the synthesized compound and, importantly, for verifying the stoichiometry of the dihydrochloride salt. The theoretical percentages of C, H, N, and Cl for C₄H₉Cl₂N₃ can be calculated and compared with the experimental results. Discrepancies may indicate the presence of impurities or an incorrect salt form (e.g., monohydrochloride or a mixture).

Comparison of Analytical Methods for Purity Assessment

Analytical Technique Information Provided Strengths Limitations
HPLC Quantitative purity, detection of non-volatile organic impurities.High sensitivity and resolution, well-established for purity assays.May not detect volatile impurities, requires reference standards for quantification.
¹H and ¹³C NMR Unambiguous structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative without a reference standard (qNMR).Lower sensitivity compared to HPLC for trace impurities, complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight confirmation, identification of unknown impurities through fragmentation patterns.High sensitivity and specificity for molecular weight determination.Generally not quantitative without an internal standard, ionization efficiency can vary between compounds.
Elemental Analysis Elemental composition, confirmation of salt stoichiometry.Provides fundamental information on the bulk sample's composition.Does not provide information on individual impurities, requires a relatively pure sample for accurate results.

Conclusion: A Holistic and Validated Approach to Purity

Assessing the purity of a synthesized API like this compound is a multi-faceted process that requires a deep understanding of the synthetic chemistry and the application of a suite of orthogonal analytical techniques. By proactively considering potential impurities based on the synthetic route and employing a combination of high-resolution chromatography and spectroscopy, researchers and drug development professionals can ensure the quality, safety, and efficacy of their compounds. The methodologies outlined in this guide provide a robust framework for achieving this critical objective, emphasizing the importance of not just what to measure, but why and how to interpret the results with scientific rigor.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Available from: [Link]

  • Zapol'skii, V. A., et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H)-ones and Derivatives." Molecules 2025, 30(18), 3792.

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole." 2025.
  • PubChem. "3-methyl-1H-pyrazol-4-amine." National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available from: [Link]

  • ResearchGate. "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?" 2017. Available from: [Link]

  • Zapata-Franco, F., et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H)-ones and Derivatives." National Institutes of Health. 2025.

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." 2025. Available from: [Link]

  • European Medicines Agency. "ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances." Available from: [Link]

  • European Medicines Agency. "Q 3 B (R2) Impurities in New Drug Products." Available from: [Link]

  • International Council for Harmonisation. "ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)." 2006. Available from: [Link]

  • MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Available from: [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." 2019. Available from: [Link]

  • Reddit. "How to detect a HCl salt in organic compunds : r/chemistry." 2023. Available from: [Link]

  • Chemistry LibreTexts. "2.9: Qualitative Analysis of Organic Compounds." 2024. Available from: [Link]

  • Analytik Jena. "Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808." Available from: [Link]

  • ResearchGate. "Elemental Analysis, Organic Compounds." 2003. Available from: [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. In the realm of heterocyclic chemistry, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] This guide provides an in-depth technical comparison and procedural overview for confirming the structure of 3-methyl-1H-pyrazol-4-amine, with a particular focus on distinguishing it from its close structural isomers using a multi-pronged spectroscopic approach.

The Challenge of Isomeric Differentiation

The synthesis of substituted pyrazoles can often yield a mixture of isomers. For 3-methyl-1H-pyrazol-4-amine, a key challenge is differentiating it from its constitutional isomer, 5-amino-3-methylpyrazole (which exists in tautomeric equilibrium with 3-amino-5-methylpyrazole). The subtle differences in the placement of the amino and methyl groups on the pyrazole ring lead to distinct spectroscopic signatures that can be decisively identified through careful analysis.

¹H NMR Spectroscopy: A First Look at the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial, high-value information about the electronic environment of protons in a molecule.[2] The chemical shift, integration, and splitting patterns of the signals are fundamental to structural elucidation.

Predicted ¹H NMR Spectrum of 3-methyl-1H-pyrazol-4-amine

Based on the principles of NMR spectroscopy and data from related pyrazole structures, we can predict the key features of the ¹H NMR spectrum for 3-methyl-1H-pyrazol-4-amine.

  • -CH₃ (Methyl Protons): A singlet integrating to three protons, expected around δ 2.1-2.3 ppm. The attachment to an sp² carbon of the pyrazole ring influences this chemical shift.

  • -NH₂ (Amine Protons): A broad singlet integrating to two protons. The chemical shift of amine protons can vary significantly (δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, which is a key confirmatory test.[3]

  • C5-H (Pyrazole Ring Proton): A singlet integrating to one proton, expected in the aromatic region, likely around δ 7.5-7.7 ppm. Its position is influenced by the adjacent nitrogen atom and the electron-donating amino group.

  • N-H (Pyrazole Ring Proton): A very broad singlet, often integrating to one proton, at a downfield chemical shift (δ 10.0-12.0 ppm). This proton is acidic and its signal can sometimes be difficult to observe.

Comparative Analysis: 3-methyl-1H-pyrazol-4-amine vs. 3-amino-5-methylpyrazole

The key to differentiation lies in the chemical shifts of the pyrazole ring proton and the methyl group.

Proton Signal Predicted for 3-methyl-1H-pyrazol-4-amine Reported for 3-amino-5-methylpyrazole [4]Reason for Difference
-CH₃ ~ δ 2.1-2.3 ppm~ δ 2.1 ppmThe electronic environment of the methyl group is similar in both isomers.
Ring CH ~ δ 7.5-7.7 ppm~ δ 5.4 ppmIn 3-amino-5-methylpyrazole, the ring proton is at C4, flanked by two carbons. In 3-methyl-1H-pyrazol-4-amine, the ring proton is at C5, adjacent to a nitrogen atom, leading to a more deshielded environment and a downfield shift.
-NH₂ Broad, ~ δ 3.0-5.0 ppmBroad, ~ δ 3.5 ppmThe chemical shift is variable in both, but the presence of the signal is key.
Ring N-H Very Broad, ~ δ 10.0-12.0 ppmVery Broad, ~ δ 11.0 ppmSimilar expected chemical shift for the pyrazole N-H proton.

This stark difference in the chemical shift of the lone pyrazole ring proton is the most definitive diagnostic feature in the ¹H NMR spectrum for distinguishing between these two isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and electronic environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of 3-methyl-1H-pyrazol-4-amine
  • -CH₃: An upfield signal around δ 10-15 ppm.

  • C4: A signal around δ 120-125 ppm. The attached amino group will have a significant shielding effect.

  • C5: A signal around δ 130-135 ppm.

  • C3: A downfield signal around δ 145-150 ppm, being adjacent to two nitrogen atoms and bearing the methyl group.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between the CH (C5) and quaternary carbons (C3 and C4).

Comparative Analysis: The Power of 2D NMR

While predicting the exact shifts for the isomer is complex without experimental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide unequivocal proof of structure.

  • HSQC: Would show a correlation between the C5 proton (~δ 7.5-7.7 ppm) and the C5 carbon.

  • HMBC: Crucially, would show a long-range coupling (³J) between the methyl protons (~δ 2.1-2.3 ppm) and the C4 carbon, and the C3 carbon. It would also show a correlation between the C5 proton and the C3 and C4 carbons. This pattern of connectivity is unique to the 4-amino-3-methyl isomer.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) tms Add internal standard (e.g., TMS) prep->tms tube Transfer to a clean, dry 5mm NMR tube tms->tube h1 Acquire 1D ¹H NMR spectrum tube->h1 c13 Acquire 1D ¹³C and DEPT spectra h1->c13 d2o Add D₂O and re-acquire ¹H NMR h1->d2o two_d Acquire 2D spectra (HSQC, HMBC) c13->two_d assign Assign signals based on chemical shift, integration, and multiplicity d2o->assign two_d->assign compare Compare with predicted spectra and data of known isomers assign->compare confirm Confirm connectivity using 2D NMR data compare->confirm structure Elucidate Final Structure confirm->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[5] For 3-methyl-1H-pyrazol-4-amine, the key vibrational modes are associated with the N-H and C-N bonds.

Expected IR Absorptions
  • N-H Stretch (Amine): As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region.[2] These correspond to the symmetric and asymmetric stretching of the -NH₂ group.

  • N-H Stretch (Pyrazole Ring): A broad absorption band in the 3100-3200 cm⁻¹ region is characteristic of the N-H stretch within the pyrazole ring.

  • N-H Bend (Amine): A bending vibration (scissoring) for the primary amine should appear in the 1580-1650 cm⁻¹ range.[6]

  • C=N and C=C Stretch (Pyrazole Ring): Stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: The stretching of the C-N bond of the aromatic amine should produce a signal between 1250 and 1335 cm⁻¹.[7]

Comparative Analysis

The IR spectra of 3-methyl-1H-pyrazol-4-amine and 5-amino-3-methylpyrazole are expected to be very similar, as both contain the same functional groups (primary amine, secondary amine in the ring, methyl group, and pyrazole ring). However, subtle differences in the fingerprint region (<1400 cm⁻¹) may exist due to the different substitution patterns. While IR is excellent for confirming the presence of the key functional groups, it is less powerful than NMR for distinguishing between these specific isomers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of 3-methyl-1H-pyrazol-4-amine is C₄H₇N₃, giving a molecular weight of 97.12 g/mol .[8] The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 97.

  • Key Fragmentation Pathways: Pyrazoles are known to undergo characteristic ring fragmentation. Common fragmentation pathways include the loss of a hydrogen cyanide (HCN, 27 Da) molecule or a nitrogen (N₂, 28 Da) molecule from the molecular ion or subsequent fragments.[1] A potential fragmentation pathway for 3-methyl-1H-pyrazol-4-amine is illustrated below.

Proposed EI-MS Fragmentation of 3-methyl-1H-pyrazol-4-amine

G M [C₄H₇N₃]⁺˙ m/z = 97 (Molecular Ion) M_minus_HCN [C₃H₆N₂]⁺˙ m/z = 70 M->M_minus_HCN - HCN M_minus_N2 [C₄H₇N]⁺˙ m/z = 69 M->M_minus_N2 - N₂ M_minus_CH3 [C₃H₄N₃]⁺ m/z = 82 M->M_minus_CH3 - •CH₃

Caption: A simplified proposed fragmentation pathway.

Comparative Analysis

The fragmentation patterns of the two isomers are likely to be very similar, with both showing a molecular ion at m/z = 97 and losses of HCN and N₂. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments, but it would not be sufficient on its own to differentiate the isomers.

Conclusion: An Integrated Approach for Unambiguous Confirmation

While each spectroscopic technique provides valuable pieces of the puzzle, a single method is insufficient for the unambiguous structural confirmation of 3-methyl-1H-pyrazol-4-amine against its isomers. The most conclusive evidence comes from ¹H and 2D NMR spectroscopy, where the chemical shift of the pyrazole ring proton and the long-range C-H correlations provide a unique and definitive fingerprint. IR and MS serve as essential confirmatory techniques, verifying the presence of the correct functional groups and the expected molecular weight. By integrating the data from these methods, researchers can be highly confident in their structural assignment.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-25 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[9]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the sample height is around 4 cm.[10]

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, and 2D (HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

  • D₂O Exchange: For the ¹H NMR, after the initial acquisition, add a drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the identity of N-H protons.[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[11]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[11]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[12] This high energy level ensures reproducible fragmentation patterns that can be compared to library data.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu) to observe the molecular ion and key fragment ions.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(11), 3333. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 85-93. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Al-Adhami, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17698. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

  • Miclea, I., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8200. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Assay Validation of 3-Methyl-1H-Pyrazol-4-Amine Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is the bedrock of preclinical discovery. This guide provides an in-depth technical comparison of in vitro assay validation for a series of rationally designed kinase inhibitors derived from the versatile 3-methyl-1H-pyrazol-4-amine scaffold. We will objectively compare the performance of these compounds against established, clinically relevant kinase inhibitors, supported by experimental data and detailed methodologies. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols that deliver trustworthy and actionable data.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions with the hinge region of kinase ATP-binding sites.[1] The 3-methyl-1H-pyrazol-4-amine core, in particular, offers a versatile platform for generating potent and selective kinase inhibitors through targeted chemical modifications. This guide will explore the validation of a hypothetical series of such compounds, designated as PZ-1, PZ-2, and PZ-3 , designed to target key kinases in oncogenic signaling pathways.

The Validation Gauntlet: A Multi-Tiered Approach

A robust in vitro validation workflow is essential to confidently advance a compound through the drug discovery pipeline. Our approach is tiered, beginning with broad biochemical potency and selectivity profiling, followed by cellular assays to confirm target engagement and functional effects.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Validation a Primary Target Potency (IC50) b Kinome-Wide Selectivity Profiling a->b Identifies lead compounds c Target Engagement (CETSA) b->c Progresses selective compounds d Cellular Potency & Cytotoxicity (IC50) c->d Confirms on-target activity e Signaling Pathway Analysis d->e Validates cellular mechanism f Apoptosis Induction e->f Elucidates mechanism of action

Caption: A tiered workflow for in vitro assay validation.

Comparative Efficacy Analysis: Pyrazole Derivatives vs. Standard-of-Care Kinase Inhibitors

To contextualize the performance of our hypothetical 3-methyl-1H-pyrazol-4-amine derivatives (PZ-1, PZ-2, and PZ-3), we compare their in vitro efficacy against well-characterized, non-pyrazole kinase inhibitors: Dasatinib, Gefitinib, and Vemurafenib.

Table 1: Comparative Biochemical Potency (IC50, nM)
CompoundPrimary Target(s)PZ-1 (hypothetical)PZ-2 (hypothetical)PZ-3 (hypothetical)DasatinibGefitinibVemurafenib
Kinase Family SFK/Abl 15550~1 >10,000>10,000
Kinase Family EGFR >5,000>5,000>5,00020~30 >10,000
Kinase Family BRAF V600E >5,000>5,000>5,000>1,000>1,000~31

Data for Dasatinib, Gefitinib, and Vemurafenib are representative values from publicly available literature.

Table 2: Comparative Cellular Cytotoxicity (IC50, µM)
Cell LinePrimary Pathway DependencePZ-1 (hypothetical)PZ-2 (hypothetical)PZ-3 (hypothetical)DasatinibGefitinibVemurafenib
K562 BCR-Abl0.50.12.0<0.01 >10>10
A549 EGFR>10>10>10>5~8 >10
A375 BRAF V600E>10>10>10>5>10~0.5

Data for Dasatinib, Gefitinib, and Vemurafenib are representative values from publicly available literature.

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting their biological effects.

Dasatinib: A Multi-Kinase Inhibitor Targeting the SFK/Abl Axis

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Src family kinases (SFKs) and BCR-Abl.[2] Its mechanism of action involves blocking the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cancer cell growth and survival.[2][3]

G RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Src Src RTK->Src PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation FAK FAK Src->FAK FAK->Proliferation Dasatinib Dasatinib Dasatinib->Src

Caption: Dasatinib signaling pathway inhibition.

Gefitinib: Targeting the EGFR Signaling Cascade

Gefitinib selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers.[4] By binding to the ATP-binding site of EGFR, it blocks downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-Akt.[4][5]

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Caption: Gefitinib signaling pathway inhibition.

Vemurafenib: A Selective Inhibitor of Mutated BRAF

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a common driver mutation in melanoma.[6] It disrupts the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[7]

G GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras BRAF_V600E BRAF V600E Ras->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Sources

The Rise of Pyrazole Power: Validating the Efficacy of 3-Methyl-1H-Pyrazol-4-Amine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy is continually evolving, with an ever-present demand for novel small molecule inhibitors that offer enhanced potency, selectivity, and improved safety profiles. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazole nucleus has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs.[1][2] This guide focuses on a specific, yet highly promising subclass: 3-methyl-1H-pyrazol-4-amine derivatives, which have demonstrated significant potential as potent kinase inhibitors in oncology and inflammatory diseases.[3][4]

This document provides an in-depth comparison of the efficacy of these inhibitors against established alternatives, supported by detailed experimental protocols for their validation. As senior application scientists, our goal is to not only present data but also to elucidate the scientific rationale behind the experimental designs, ensuring a thorough and trustworthy evaluation.

The Strategic Advantage of the 3-Methyl-1H-Pyrazol-4-Amine Scaffold

The 3-methyl-1H-pyrazol-4-amine core serves as a versatile and effective pharmacophore for several reasons. Its inherent chemical properties allow for strategic modifications at multiple positions, enabling chemists to fine-tune the molecule's interaction with the target kinase's ATP-binding pocket. This adaptability is crucial for optimizing both potency and selectivity, thereby minimizing off-target effects that often lead to toxicity.[5]

DOT script for the core scaffold:

Caption: The core chemical structure of 3-methyl-1H-pyrazol-4-amine.

Comparative Efficacy Analysis: Benchmarking Against the Gold Standard

The true measure of a novel inhibitor class lies in its performance relative to existing therapeutic options. This section provides a comparative analysis of 3-methyl-1H-pyrazol-4-amine derivatives against established kinase inhibitors and standard-of-care treatments for relevant indications.

Targeting Aurora Kinases in Oncology

Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in various cancers.[6] Several 3-methyl-1H-pyrazol-4-amine derivatives have been developed as potent Aurora kinase inhibitors.

AT9283 , a pyrazole-based multi-targeted kinase inhibitor, has demonstrated potent activity against Aurora A and B kinases.[7] In preclinical studies, AT9283 inhibited the growth of various cancer cell lines, including those in colon and breast cancer, with IC50 values in the low nanomolar range.[7] In vivo, AT9283 has shown efficacy in mouse xenograft models.[7]

Danusertib (PHA-739358) is another notable pyrazole-derived pan-Aurora kinase inhibitor. It has been evaluated in clinical trials for various hematologic malignancies and solid tumors.[4][8] In a phase I study in patients with advanced solid tumors, danusertib showed preliminary evidence of antitumor activity, including a partial response in a patient with refractory small cell lung cancer.[4] However, a phase II study in several common solid tumors showed only marginal single-agent activity.[9]

Table 1: Comparative in vitro efficacy of pyrazole-derived Aurora Kinase inhibitors and alternatives.

CompoundTarget Kinase(s)Representative Cancer Cell LineIC50 (nM)Reference
AT9283 Aurora A, Aurora B, JAK2, Abl (T315I)HCT116 (Colon)~3[7]
Danusertib (PHA-739358) Aurora A, Aurora B, Aurora C, Abl, Ret, TrkAK562 (Leukemia)50 - 3060[10]
Alisertib (MLN8237) Aurora AVarious1 - 200[11]
Paclitaxel (Standard of Care) TubulinVariousVariesN/A

Causality Behind Experimental Choices: The selection of cell lines for in vitro testing is often based on the known expression levels of the target kinase. For instance, HCT116 and K562 are well-characterized cancer cell lines known to have dysregulated cell cycle pathways, making them suitable models for evaluating inhibitors of mitotic kinases like Aurora kinases. The comparison with a standard-of-care chemotherapy agent like paclitaxel, which also targets mitosis but through a different mechanism (tubulin stabilization), provides a benchmark for the cytotoxic potential of the novel inhibitors.

Experimental Validation: A Framework for Trustworthy Efficacy Assessment

The validation of a novel inhibitor's efficacy requires a multi-pronged approach, progressing from biochemical assays to cell-based studies and finally to in vivo models. Each step provides a higher level of biological relevance and contributes to a comprehensive understanding of the compound's therapeutic potential.

I. In Vitro Kinase Inhibition Assay: The First Litmus Test

The initial assessment of a compound's inhibitory activity is typically performed using an in vitro kinase assay. This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.

Step-by-Step Protocol: Radioisotope-Based Filter Binding Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and [γ-³²P]ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the 3-methyl-1H-pyrazol-4-amine derived inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove any non-specifically bound radioactivity.

  • Quantification: Measure the amount of radioactivity retained on the filter membranes using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of a known potent inhibitor as a positive control validates the assay's ability to detect inhibition. The vehicle control establishes the baseline kinase activity. A clear dose-dependent inhibition by the test compound provides confidence in the results.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified Kinase Mix Reaction Mixture Kinase->Mix Substrate Substrate Substrate->Mix ATP [γ-³²P]ATP ATP->Mix Inhibitor Test Inhibitor Inhibitor->Mix Incubate Incubation Mix->Incubate Stop Terminate Reaction Incubate->Stop Filter Filter Binding Stop->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count IC50 IC50 Determination Count->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

II. Cell-Based Assays: Assessing Efficacy in a Biological Context

While in vitro assays are essential for determining direct target engagement, cell-based assays provide a more biologically relevant assessment of an inhibitor's efficacy. These assays measure the compound's ability to inhibit the target kinase within a living cell and its downstream effects on cellular processes such as proliferation and survival.

Step-by-Step Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-methyl-1H-pyrazol-4-amine derived inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow the inhibitor to exert its effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2][3][12]

  • Formazan Formation: Incubate the plate for a few hours to allow viable cells to metabolize the MTT into a purple formazan product.[2][3][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with an inhibitor suggests that the compound is inducing cytotoxicity or inhibiting proliferation. The choice of incubation time is critical and should be sufficient to observe the desired biological effect, which can vary depending on the cell line and the mechanism of action of the inhibitor.

III. In Vivo Efficacy Studies: The Ultimate Test in a Living Organism

The final and most critical step in validating the efficacy of a novel inhibitor is to assess its performance in a living organism. Animal models, particularly xenograft models in immunocompromised mice, are widely used in oncology research to evaluate the antitumor activity of new drug candidates.[7][13]

Step-by-Step Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 3-methyl-1H-pyrazol-4-amine derived inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice at regular intervals throughout the study.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth in the treated group to the control group. Calculate metrics such as tumor growth inhibition (TGI) and assess the statistical significance of the findings.

Rationale for Xenograft Model Selection: The choice of the cancer cell line for the xenograft model is crucial and should be based on the target of the inhibitor. For example, if the inhibitor targets a specific mutated kinase, a cell line harboring that mutation would be the most appropriate model. Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are becoming increasingly popular as they are believed to better recapitulate the heterogeneity and microenvironment of human tumors.[13][15]

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Implant Implant Cancer Cells TumorGrowth Allow Tumor Growth Implant->TumorGrowth Randomize Randomize Mice TumorGrowth->Randomize Treat Administer Inhibitor Randomize->Treat Measure Measure Tumor Volume Treat->Measure Regularly Endpoint Study Endpoint Measure->Endpoint Analyze Data Analysis (TGI) Endpoint->Analyze

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The 3-methyl-1H-pyrazol-4-amine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The validation of their efficacy, as outlined in this guide, requires a systematic and rigorous approach, from initial biochemical screening to comprehensive in vivo evaluation. The data presented herein for representative compounds like AT9283 and danusertib highlight the therapeutic potential of this class of inhibitors, particularly in the context of oncology.

While promising, the journey from a lead compound to a clinically approved drug is arduous. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic index. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and for maximizing the clinical benefit of these targeted therapies. The continued exploration of the 3-methyl-1H-pyrazol-4-amine scaffold, guided by the principles of scientific integrity and logical experimental design, holds the promise of delivering novel and effective treatments for a range of debilitating diseases.

References

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]

  • Phase trials of important Aurora kinase inhibitors in various type of... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. (n.d.). Retrieved from [Link]

  • Patient-derived tumour xenografts as models for oncology drug development - PMC. (n.d.). Retrieved from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - NIH. (2024, November 12). Retrieved from [Link]

  • Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed Central. (n.d.). Retrieved from [Link]

  • Clinical experience with aurora kinase inhibitors: a review - PubMed. (n.d.). Retrieved from [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study - AACR Journals. (n.d.). Retrieved from [Link]

  • A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

  • Prioritizing therapeutic targets using patient-derived xenograft models - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (n.d.). Retrieved from [Link]

  • A Phase I Trial of AT9283 (A Selective Inhibitor of Aurora Kinases) in Children and Adolescents With Solid Tumors: A Cancer Research UK Study - PubMed. (n.d.). Retrieved from [Link]

  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (n.d.). Retrieved from [Link]

  • A trial looking at AT9283 for children and young people with solid tumours. (n.d.). Retrieved from [Link]

  • Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - MDPI. (n.d.). Retrieved from [Link]

  • How to Choose Patient-Derived Xenograft (PDX) Models - Blog - Crown Bioscience. (2017, May 30). Retrieved from [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PubMed Central. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-methyl-1H-pyrazol-4-amine Against Known Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pharmacophore Benchmarking

In the landscape of contemporary drug discovery, the identification and validation of novel molecular scaffolds are paramount. The pyrazole nucleus is a well-established "privileged scaffold," renowned for its presence in a multitude of biologically active agents, including approved drugs targeting a diverse array of protein classes.[1][2][3] The specific compound, 3-methyl-1H-pyrazol-4-amine, presents a simple yet intriguing chemical architecture. Its structural motifs—a hydrogen bond donor/acceptor-rich pyrazole ring and a primary amine—suggest the potential for versatile interactions with various biological targets.

This guide provides a comprehensive framework for benchmarking 3-methyl-1H-pyrazol-4-amine against two well-characterized pharmacophores: Type I and Type II kinase inhibitors and histamine H3 receptor (H3R) antagonists . The rationale for selecting these pharmacophores stems from the recurrent appearance of the pyrazole core in inhibitors of these target classes.[1][4][5] This comparative analysis will serve to elucidate the therapeutic potential of 3-methyl-1H-pyrazol-4-amine and guide future medicinal chemistry efforts.

Our approach is grounded in established principles of scientific integrity. The experimental protocols detailed herein are designed to be self-validating, providing a robust and reproducible methodology for researchers in the field. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."

Chapter 1: Profiling the Candidate and Reference Pharmacophores

A thorough understanding of the structural and electronic features of our candidate molecule and the reference pharmacophores is the foundation of a meaningful benchmarking study.

Candidate Molecule: 3-methyl-1H-pyrazol-4-amine
  • Structure: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, a methyl group at position 3, and an amine group at position 4.

  • Potential Pharmacophoric Features:

    • Hydrogen Bond Donors: The pyrazole N-H and the primary amine (-NH2).

    • Hydrogen Bond Acceptors: The pyrazole nitrogen at position 2 and the primary amine.

    • Hydrophobic/Aromatic Region: The pyrazole ring itself can engage in hydrophobic interactions.

    • Vectorial Orientation: The relative positioning of these features creates a specific three-dimensional arrangement that will govern its binding potential.

Reference Pharmacophore 1: Kinase Inhibitors (Type I & Type II)

Protein kinases represent a large family of enzymes that are crucial in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[6] Kinase inhibitors are broadly classified based on their binding mode to the ATP-binding site.

  • Type I Kinase Inhibitor Pharmacophore: These inhibitors bind to the active conformation of the kinase (DFG-in). Key features typically include:[6][7]

    • A heterocyclic core that forms one or more hydrogen bonds with the "hinge" region of the kinase.

    • Hydrophobic groups that occupy the adenine-binding pocket.

    • Additional functionalities that can interact with the solvent-exposed region.

  • Type II Kinase Inhibitor Pharmacophore: These inhibitors bind to the inactive conformation of the kinase (DFG-out), accessing an additional hydrophobic pocket. Their pharmacophoric features include:[7][8][9]

    • A hinge-binding motif.

    • A moiety that extends into the "DFG-out" hydrophobic pocket.

    • A hydrogen bond donor that interacts with the DFG-Aspartate.

The pyrazole scaffold is a known hinge-binding motif in many kinase inhibitors.[1][4][5] Our benchmarking will assess whether 3-methyl-1H-pyrazol-4-amine can effectively function as a minimal fragment for either of these pharmacophore types.

Diagram: Generalized Kinase Inhibitor Pharmacophore Models

G cluster_0 Type I Kinase Inhibitor cluster_1 Type II Kinase Inhibitor Hinge Hinge Adenine Pocket Adenine Pocket Hinge->Adenine Pocket H-bonds Solvent Front Solvent Front Adenine Pocket->Solvent Front Hydrophobic Int. Hinge2 Hinge Adenine Pocket2 Adenine Pocket Hinge2->Adenine Pocket2 H-bonds DFG-out Pocket DFG-out Pocket Adenine Pocket2->DFG-out Pocket Hydrophobic Extension

Caption: Generalized pharmacophore models for Type I and Type II kinase inhibitors.

Reference Pharmacophore 2: Histamine H3 Receptor (H3R) Antagonists

The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters.[10][11] H3R antagonists are being investigated for the treatment of cognitive and sleep-wake disorders.

  • Histamine H3 Receptor Antagonist Pharmacophore: A widely accepted model for H3R antagonists includes:[12][13][14]

    • A basic amine center (often a piperidine or related scaffold) that interacts with a key aspartate residue in the receptor.

    • A flexible linker.

    • A lipophilic region that occupies a hydrophobic pocket.

    • An imidazole ring or a bioisosteric replacement. The pyrazole ring can serve as such a bioisostere.[15][16]

Our investigation will explore whether 3-methyl-1H-pyrazol-4-amine can serve as a suitable fragment for the imidazole-mimicking portion of this pharmacophore.

Chapter 2: Experimental Benchmarking Protocols

The following protocols provide a step-by-step methodology for a comprehensive evaluation of 3-methyl-1H-pyrazol-4-amine.

Kinase Inhibition Profiling

Objective: To determine the inhibitory activity and selectivity of 3-methyl-1H-pyrazol-4-amine across a panel of representative kinases.

Rationale: A broad kinase panel screen is the most efficient method to identify initial hits and assess selectivity early in the discovery process. We will select kinases from different families to obtain a comprehensive profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Kinase and Substrate Preparation: Reconstitute a panel of purified kinases (e.g., representatives from tyrosine kinase and serine/threonine kinase families) and their respective substrates in the appropriate kinase buffer.

  • Compound Preparation: Prepare a stock solution of 3-methyl-1H-pyrazol-4-amine in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well plate, add the kinase solution, the substrate/ATP mixture, and the test compound or vehicle control (DMSO).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Kinase, Substrate, ATP B Add Test Compound (3-methyl-1H-pyrazol-4-amine) A->B C Incubate: Kinase Reaction B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Histamine H3 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 3-methyl-1H-pyrazol-4-amine for the human histamine H3 receptor.

Rationale: A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor. This will directly assess if our candidate molecule can displace a known ligand from the H3R binding site.

Experimental Protocol: Radioligand Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK-293 cells).

  • Radioligand: Utilize a high-affinity H3R radioligand, such as [³H]Nα-methylhistamine.

  • Compound Preparation: Prepare serial dilutions of 3-methyl-1H-pyrazol-4-amine and a known H3R antagonist (positive control) in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound or vehicle.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[17]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Objective: To determine if 3-methyl-1H-pyrazol-4-amine acts as an agonist or antagonist at the H3 receptor.

Rationale: Binding affinity does not provide information about the functional consequence of that binding. A cell-based functional assay is necessary to characterize the compound's activity.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a CHO or HEK-293 cell line stably expressing the human H3 receptor.

  • Forskolin Stimulation: Pre-treat the cells with the test compound at various concentrations. Then, stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.

  • Antagonist Mode: To test for antagonist activity, co-incubate the cells with the test compound and a known H3R agonist (e.g., R-α-methylhistamine) in the presence of forskolin. An antagonist will block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50. For antagonist activity, plot the reversal of agonist-induced inhibition against the compound concentration to determine the IC50.

In Vitro ADMET Profiling

Objective: To obtain an early assessment of the drug-like properties of 3-methyl-1H-pyrazol-4-amine.

Rationale: Favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are critical for a compound's success as a drug candidate. Early-stage in vitro profiling can identify potential liabilities.

Recommended Assays:

  • Aqueous Solubility: Measurement of solubility in phosphate-buffered saline (PBS) at physiological pH.

  • LogD7.4: Determination of the lipophilicity at pH 7.4 using a shake-flask or chromatographic method.

  • Metabolic Stability: Incubation with human liver microsomes to assess the rate of metabolic clearance.

  • CYP450 Inhibition: Evaluation of the potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).

  • Plasma Protein Binding: Determination of the extent of binding to human plasma proteins using rapid equilibrium dialysis (RED).

  • Permeability: Assessment of passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Chapter 3: Data Interpretation and Benchmarking Summary

The culmination of these experiments will be a comprehensive dataset that allows for a direct comparison of 3-methyl-1H-pyrazol-4-amine against the established pharmacophores.

Table 1: Benchmarking Data Summary

Parameter 3-methyl-1H-pyrazol-4-amine Reference Kinase Inhibitor (Type I/II) Reference H3R Antagonist
Kinase Inhibition (IC50) To be determined (TBD)Potent (nM to low µM)Inactive or weakly active
H3R Binding Affinity (Ki) TBDInactive or weakly activePotent (nM to low µM)
H3R Functional Activity TBDNot applicableAntagonist activity
Aqueous Solubility TBDVariableVariable
LogD7.4 TBDVariableVariable
Metabolic Stability TBDVariableVariable

Interpretation of Potential Outcomes:

  • Potent and Selective Kinase Inhibition: If 3-methyl-1H-pyrazol-4-amine demonstrates potent inhibition of one or more kinases with good selectivity, it validates its potential as a fragment or lead for kinase inhibitor development. Further structural biology (X-ray crystallography) would be crucial to determine the binding mode (Type I vs. Type II).

  • Potent H3R Binding and Antagonist Activity: This outcome would position the molecule as a promising starting point for novel H3R antagonist development. Structure-activity relationship (SAR) studies would then focus on adding the basic amine and lipophilic moieties to optimize potency.

  • Weak or No Activity: A lack of significant activity against either target class would suggest that while the pyrazole scaffold is privileged, the specific substitution pattern of 3-methyl-1H-pyrazol-4-amine is not optimal for these targets. This is still valuable information, guiding chemists away from this particular scaffold for these applications.

  • Promiscuous Activity: If the compound shows moderate activity against multiple, unrelated targets, it may be a useful fragment for multiple screening campaigns, but would require significant optimization to achieve selectivity.

Conclusion

This guide has outlined a rigorous and scientifically sound methodology for benchmarking 3-methyl-1H-pyrazol-4-amine against the well-defined pharmacophores of kinase inhibitors and histamine H3 receptor antagonists. By following these detailed experimental protocols and carefully interpreting the resulting data, researchers can effectively assess the therapeutic potential of this intriguing pyrazole derivative. This structured approach, grounded in the principles of causality and self-validation, will provide the critical insights needed to drive informed decisions in the early stages of drug discovery.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.
  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks.
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Rel
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Cresset Group.
  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates.
  • Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Str
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • EGFR inhibitors developed through bioisosteric replacement of the...
  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2).
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI.
  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). NIH.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. PubMed.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies.
  • Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide. Benchchem.
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PubMed Central.
  • 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 520029. PubChem.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • The histamine H3 receptor: an attractive target for the tre
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • (PDF) (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.
  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Deriv
  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-methyl-1H-pyrazol-4-amine dihydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment to you extends beyond the product itself, aiming to build a foundation of trust through comprehensive scientific support.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 20058-99-1) was not publicly available at the time of writing. The following guidance is based on the hazard profiles of structurally similar pyrazole-amine derivatives and established principles of chemical waste management.[1][2][3][4][5][6][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available supplier-provided safety information.

Hazard Profile and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in safe handling and disposal. Based on data from analogous pyrazole compounds, this compound should be handled as a hazardous substance with the following potential risks.[1][2][6][7]

Table 1: Inferred Hazard Profile

Hazard CategoryDescriptionGHS Hazard Statement (Code)
Acute Oral Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory tract irritation if inhaled.H335

The dihydrochloride salt form suggests good water solubility. However, its reactivity profile indicates it is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Contact with bases may liberate the free amine, while strong acids could lead to hazardous reactions.

Regulatory Framework: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered generators of hazardous waste and must comply with these regulations to ensure public health and environmental protection. This involves correctly identifying, storing, and disposing of hazardous materials through licensed facilities.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe disposal of this compound, from personal protection to final waste collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the appropriate PPE is worn. This is your first and most critical line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[9]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or perforation before use.[4][9]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling the solid material outside of a fume hood, a NIOSH-approved respirator is necessary.[2][4]

Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Stream: this compound waste should be collected in a dedicated container for solid organic chemical waste.

  • Incompatibility: Do NOT mix this waste with the following:

    • Strong oxidizing agents.[8]

    • Strong bases (e.g., sodium hydroxide, ammonium hydroxide).

    • Strong acids (unless part of a specific neutralization procedure approved by EHS).

    • Other incompatible chemical waste streams as defined by your institution.[10][11][12]

The causality here is straightforward: mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire, posing a significant danger in the laboratory.

Step 3: Containerization and Labeling

Proper container management is a key requirement under RCRA.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[1][2][6]

  • Container Status: Keep the waste container closed at all times except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 4: Managing Spills

In the event of a small spill, immediate and correct action can prevent a more serious incident.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[3][8]

  • Cleaning: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Step 5: Storage and Final Disposal

Accumulated waste must be stored and disposed of according to institutional and federal regulations.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.

  • Disposal Request: Once the container is full, or before the designated accumulation time limit is reached, submit a waste pickup request to your institution's EHS department.

  • Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company.[1][3][4][5] The most common and recommended method for nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[1]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Handling cluster_spill Spill Response cluster_final Final Disposal start Disposal Task Initiated assess Assess Hazards (Review SDS/Analog Data) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste (Solid or Contaminated Items) container->collect segregate Ensure Segregation (No Incompatibles) collect->segregate spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Sealed Container in Satellite Accumulation Area spill->store No report_spill Report to EHS cleanup->report_spill report_spill->store request Request EHS Pickup store->request end Disposal by Licensed Professional Vendor request->end

Caption: Disposal workflow for this compound.

References

  • American Chemical Society. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • PubMed Central (PMC). (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • CUTM Courseware. (n.d.). Incompatibilities. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. [Link]

  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. [Link]

  • PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]

  • University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • University of Florida. (n.d.). Incompatible Chemicals. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

Sources

Mastering Safety: A Technical Guide to Handling 3-methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe handling of 3-methyl-1H-pyrazol-4-amine dihydrochloride, a key building block for innovative molecular entities. As your partner in scientific advancement, we are committed to providing value beyond the product, ensuring your research is both groundbreaking and safe. This document is structured to provide immediate, essential safety and logistical information, grounded in established scientific principles and field-proven experience.

Hazard Analysis: Understanding the Compound

Based on this data, a conservative approach is warranted, treating this compound as a substance with the following potential hazards:

Hazard StatementClassificationRationale
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4A common characteristic of similar chemical structures.[4]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Amines and their salts are frequently associated with skin irritation.[1][2][3][5]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Direct contact of powdered chemicals with eyes can cause significant irritation.[1][2][3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat 3Inhalation of fine dust can irritate the respiratory tract.[1][3][4]

This hazard profile dictates a stringent set of personal protective equipment (PPE) and handling protocols to mitigate exposure risks.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between the researcher and potential hazards.[6] The following PPE is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense

Requirement: Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or aerosol generation.[7]

Causality: The powdered nature of this compound poses a significant risk of eye contact, which can lead to serious irritation.[1][2][3] Standard safety glasses do not provide a sufficient seal against airborne particles. Chemical splash goggles are essential to prevent this exposure. A face shield provides an additional layer of protection for the entire face.[7]

Skin and Body Protection: A Comprehensive Barrier

Requirement:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7] Gloves must be inspected before use and disposed of after handling the compound.

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[7]

  • Clothing: Long pants and closed-toe shoes are mandatory.[7][8]

Causality: Amines and their salts can cause skin irritation upon contact.[1][2][3][5] Nitrile gloves offer good resistance to a wide range of chemicals for short-term use.[7] A lab coat protects the skin and personal clothing from contamination. Proper attire, including long pants and closed-toe shoes, minimizes the risk of accidental skin exposure.[7][8]

Respiratory Protection: Safeguarding Against Inhalation

Requirement: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation of dust.[9] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[7]

Causality: Fine powders can easily become airborne and be inhaled, leading to respiratory tract irritation.[1][3][4] A chemical fume hood is the primary engineering control to prevent this exposure.[9] In situations where engineering controls are insufficient, a respirator provides a necessary barrier.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety at every stage.

Preparation
  • Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[8]

  • Gather Materials: Before starting, ensure all necessary PPE, equipment, and waste containers are readily available.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[10]

Weighing and Transfer
  • Containment: Perform all weighing and transfers of the solid compound within the fume hood.

  • Minimize Dust: Handle the powder carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the powder from a height.

  • Spill Control: Keep a spill kit for powdered chemicals readily accessible.

Dissolution
  • Order of Addition: When dissolving, slowly add the solid to the solvent to prevent splashing.

  • Ventilation: Keep the solution within the fume hood, especially if the solvent is volatile.[9]

Post-Handling
  • Decontamination: Clean the work area thoroughly after use.[8]

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9][10]

Emergency Procedures: Preparedness is Key

Skin Contact
  • Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4]

  • Clothing: Remove contaminated clothing while under a safety shower.[4]

  • Medical Attention: Seek medical attention if irritation persists.[1]

Eye Contact
  • Immediate Flushing: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][4]

  • Contact Lenses: Remove contact lenses if present and easy to do.[1][4]

  • Medical Attention: Seek immediate medical attention.[1]

Inhalation
  • Fresh Air: Move the affected person to fresh air.[1]

  • Medical Attention: Seek medical attention if breathing is difficult or symptoms persist.[1]

Ingestion
  • Do Not Induce Vomiting: Do not induce vomiting.[11]

  • Rinse Mouth: Rinse the mouth with water.

  • Medical Attention: Seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated disposables (gloves, weighing paper, etc.) in a designated, labeled hazardous waste container.[4]

  • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound FumeHood Work in a Chemical Fume Hood Start->FumeHood CheckDust Potential for Dust or Aerosol Generation? FaceShield Add Face Shield CheckDust->FaceShield Yes Proceed Proceed with Caution CheckDust->Proceed No BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes BasePPE->CheckDust FumeHood->BasePPE Respirator Consider NIOSH-approved Respirator (N95+) FaceShield->Respirator Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Accessed January 20, 2026.
  • Environment, Health & Safety.
  • TMS-Lab.
  • Biosynth.
  • GZ Industrial Supplies.
  • CHEMM. Personal Protective Equipment (PPE). Accessed January 20, 2026.
  • CHEMM. Personal Protective Equipment (PPE). Accessed January 20, 2026.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Accessed January 20, 2026.
  • HPE Support. Safety Guidelines for Handling Chemicals. Accessed January 20, 2026.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Published December 7, 2022.
  • Standard operating procedure for hazardous chemicals Handling of nanom
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Published July 5, 2025.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Accessed January 20, 2026.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific.
  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Published June 2, 2025.
  • Benchchem. Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. Accessed January 20, 2026.
  • Sigma-Aldrich. 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride AldrichCPR. Accessed January 20, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
3-methyl-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.